24 Bisphenol S-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O4S |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
LROZSPADHSXFJA-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 24 Bisphenol S-d8: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 24 Bisphenol S-d8 (24 BPS-d8). This deuterated analog of Bisphenol S (BPS) is a critical tool in analytical and research settings, particularly for studies involving the quantification and toxicological assessment of bisphenols.
Chemical Properties and Structure
This compound is a stable isotope-labeled form of 24 Bisphenol S, where eight hydrogen atoms on the phenolic rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the non-labeled compound but has a distinct mass.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated form is also provided for comparison where available.
| Property | Value (this compound) | Value (Bisphenol S) | Reference(s) |
| Molecular Formula | C₁₂H₂D₈O₄S | C₁₂H₁₀O₄S | [1][2] |
| Molecular Weight | 258.32 g/mol | 250.27 g/mol | [1][3] |
| CAS Number | Not available for this specific isomer | 5397-34-2 (unlabeled) | [1][2] |
| Appearance | Pale Yellow to Light Brown Solid | White crystalline powder | [4] |
| Melting Point | 181-184°C | 240.5 °C | [5][6] |
| Boiling Point | Data not available | Data not available | |
| Density | Data not available | 1.3663 g/cm³ at 15 °C | [6] |
| Solubility | Soluble in methanol and acetonitrile | Soluble in ethanol, ether; slightly soluble in benzene, DMSO | [7][8] |
| pKa | Data not available | 8.2 (estimated) | [6] |
| XLogP3 | 2 | 1.9 | [3][6] |
| Hydrogen Bond Donor Count | 2 | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |
| Topological Polar Surface Area | 83 Ų | 83 Ų | [3][6] |
Chemical Structure
The structure of this compound consists of two deuterated phenyl rings linked by a sulfonyl group. The hydroxyl groups are positioned at the 2 and 4 positions of the respective phenyl rings.
IUPAC Name: 2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol[3]
SMILES: O=S(C1=C([2H])C([2H])=C(O)C([2H])=C1[2H])(C2=C([2H])C([2H])=C([2H])C([2H])=C2O)[1]
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of Bisphenol S and other bisphenol analogs in various matrices. Below are detailed methodologies for common applications.
Quantification of Bisphenols in Human Urine using UPLC-MS/MS
This protocol describes the determination of total bisphenol concentrations in human urine samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 1.0 mL of urine sample in a glass tube, add 25 µL of an internal standard solution containing this compound in methanol.
-
Add 115 µL of an enzyme mix containing β-glucuronidase/aryl sulfatase in a sodium acetate buffer (0.5 M, pH 5.5) to hydrolyze the conjugated bisphenols[9].
-
Vortex the mixture for 1 minute and incubate at 37°C for 2 hours[9][10].
-
-
Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):
-
After incubation, add 200 µL of methanol and vortex for 1 minute[9].
-
This is followed by the addition of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and a disperser solvent (e.g., acetonitrile)[10][11].
-
Vortex vigorously to form a cloudy solution and then centrifuge to separate the phases.
-
-
Analysis by UPLC-MS/MS:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase, such as a 50:50 mixture of acetonitrile and water[12].
-
Inject an aliquot into the UPLC-MS/MS system.
-
UPLC Conditions: A C18 or Phenyl-Hexyl column is typically used with a gradient elution of water and methanol or acetonitrile, often with a modifier like ammonium fluoride or formic acid[9].
-
MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for both the native bisphenols and the deuterated internal standard[9][13].
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.
-
Determine the concentration of the bisphenols in the urine samples from this calibration curve.
-
Analysis of Bisphenols in Food Matrices using QuEChERS and LC-MS/MS
This protocol details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for the analysis of bisphenols in complex food matrices like infant formula or dairy products, followed by LC-MS/MS analysis.
Methodology:
-
Sample Preparation and Extraction (QuEChERS):
-
Homogenize 10 g of the food sample (e.g., infant formula)[14].
-
Add 10 mL of acetonitrile and the internal standard solution (containing this compound).
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation[15].
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Analysis by LC-MS/MS:
-
Take the supernatant, which can be further concentrated or directly injected into the LC-MS/MS system.
-
The LC-MS/MS conditions are similar to those described in the urine analysis protocol, optimized for the specific food matrix.
-
-
Quantification:
-
Quantification is performed using an internal standard calibration method with this compound.
-
Signaling Pathways and Metabolism
Bisphenol S, like Bisphenol A (BPA), is an endocrine-disrupting chemical that can interfere with normal hormonal signaling pathways. The deuteration in 24 BPS-d8 does not significantly alter its biological activity.
Interaction with Estrogen and Thyroid Hormone Signaling
BPS has been shown to be a weak agonist for the estrogen receptor (ER) and an antagonist for the thyroid hormone receptor (TR). It can disrupt estradiol-induced nongenomic signaling, which involves rapid cellular responses initiated at the cell membrane.
Below are simplified diagrams representing the estrogen and thyroid hormone signaling pathways and the potential points of interference by BPS.
Caption: Simplified Estrogen Signaling Pathway and BPS Interference.
Caption: Simplified Thyroid Hormone Signaling and BPS Interference.
Metabolism of Bisphenol S
The primary metabolic pathways for BPS in the body are glucuronidation and hydroxylation. Glucuronidation, a phase II metabolic reaction, is the predominant pathway, leading to the formation of BPS glucuronide, which is more water-soluble and readily excreted. A smaller fraction of BPS may undergo phase I hydroxylation.
References
- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04915 [genome.jp]
- 5. This compound [chemicalbook.com]
- 6. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. foodpackagingforum.org [foodpackagingforum.org]
- 8. esslabshop.com [esslabshop.com]
- 9. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. series.publisso.de [series.publisso.de]
- 12. researchgate.net [researchgate.net]
- 13. saudijournals.com [saudijournals.com]
- 14. waters.com [waters.com]
- 15. mdpi.com [mdpi.com]
"24 Bisphenol S-d8" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,4'-Bisphenol S-d8 (BPS-d8), a deuterated analog of the industrial chemical 2,4'-Bisphenol S. This document details its chemical and physical properties, its primary application in analytical chemistry, and the biological signaling pathways influenced by its non-deuterated counterpart, Bisphenol S (BPS).
Core Compound Details
2,4'-Bisphenol S-d8 serves as an essential internal standard for the accurate quantification of 2,4'-Bisphenol S in various matrices. Its isotopic labeling ensures precise measurements in mass spectrometry-based analytical methods by distinguishing it from the naturally occurring analyte.
| Property | Value | Reference |
| Chemical Name | 2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol | [1] |
| CAS Number | 2483831-28-1 | [2][3] |
| Molecular Formula | C₁₂H₂D₈O₄S | [1][4] |
| Molecular Weight | 258.32 g/mol | [1][4] |
| Purity | >95% (HPLC) | [1][5] |
| Appearance | White to Pale Yellow Solid | |
| Storage | Refrigerator (2-8°C) |
Analytical Applications: Isotope Dilution Mass Spectrometry
2,4'-Bisphenol S-d8 is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Bisphenol S in environmental, biological, and food samples. The following is a generalized experimental protocol for such an analysis.
Experimental Protocol: Quantification of Bisphenol S in Water Samples by LC-MS/MS
1. Sample Preparation:
-
Spiking: A known concentration of 2,4'-Bisphenol S-d8 internal standard is added to a measured volume of the water sample.
-
Solid-Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering matrix components.
-
Elution: The analyte and internal standard are eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed for separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions for both Bisphenol S and 2,4'-Bisphenol S-d8 are monitored.
-
3. Quantification:
The concentration of Bisphenol S in the original sample is determined by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of Bisphenol S and a constant concentration of 2,4'-Bisphenol S-d8.
Caption: Workflow for BPS quantification using BPS-d8.
Biological Signaling Pathways Disrupted by Bisphenol S
While 2,4'-Bisphenol S-d8 is used as an analytical tool, its non-deuterated counterpart, Bisphenol S, has been shown to interact with and disrupt key biological signaling pathways. As a structural analog, BPS can mimic or antagonize the actions of endogenous hormones.
Estrogen Receptor Signaling Pathway
Bisphenol S is known to be an endocrine disruptor that can interfere with estrogen receptor (ER) signaling.[6] It can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estradiol and leading to the transcription of estrogen-responsive genes.[6] This can disrupt normal endocrine function and potentially lead to adverse health effects.
Caption: BPS interference with estrogen receptor signaling.
PPARγ Signaling Pathway
Bisphenol S has also been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8][9] PPARγ is a key regulator of adipogenesis (fat cell development) and lipid metabolism.[9] Activation of PPARγ by BPS can lead to the expression of genes involved in these processes, potentially contributing to metabolic disorders.
Caption: BPS activation of the PPARγ signaling pathway.
Disruption of Steroidogenesis
Studies have shown that Bisphenol S can disrupt steroidogenesis, the process of hormone synthesis.[10][11][12][13][14] This can occur through the altered expression and activity of key steroidogenic enzymes.[12] For example, BPS has been shown to decrease progesterone secretion in ovine granulosa cells.[10] Such disruptions can have significant impacts on reproductive health.
Caption: BPS disruption of steroidogenesis.
References
- 1. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]
- 2. isotope.com [isotope.com]
- 3. zeptometrix.com [zeptometrix.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. Peroxisome proliferator-activated receptor gamma (PPARγ) activation and metabolism disturbance induced by bisphenol A and its replacement analog bisphenol S using in vitro macrophages and in vivo mouse models - 联科生物 [liankebio.com]
- 9. Structural Studies on the Binding Mode of Bisphenols to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A and bisphenol S both disrupt ovine granulosa cell steroidogenesis but through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells [frontiersin.org]
- 12. Frontiers | Effects of Bisphenols on Testicular Steroidogenesis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 24-Bisphenol S-d8 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Bisphenol S-d8 (2,4'-Sulfonyldiphenol-d8) is the deuterated form of 2,4'-Bisphenol S, a structural isomer of the more commonly known 4,4'-Bisphenol S (BPS). As a stable isotope-labeled compound, 24-Bisphenol S-d8 serves as a critical tool in analytical chemistry, primarily as an internal standard for the accurate quantification of Bisphenol S and its analogs in complex matrices. This guide provides a comprehensive overview of the applications of 24-Bisphenol S-d8 in research, with a focus on its use in analytical methodologies and its relevance to the broader study of Bisphenol S's biological effects.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The predominant use of 24-Bisphenol S-d8 in research is as an internal standard in isotope dilution mass spectrometry (IDMS) methods, most commonly coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[1] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.
The principle behind its use is straightforward: a known amount of 24-Bisphenol S-d8 is added to a sample at the beginning of the analytical process. Because 24-Bisphenol S-d8 is chemically identical to the non-labeled analyte (Bisphenol S), it experiences the same variations in sample preparation, extraction, and instrument response. However, due to its higher mass from the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, researchers can accurately quantify the concentration of the analyte in the original sample, compensating for any losses or matrix effects during the analysis.
Physicochemical Properties of 24-Bisphenol S-d8
| Property | Value |
| Molecular Formula | C₁₂H₂D₈O₄S |
| Molecular Weight | 258.32 g/mol |
| Appearance | Pale Yellow to Light Brown Solid |
| Storage | 2-8°C Refrigerator |
| Purity | Typically >95% (HPLC) |
Experimental Protocols
Quantification of Bisphenol S in Human Urine using 24-Bisphenol S-d8 and UPLC-MS/MS
This protocol provides a detailed methodology for the determination of Bisphenol S in human urine samples using 24-Bisphenol S-d8 as an internal standard.
1. Materials and Reagents:
-
24-Bisphenol S-d8 (Internal Standard)
-
Bisphenol S (Analytical Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine samples
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bisphenol S and 24-Bisphenol S-d8 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Bisphenol S by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the 24-Bisphenol S-d8 stock solution with methanol:water (50:50, v/v).
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 1 mL of urine, add 50 µL of the 24-Bisphenol S-d8 internal standard spiking solution.
-
Add 200 µL of ammonium acetate buffer (1 M, pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution to deconjugate the bisphenol metabolites.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).
-
After incubation, acidify the sample with formic acid.
4. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for UPLC-MS/MS analysis.
5. UPLC-MS/MS Analysis:
-
UPLC System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Bisphenol S and 24-Bisphenol S-d8.
6. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Bisphenol S to 24-Bisphenol S-d8 against the concentration of the Bisphenol S standards.
-
Determine the concentration of Bisphenol S in the urine samples from the calibration curve.
Logical Workflow for Sample Analysis
Caption: Workflow for quantifying Bisphenol S in urine.
Relevance to Broader Research: Studying Bisphenol S Signaling Pathways
While 24-Bisphenol S-d8 is not directly used to probe biological pathways, its role in enabling accurate quantification of Bisphenol S is crucial for studies investigating the biological and toxicological effects of BPS. Research has shown that BPS, like its predecessor BPA, can act as an endocrine disruptor and may interfere with various cellular signaling pathways.
One such pathway is the Nrf2/HO-1 signaling pathway, which is a key regulator of the cellular antioxidant response. Studies have demonstrated that Bisphenol S can inhibit this pathway, leading to increased oxidative stress and subsequent cellular damage. For instance, in testicular tissues, BPS-induced inhibition of the Nrf2/HO-1 pathway has been linked to impaired testosterone synthesis.[2]
BPS-Induced Inhibition of the Nrf2/HO-1 Signaling Pathway
Caption: BPS inhibits the Nrf2/HO-1 antioxidant pathway.
Conclusion
24-Bisphenol S-d8 is an indispensable tool for researchers studying Bisphenol S. Its primary application as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of BPS in a variety of complex biological and environmental matrices. While not used directly to investigate cellular mechanisms, the data generated using 24-Bisphenol S-d8 as a standard is fundamental to understanding the exposure levels and subsequent biological consequences of Bisphenol S, including its disruptive effects on critical signaling pathways. This technical guide underscores the pivotal role of 24-Bisphenol S-d8 in advancing our knowledge of the environmental and health impacts of Bisphenol S.
References
- 1. Exposure to Bisphenol S and Bisphenol F Alters Gene Networks Related to Protein Translation and Neuroinflammation in SH-SY5Y Human Neuroblastoma Cells [mdpi.com]
- 2. Bisphenol S induces oxidative stress-mediated impairment of testosterone synthesis by inhibiting the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2,4-Bisphenol S-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2,4-Bisphenol S-d8 (2,4'-Sulfonyldiphenol-d8), a deuterated analog of the industrial chemical 2,4-Bisphenol S. This isotopically labeled compound is a valuable internal standard for use in mass spectrometry-based quantitative analysis, particularly in environmental monitoring, toxicology studies, and pharmacokinetic research. Its use allows for accurate quantification of the parent compound by correcting for matrix effects and variations in analytical instrument response.
Synthesis of 2,4-Bisphenol S-d8
The synthesis of 2,4-Bisphenol S-d8 is not extensively detailed in publicly available literature; however, a plausible and commonly employed strategy involves a two-step process. This process begins with the deuteration of the phenol precursor, followed by a sulfonation reaction to form the final product.
Step 1: Deuteration of Phenol
A general and effective method for the deuteration of phenols involves an acid-catalyzed hydrogen-deuterium exchange reaction. A polymer-supported acid catalyst, such as Amberlyst 15, is often used in conjunction with a deuterium source, typically deuterium oxide (D₂O).
Experimental Protocol: Deuteration of Phenol
The following is a generalized protocol based on established methods for phenol deuteration:
| Parameter | Value/Description |
| Reactants | Phenol, Deuterium Oxide (D₂O) |
| Catalyst | Amberlyst 15 (dried) |
| Solvent | Deuterium Oxide (D₂O) |
| Reaction Vessel | Sealed pressure vessel |
| Temperature | 110-150 °C |
| Reaction Time | 24-48 hours |
| Work-up | 1. Filtration to remove the catalyst. 2. Extraction of the deuterated phenol with an organic solvent (e.g., diethyl ether or dichloromethane). 3. Drying of the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). 4. Removal of the solvent under reduced pressure. |
| Purification | Distillation or column chromatography. |
Table 1: Generalized Experimental Parameters for the Deuteration of Phenol.
Step 2: Sulfonation of Deuterated Phenol
The synthesis of Bisphenol S is typically achieved through the reaction of phenol with sulfuric acid.[1] To synthesize 2,4-Bisphenol S-d8, deuterated phenol is used as the starting material. The reaction produces a mixture of isomers, primarily the 4,4' and 2,4' isomers.
Experimental Protocol: Synthesis of 2,4-Bisphenol S-d8
The following is a generalized protocol for the synthesis of Bisphenol S, adapted for the deuterated analog:
| Parameter | Value/Description |
| Reactants | Phenol-d6, Sulfuric Acid (H₂SO₄) or Oleum |
| Reaction Vessel | Round-bottom flask with a condenser and a Dean-Stark trap |
| Temperature | 130-180 °C |
| Reaction Time | 2-4 hours |
| Work-up | 1. Cooling of the reaction mixture. 2. Addition of water to precipitate the crude product. 3. Filtration and washing of the solid with water. |
| Purification | Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to isolate the desired 2,4' isomer. |
Table 2: Generalized Experimental Parameters for the Synthesis of 2,4-Bisphenol S-d8.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality and reliability of the deuterated standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining isotopic purity.[2] It allows for the differentiation of molecules with the same nominal mass but different elemental compositions, such as the deuterated and non-deuterated isotopologs of Bisphenol S.
Experimental Protocol: HRMS Analysis of 2,4-Bisphenol S-d8
| Parameter | Value/Description |
| Instrument | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode |
| Mass Analyzer Mode | Full scan or targeted SIM (Selected Ion Monitoring) |
| Data Analysis | 1. Identification of the monoisotopic peaks for each isotopolog (d0 to d8). 2. Measurement of the relative abundance of each isotopolog. 3. Calculation of the isotopic purity based on the relative peak areas. |
Table 3: Generalized Experimental Parameters for HRMS Analysis.
Quantitative Data from HRMS Analysis
The isotopic purity is calculated from the relative intensities of the molecular ion peaks of the different isotopologs.
| Isotopolog | Theoretical m/z (Negative Ion Mode) | Observed Relative Abundance (%) |
| d0 (C₁₂H₁₀O₄S) | 249.0227 | < 0.1 |
| d1 | 250.0290 | < 0.5 |
| d2 | 251.0353 | < 1.0 |
| d3 | 252.0416 | < 1.5 |
| d4 | 253.0479 | < 2.0 |
| d5 | 254.0542 | < 2.5 |
| d6 | 255.0605 | < 5.0 |
| d7 | 256.0668 | ~10-15 |
| d8 (C₁₂H₂D₈O₄S) | 257.0731 | > 80 |
Table 4: Hypothetical Quantitative Isotopic Distribution Data for 2,4-Bisphenol S-d8 from HRMS Analysis. (Note: These are representative values and will vary depending on the synthesis.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the positions of the deuterium atoms on the aromatic rings and to provide an independent measure of isotopic enrichment.[3] Both ¹H and ²H NMR spectra can be utilized. In the ¹H NMR spectrum, the disappearance or reduction of signals corresponding to the aromatic protons confirms deuteration. In the ²H NMR spectrum, the presence of signals confirms the incorporation of deuterium.
Experimental Protocol: NMR Analysis of 2,4-Bisphenol S-d8
| Parameter | Value/Description |
| Instrument | High-field NMR Spectrometer (e.g., 400 MHz or higher) |
| Nuclei | ¹H, ²H, ¹³C |
| Solvent | Deuterated solvent with a known internal standard (e.g., DMSO-d6 with TMS) |
| Data Analysis | 1. Integration of the residual proton signals in the ¹H NMR spectrum to calculate the degree of deuteration. 2. Observation of signals in the ²H NMR spectrum to confirm the presence of deuterium at specific positions. |
Table 5: Generalized Experimental Parameters for NMR Analysis.
Quantitative Data from NMR Analysis
By comparing the integrals of the residual proton signals in the deuterated compound to the corresponding signals in the non-deuterated standard, the percentage of deuteration at each position can be estimated. Commercially available 2,4-Bisphenol S-d8 typically has an isotopic purity of ≥98%.
Visualizations
Caption: Synthesis pathway for 2,4-Bisphenol S-d8.
Caption: Workflow for determining the isotopic purity of 2,4-Bisphenol S-d8.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Deuterated Bisphenol S (BPS-d8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and relevant biological context of deuterated Bisphenol S (BPS-d8). This information is intended to support research and development activities where the precise quantification of Bisphenol S is critical.
Core Physical and Chemical Properties
Deuterated Bisphenol S (BPS-d8) is an isotopically labeled form of Bisphenol S, a common substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] The deuterium labeling makes BPS-d8 an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the non-labeled form but has a different mass.[3]
Quantitative Data Summary
The key physical and chemical properties of BPS-d8 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂D₈O₄S | [4][5][6][7] |
| Molecular Weight | 258.32 g/mol | [4][5][6][8] |
| Appearance | Pale Yellow to Light Brown Solid | [5] |
| Melting Point | 181-184°C | [9] |
| Solubility | Soluble in ethanol and ether; slightly soluble in benzene and dimethyl sulfoxide; insoluble in water. | [10] |
| Purity | >95% (HPLC) | [3][4] |
| Storage | 2-8°C Refrigerator | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.0 | [8] |
| Unlabeled CAS Number | 80-09-1 | [6][7] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the reliable use of BPS-d8. The following sections detail protocols for its synthesis and analytical determination.
Synthesis of Deuterated Bisphenol S (BPS-d8)
The synthesis of BPS-d8 involves the reaction of deuterated phenol with a sulfonating agent. While specific, proprietary synthesis methods may vary, a general approach based on electrophilic aromatic substitution is described below.[2]
Methodology:
-
Preparation of Deuterated Phenol: Phenol is deuterated by treating it with a deuterium source, such as D₂O, in the presence of a catalyst (e.g., an acid or base) to facilitate the exchange of aromatic protons with deuterium. This process is typically repeated to achieve high isotopic enrichment.
-
Sulfonation Reaction: Two equivalents of the deuterated phenol are reacted with one equivalent of a sulfonating agent, such as sulfuric acid or oleum.[2] This reaction is an electrophilic aromatic substitution where the sulfonyl group acts as the electrophile.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to promote the reaction. The specific temperature and reaction time are optimized to maximize the yield of the desired 4,4'-sulfonyldiphenol isomer and minimize the formation of the 2,4'-sulfonyldiphenol byproduct.[2]
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to isolate BPS-d8 with high chemical and isotopic purity.
-
Characterization: The final product is characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the deuterium atoms and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and isotopic enrichment.[3]
Analytical Determination using HPLC-MS/MS
BPS-d8 is primarily used as an internal standard for the quantification of BPS in various matrices, including environmental and biological samples.[3] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common and highly sensitive method for this purpose.[11]
Methodology:
-
Sample Preparation:
-
A known amount of the sample (e.g., 1 mL of urine or a specific weight of a solid matrix) is collected.
-
A precise amount of BPS-d8 internal standard solution is added to the sample.
-
The sample is then subjected to an extraction procedure to isolate the analytes. This can include liquid-liquid extraction, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[11]
-
The extract is evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.
-
-
Chromatographic Separation:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is typically used for fast and efficient separation.[12]
-
Column: A C18 reversed-phase column is commonly employed.[11]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid to improve ionization) and an organic solvent like methanol or acetonitrile is used to separate BPS from other matrix components.[11]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[13]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[13]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of bisphenols.[12]
-
Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both BPS and BPS-d8, which provides high selectivity and sensitivity.
-
Quantification: The concentration of BPS in the original sample is determined by comparing the peak area ratio of the analyte (BPS) to the internal standard (BPS-d8) against a calibration curve prepared with known concentrations of BPS and a constant concentration of BPS-d8.
-
Mandatory Visualizations
Experimental Workflow for BPS Quantification
The following diagram illustrates a typical workflow for the quantification of Bisphenol S in a sample using deuterated Bisphenol S as an internal standard.
Caption: Workflow for BPS analysis using BPS-d8.
Signaling Pathway of Bisphenol S
While deuterated BPS is used for analytical purposes, understanding the biological activity of non-deuterated BPS is crucial for interpreting exposure data. BPS has been shown to interfere with several cellular signaling pathways, including the ROS-mediated PERK/ATF4 pathway, which can impact estradiol synthesis.[14][15]
Caption: BPS-induced ROS-mediated ER stress pathway.
Applications and Safety
The primary application of BPS-d8 is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of BPS in various matrices, including consumer products, environmental samples, and biological fluids.[3][5]
Safety Information: Users should refer to the Material Safety Data Sheet (MSDS) for complete hazard information.[7] As a laboratory chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.
References
- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol S - Wikipedia [en.wikipedia.org]
- 3. 24 Bisphenol S-d8 () for sale [vulcanchem.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. isotope.com [isotope.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [chemicalbook.com]
- 10. foodpackagingforum.org [foodpackagingforum.org]
- 11. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. lcms.cz [lcms.cz]
- 14. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the pursuit of precision and accuracy is paramount. For researchers, clinical scientists, and drug development professionals, the reliability of quantitative data underpins the validity of their findings and the safety of therapeutic interventions. This in-depth technical guide explores the core principles, synthesis, and application of stable isotope-labeled internal standards (SIL-IS), the unequivocal gold standard for quantitative analysis, particularly in mass spectrometry-based assays. We will delve into detailed experimental protocols and present comparative data to illustrate the superiority of this methodology.
Core Principles of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are analogues of a target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle alteration in mass renders the SIL-IS distinguishable from the endogenous analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior is the cornerstone of its effectiveness, as the SIL-IS experiences the same experimental variations as the analyte throughout the analytical workflow.[1]
The primary function of a SIL-IS is to correct for variability at multiple stages of an analytical procedure, including:
-
Sample Preparation: Compensating for losses during extraction, evaporation, and derivatization.
-
Chromatographic Separation: Co-eluting with the analyte to account for variations in retention time.
-
Mass Spectrometric Detection: Correcting for matrix effects, such as ion suppression or enhancement, which can significantly impact signal intensity.[3][4]
By adding a known amount of the SIL-IS to a sample at the earliest stage of preparation, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to significantly improved precision and accuracy.[5]
Designing and Synthesizing an Optimal Stable Isotope-Labeled Internal Standard
The utility of a SIL-IS is heavily dependent on its design and the quality of its synthesis. Several key factors must be considered to create a reliable internal standard.[1]
Key Characteristics of a High-Quality SIL-IS:
-
Isotopic Stability: The isotopic labels must be positioned at non-exchangeable sites within the molecule to prevent their loss or exchange with protons from the solvent or sample matrix.[1][2] For instance, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[1] ¹³C and ¹⁵N isotopes are generally more stable than deuterium and are not susceptible to exchange.[6]
-
Sufficient Mass Difference: A mass difference of at least three or more mass units between the analyte and the SIL-IS is generally recommended for small molecules to avoid spectral overlap from the natural isotopic abundance of the analyte.[1][2]
-
High Isotopic Purity: The SIL-IS should be free from any detectable levels of the unlabeled analyte. The presence of the unlabeled species can interfere with the quantification of the analyte, especially at low concentrations.[1]
-
Label Position: In tandem mass spectrometry (MS/MS) analysis, the isotopic label should ideally be located on a fragment of the molecule that will be detected after fragmentation. This ensures that the mass difference is maintained in the product ion spectrum.[1]
Methods of Synthesis:
There are two primary approaches to incorporating stable isotopes into a molecule:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the analyte to a deuterium source, leading to the exchange of protons for deuterons at certain positions. While often simpler and more cost-effective, it can be challenging to control the position and number of labels, and there is a risk of back-exchange.[1]
-
Chemical Synthesis: This approach involves building the molecule from the ground up using isotopically labeled building blocks.[1] For example, the synthesis of riluzolamide-¹³C,¹⁵N₂ can be achieved using urea-¹³C,¹⁵N₂ as a labeled precursor.[1] This method offers precise control over the location and number of isotopic labels, resulting in a more stable and reliable internal standard.[2]
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for the synthesis and application of SIL-IS in a research setting. These protocols are intended to be representative, and specific parameters may need to be optimized based on the analyte and matrix of interest.
Metabolic Labeling for the Production of SIL-IS for RNA Modification Analysis
This protocol describes the production of SIL-IS for modified nucleosides by growing E. coli in a ¹³C- and ¹⁵N-labeled medium.[7]
Materials and Reagents:
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
¹³C₆-glucose (as the sole carbon source)
-
MgSO₄, CaCl₂, Thiamine
-
Trace elements solution
-
E. coli starter culture
-
Phenol/chloroform/isoamyl alcohol
-
Ethanol
-
Nuclease P1, snake venom phosphodiesterase, alkaline phosphatase
-
LC-MS/MS system
Protocol:
-
Culture Preparation: Prepare M9 minimal medium using ¹⁵NH₄Cl and ¹³C₆-glucose as the sole nitrogen and carbon sources, respectively. Inoculate the medium with an E. coli starter culture and grow to the desired optical density.
-
RNA Isolation: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a suitable buffer and perform total RNA extraction using a hot phenol-chloroform method. Precipitate the RNA with ethanol and resuspend in nuclease-free water.
-
RNA Purification: Separate the total RNA into transfer RNA (tRNA) and ribosomal RNA (rRNA) fractions using size-exclusion chromatography.[7]
-
Enzymatic Digestion: Digest the purified RNA fractions into individual nucleosides by sequential treatment with nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to confirm the incorporation of the stable isotopes and to quantify the labeled nucleosides.[7]
General Workflow for a Preclinical Pharmacokinetic Study
This workflow outlines the key steps in a typical preclinical pharmacokinetic (PK) study using a SIL-IS for the quantification of a drug candidate in animal plasma.[8]
Experimental Workflow:
-
Dose Administration: Administer the drug candidate to the study animals (e.g., mice or rats) via the desired route (e.g., oral or intravenous). A single dose is typically used in initial studies.[8]
-
Blood Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[8]
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.[8]
-
Sample Preparation for Analysis:
-
Aliquot a specific volume of each plasma sample.
-
Add a known amount of the corresponding SIL-IS to each plasma sample, calibrator, and quality control (QC) sample.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Develop a method that chromatographically separates the analyte from other matrix components and allows for the specific detection of the analyte and the SIL-IS using multiple reaction monitoring (MRM).
-
Data Analysis: Calculate the ratio of the analyte peak area to the SIL-IS peak area for each sample. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. Determine the concentration of the analyte in the unknown samples from the calibration curve. Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.[8]
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
The Role of Bisphenol S-d8 in Environmental Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Bisphenol S-d8 (BPS-d8) in the environmental analysis of its non-deuterated counterpart, Bisphenol S (BPS). BPS is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins and has become a prevalent environmental contaminant. Due to its potential endocrine-disrupting properties, accurate quantification of BPS in various environmental matrices is paramount. This guide details the analytical methodologies employing BPS-d8 as an internal standard, presents quantitative data from environmental samples, and illustrates the key signaling pathways affected by BPS.
Introduction to Bisphenol S and the Essential Role of its Deuterated Analog
Bisphenol S (BPS) has been increasingly used as a substitute for Bisphenol A (BPA) in numerous consumer products, including thermal paper and food packaging.[1][2] However, studies have indicated that BPS exhibits similar endocrine-disrupting capabilities to BPA, raising concerns about its environmental and human health impacts.[1][3] BPS has been detected in various environmental compartments, including water, sediment, and sludge, making the development of sensitive and accurate analytical methods for its detection crucial.[1][2][4]
In quantitative analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise measurements. Bisphenol S-d8 (BPS-d8), a deuterated form of BPS, serves this exact purpose. By introducing a known quantity of BPS-d8 into a sample prior to preparation and analysis, any loss of the target analyte (BPS) during the experimental procedure can be corrected for. This is because BPS-d8 is chemically identical to BPS and will behave similarly during extraction, cleanup, and ionization, but it is distinguishable by its higher mass in the mass spectrometer. This technique, known as stable isotope dilution analysis, significantly improves the reliability and reproducibility of analytical data.
Experimental Protocols for BPS Analysis using BPS-d8
The following sections outline a representative experimental protocol for the analysis of BPS in environmental water samples using solid-phase extraction (SPE) and LC-MS/MS with BPS-d8 as an internal standard.
Sample Preparation and Solid-Phase Extraction (SPE)
Objective: To extract and concentrate BPS from a water sample and remove interfering matrix components.
Materials:
-
Water sample (e.g., 500 mL)
-
Bisphenol S-d8 (BPS-d8) internal standard solution (concentration to be determined based on expected BPS levels)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonia solution
-
Milli-Q water or equivalent
-
Solid-phase extraction cartridges (e.g., Oasis HLB, 6 mL, 200 mg)[5]
-
Vacuum manifold
Procedure:
-
Spiking: A known volume of the water sample (e.g., 500 mL) is spiked with a predetermined amount of BPS-d8 internal standard solution.
-
Cartridge Conditioning: The SPE cartridge is conditioned sequentially with 6 mL of methanol and 6 mL of Milli-Q water.[5]
-
Sample Loading: The spiked water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[5]
-
Washing: The cartridge is washed with a solution to remove hydrophilic interferences. A common wash solution is 10 mL of a 50:50 (v/v) methanol/water mixture.[6]
-
Drying: The cartridge is dried under vacuum for approximately 5 minutes to remove residual water.[6]
-
Elution: The retained BPS and BPS-d8 are eluted from the cartridge with a suitable organic solvent. A common elution solvent is 6 mL of a mixture of methanol with 2% ammonia.[6]
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Objective: To separate BPS and BPS-d8 from other components in the extract and to quantify BPS based on the response ratio to BPS-d8.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A reversed-phase column such as a C18 or Phenyl column is commonly used (e.g., Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm).[7]
-
Mobile Phase: A gradient elution with two solvents is typically employed.
-
Mobile Phase A: Water (often with a small amount of additive like formic acid or ammonium formate)
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for bisphenols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPS and BPS-d8 are monitored.
-
BPS: For example, a precursor ion of m/z 249.2 could be fragmented to product ions of m/z 108.1 and 92.1.[8]
-
BPS-d8: The precursor and product ions will have a higher mass-to-charge ratio due to the deuterium atoms.
-
-
Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of BPS and a constant concentration of BPS-d8. The ratio of the peak area of BPS to the peak area of BPS-d8 is plotted against the concentration of BPS.
Quantitative Data from Environmental Analysis
The use of BPS-d8 as an internal standard has enabled the reliable quantification of BPS in a variety of environmental matrices. The following tables summarize representative data from the scientific literature.
Table 1: Concentrations of Bisphenol S (BPS) in Environmental Water and Sediment Samples
| Environmental Matrix | Location | BPS Concentration Range | Reference |
| Surface Water | Beibu Gulf, South China Sea | 0.07 - 0.63 ng/L | [4] |
| Sediment | Beibu Gulf, South China Sea | Not Detected - 0.19 ng/g dw | [4] |
Table 2: Method Performance for BPS Analysis using a Deuterated Internal Standard
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Food Samples | 0.0017 - 3.1 ng/g | [9] |
| Recovery | Urine | 91.7% - 97.2% | [10] |
| Limit of Detection (LOD) | Urine | 0.02 µg/L | [10] |
Visualization of BPS Signaling Pathways
BPS is known to exert its endocrine-disrupting effects by interacting with various cellular signaling pathways, primarily through estrogen receptors. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by BPS and the general workflow for its analysis.
BPS-Induced MAPK/ERK Signaling Pathway
BPS can act as an agonist for estrogen receptors (ERα, ERβ) and G-protein coupled estrogen receptor (GPER).[3][11] This interaction can trigger the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) signaling cascade, which is involved in regulating cell proliferation, differentiation, and survival.[12][13]
Caption: BPS activation of the MAPK/ERK signaling pathway.
Experimental Workflow for BPS Analysis
The following diagram outlines the key steps in the analytical workflow for the quantification of BPS in environmental samples using BPS-d8.
Caption: Workflow for BPS analysis using BPS-d8.
Conclusion
Bisphenol S-d8 is an indispensable tool in the field of environmental analysis, enabling the accurate and precise quantification of the emerging contaminant Bisphenol S. The use of stable isotope dilution with BPS-d8 in conjunction with sensitive analytical techniques like LC-MS/MS provides high-quality data that is essential for assessing the extent of environmental contamination and potential risks to ecosystems and human health. Understanding the analytical methodologies and the biological pathways affected by BPS is crucial for researchers, scientists, and drug development professionals working to address the challenges posed by endocrine-disrupting chemicals.
References
- 1. Occurrence of bisphenol S in the environment and implications for human exposure: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol analogues in water and sediment from the Beibu Gulf, South China Sea: Occurrence, partitioning and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry - Journal of King Saud University - Science [jksus.org]
- 7. sci-hub.box [sci-hub.box]
- 8. restek.com [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
The Role of Bisphenol S-d8 in Advancing Toxicological and Exposure Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol S (BPS) has emerged as a prevalent substitute for bisphenol A (BPA) in a wide array of consumer and industrial products, from thermal paper to polycarbonate plastics and epoxy resins.[1][2] This widespread use has led to increasing human exposure, prompting comprehensive evaluation of its potential toxicological effects.[3][4] Accurate and reliable quantification of BPS in biological and environmental matrices is paramount for understanding its pharmacokinetics, assessing exposure levels, and elucidating its mechanisms of toxicity. This technical guide focuses on the critical role of Bisphenol S-d8 (BPS-d8), a deuterated stable isotope of BPS, as an internal standard in these vital studies. The use of isotopically labeled standards is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based methods, ensuring the high-quality data necessary for robust risk assessment.[5][6][7]
The Critical Role of Deuterated Internal Standards
In quantitative analysis, particularly with complex matrices such as blood, urine, and food, analytical variability can arise from sample preparation, instrument response, and matrix effects.[6] An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thus compensating for variations during the analytical process.[5] Deuterated standards, such as BPS-d8, are considered the gold standard for mass spectrometry because they are chemically identical to the analyte but have a different mass-to-charge ratio (m/z).[6][8] This allows for their distinct detection while ensuring they behave similarly to the unlabeled BPS during extraction, ionization, and fragmentation, thereby correcting for potential inaccuracies and improving the precision of quantification.[5][9]
Application of Bisphenol S-d8 in Human Pharmacokinetic Studies
A key application of deuterated BPS is in human pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME). In a pivotal study, healthy adult volunteers were orally administered d4-BPS (a deuterated form of BPS) to track its fate in the body.[10][11] The use of the labeled compound allowed for the clear differentiation of the administered dose from background environmental exposure to native BPS.
Key Pharmacokinetic Parameters of BPS in Humans
The following table summarizes the key pharmacokinetic parameters obtained from a human study involving oral administration of deuterated BPS.[10][11]
| Parameter | Value (Mean ± SD) | Unit | Description |
| Time to Maximum Concentration (Tmax) | 0.7 ± 0.3 | hours | Time taken to reach the peak serum concentration after oral administration. |
| Terminal Half-life (t1/2) | 6.8 ± 0.7 | hours | Time required for the serum concentration to decrease by half. |
| Fractional Urinary Excretion (Fue) - Men | 92 ± 17 | % | Percentage of the administered dose excreted in urine over 48 hours. |
| Fractional Urinary Excretion (Fue) - Women | 70 ± 36 | % | Percentage of the administered dose excreted in urine over 48 hours. |
Experimental Protocols: Quantification of BPS using BPS-d8
The quantification of BPS in various matrices typically involves sample extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with BPS-d8 added as an internal standard at the beginning of the sample preparation process.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of BPS in biological or environmental samples using BPS-d8 as an internal standard.
Detailed Methodologies
1. Analysis of BPS in Infant Formula [12]
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method was employed for extraction and cleanup to remove interferences like fats and proteins.
-
Internal Standard: Bisphenol S-d8 (IS-S) was used for the quantification of BPS.
-
Instrumentation: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Detection Mode: Negative-ion detection mode was found to be suitable for all analytes and the internal standard.
-
Quantitative Data:
-
Limit of Detection (LOD): 0.03–0.10 ng/g
-
Limit of Quantification (LOQ): 0.10–0.78 ng/g
-
2. Analysis of BPS in Urine [13]
-
Analytical Principle: Ultra-high-performance liquid chromatography with electrospray ionization and tandem mass spectrometry (UPLC-ESI-MS/MS).
-
Sample Preparation: The method involves the separation of analytes from matrix components by liquid chromatography.
-
Quantification: External calibration was used for quantitative evaluation.
-
Quantitative Data for BPS in Urine:
-
Detection Limit: 0.02 µg/L
-
Quantitation Limit: 0.05 µg/L
-
Within-day Precision (Relative Standard Deviation): 2.9% - 6.2%
-
Day-to-day Precision (Relative Standard Deviation): 2.8% - 8.2%
-
Accuracy (Recovery Rate): 91.7% - 97.2%
-
3. Analysis of BPS in Paper Samples [14][15]
-
Analytical Principle: Analytical pyrolysis gas chromatography-mass spectrometry (Py-GC/MS). This method allows for direct analysis without solvent extraction.
-
Sample Size: Applicable to small samples of approximately 120 µg.
-
Quantitative Data:
-
Limit of Detection: < 1 mg/kg
-
Limit of Quantification: ~1.3 mg/kg
-
Toxicological Insights from BPS Studies
While BPS-d8 is used in the analytical phase, the toxicological data is generated from studies on the native BPS. Research has indicated that BPS is not an inert substitute for BPA and exhibits endocrine-disrupting properties and other toxic effects.[3][16]
Summary of BPS Toxicological Data
| Endpoint | Organism/System | Effect | NOAEL/LOAEL/Concentration | Reference |
| Reproductive Toxicity | Rat | Moderate reproductive and developmental toxicity | NOAEL: 10 mg/kg bw/day (parental), 60 mg/kg bw/day (reproductive) | [17] |
| Subacute Toxicity | Rat | Decreased body weight gain, proteinuria, increased kidney weight | NOAEL: 40 mg/kg bw/day | [17] |
| Endocrine Disruption | Rat Pituitary Cells | Disrupts estradiol-induced nongenomic signaling, alters cell proliferation and death | Active at femtomolar to nanomolar concentrations | [18][19] |
| Neurobehavioral Effects | Human (prenatal exposure) | Altered psychomotor development in boys | Not specified | [16] |
| Metabolic Effects | Mouse (perinatal exposure) | Increased body weight in male offspring | 100 ng/g body weight/day | [16] |
| Liver Effects | Rat | Liver injury with deranged biochemical parameters | 5,000 µg/kg for 8 weeks | [16] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level
Signaling Pathways Affected by Bisphenol S
BPS has been shown to interfere with several key cellular signaling pathways, similar to BPA. Understanding these pathways is crucial for assessing its toxicological risk.
1. Estrogen Receptor Signaling Disruption
BPS can imperfectly mimic the effects of estradiol (E2) by interacting with membrane-bound estrogen receptors (mERα, mERβ, and GPER/GPR30), leading to the disruption of normal nongenomic signaling.[18]
2. ROS-Mediated ER Stress Pathway
Exposure to BPS can increase reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequently reducing estradiol (E2) synthesis.[20]
Conclusion
Bisphenol S-d8 is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Bisphenol S. Its use as an internal standard in mass spectrometry-based analytical methods provides the accuracy and precision required for reliable quantification of BPS in a variety of complex matrices. This enables robust human exposure assessment and the generation of high-quality pharmacokinetic data. The toxicological evidence to date suggests that BPS is a biologically active compound that can disrupt key endocrine signaling pathways, highlighting the continued need for rigorous investigation into its potential health effects. The methodologies and data presented in this guide serve as a valuable resource for the design and interpretation of future toxicological and exposure studies on Bisphenol S.
References
- 1. Bisphenol S - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Bisphenol S in Food Causes Hormonal and Obesogenic Effects Comparable to or Worse than Bisphenol A: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. 24 Bisphenol S-d8 () for sale [vulcanchem.com]
- 10. Pharmacokinetics of bisphenol S in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. series.publisso.de [series.publisso.de]
- 14. Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. | Semantic Scholar [semanticscholar.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. foodpackagingforum.org [foodpackagingforum.org]
- 18. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to 24 Bisphenol S-d8
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like 24 Bisphenol S-d8 (BPS-d8) is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the typical data and methodologies presented in a CoA for this compound.
Compound Identification and Chemical Properties
The initial section of a CoA provides fundamental information to unequivocally identify the compound. This includes its chemical name, structure, molecular formula, and CAS number. For a deuterated standard, the location and number of deuterium atoms are specified.
Table 1: Chemical and Physical Data for this compound
| Parameter | Value | Source |
| Analyte Name | This compound | [1] |
| Synonym | 2,4'-Dihydroxydiphenyl Sulfone-d8 | [2] |
| Molecular Formula | C₁₂H₂D₈O₄S | [1][2] |
| Molecular Weight | 258.32 g/mol | [1][2][3] |
| Unlabeled CAS No. | 5397-34-2 | [1][2][4] |
| Labeled CAS No. | 2483831-28-1 | [3] |
| Product Format | Neat Solid or Solution | [1][3] |
| Storage Temperature | +4°C or Room Temperature | [1][3] |
Purity and Composition Analysis
This section is paramount for quantitative applications. It details the chemical purity of the standard, which is the percentage of the desired compound in the material, excluding isotopic variations. It also specifies the isotopic enrichment, indicating the percentage of molecules that contain the deuterium labels.
Table 2: Purity and Isotopic Enrichment of this compound
| Parameter | Specification | Methodology |
| Chemical Purity | >95% or ≥98.0% (HPLC) | [1] |
| Isotopic Purity (Enrichment) | Typically >98% | Mass Spectrometry |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is commonly determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Objective: To separate and quantify impurities from the main BPS-d8 compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).
-
Procedure:
-
A precisely weighed amount of the BPS-d8 standard is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
-
This solution is injected into the HPLC system.
-
The components of the sample are separated on the C18 column based on their polarity.
-
The UV detector measures the absorbance of the eluting components at a specific wavelength (e.g., 254 nm).
-
The purity is calculated by dividing the peak area of the BPS-d8 by the total area of all peaks in the chromatogram and multiplying by 100.
-
Isotopic Enrichment Determination
For a deuterated standard, understanding the isotopic enrichment is crucial. This value confirms that the majority of the molecules are indeed the labeled compound, which is essential for its function as an internal standard in mass spectrometry-based assays.
Experimental Protocol: Isotopic Enrichment by Mass Spectrometry (MS)
-
Objective: To determine the percentage of BPS-d8 that contains the specified number of deuterium atoms.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
A dilute solution of the BPS-d8 standard is infused into the mass spectrometer.
-
The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion.
-
The relative intensities of the ion corresponding to BPS-d8 and any ions corresponding to incompletely deuterated or non-deuterated Bisphenol S are measured.
-
The isotopic enrichment is calculated based on the relative abundances of these different isotopic species.
-
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow from the analysis of a batch of this compound to the final issuance of its Certificate of Analysis.
Caption: Workflow for the generation of a Certificate of Analysis for this compound.
Interpreting the Certificate of Analysis: A Logical Approach
The CoA is structured to provide a hierarchical understanding of the material's quality. The following diagram illustrates the logical relationship between the different sections of the CoA.
Caption: Logical relationships of the information presented on a Certificate of Analysis.
Application in Research and Development
This compound is primarily used as an internal standard in analytical methods, particularly for the quantification of Bisphenol S (BPS) in various matrices such as biological fluids (urine), environmental samples, and consumer products.[5] Its deuteration makes it chemically almost identical to the non-labeled BPS, but with a different mass. This allows for its addition to a sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction and cleanup will be mirrored by a proportional loss of the internal standard, enabling accurate correction and quantification by mass spectrometry.
References
Commercial Suppliers of 2,4'-Bisphenol S-d8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of 2,4'-Bisphenol S-d8 (BPS-d8), its applications in research, and insights into the biological pathways it can be used to investigate. The increasing focus on the endocrine-disrupting potential of Bisphenol S (BPS), a common replacement for Bisphenol A (BPA), necessitates the availability of high-purity, isotopically labeled standards like BPS-d8 for accurate quantification and mechanistic studies.
Overview of Commercial Suppliers
A critical aspect for researchers is the reliable sourcing of high-quality chemical standards. Several commercial suppliers offer 2,4'-Bisphenol S-d8 for research purposes. The following table summarizes key quantitative data from prominent suppliers to facilitate comparison. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Code | Purity | Isotopic Purity | Pack Size | Unlabeled CAS No. |
| Clearsynth | CS-T-95498 | Not specified | Not specified | Inquire | 5397-34-2[1] |
| LGC Standards (TRC) | TRC-B519623 | >95% (HPLC)[2] | Not specified | 1 mg, 10 mg | 5397-34-2[2] |
| Pharmaffiliates | PA STI 013600 | Not specified | Not specified | Inquire | Not available |
| Cambridge Isotope Laboratories | DLM-10923-1.2 | 98% | Not specified | 1.2 mL (100 µg/mL in Methanol-OD) | 80-09-1 |
| Vulcanchem | Not specified | >95% (HPLC)[3] | High isotopic enrichment | Custom synthesis | Not specified |
Application in Research: Internal Standard for Accurate Quantification
2,4'-Bisphenol S-d8 serves as an invaluable internal standard for the quantification of Bisphenol S in various biological and environmental matrices.[3] Its deuterated nature ensures that it behaves chemically and physically similarly to the non-labeled BPS during sample preparation and analysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The distinct mass difference between BPS-d8 and endogenous BPS allows for precise and accurate measurement by correcting for matrix effects and variations in instrument response.[3]
Experimental Workflow: Quantification of Bisphenol S in Biological Samples using 2,4'-Bisphenol S-d8
The following diagram illustrates a general workflow for the use of 2,4'-Bisphenol S-d8 as an internal standard in a typical research setting.
Key Signaling Pathways Affected by Bisphenol S
While 2,4'-Bisphenol S-d8 is primarily used for analytical purposes, the compound it traces, Bisphenol S, is an endocrine-disrupting chemical known to interact with several key signaling pathways. Understanding these pathways is crucial for researchers investigating the biological effects of BPS.
Estrogen Receptor Signaling
Bisphenol S is known to interact with estrogen receptors (ERα and ERβ), acting as an agonist and mimicking the effects of estradiol (E2).[5][6] This interaction can trigger both genomic and non-genomic signaling pathways, leading to altered gene expression and cellular responses.[7]
Androgen Receptor Signaling
Studies have shown that Bisphenol S can act as an antagonist to the androgen receptor (AR).[8][9] By binding to the AR, BPS can inhibit the actions of androgens like testosterone, potentially leading to disruptions in male reproductive health.
Thyroid Hormone Signaling
Bisphenol S has been demonstrated to interfere with the thyroid hormone system.[10][11][12] It can disrupt the synthesis of thyroid hormones and also act as an antagonist at the thyroid hormone receptor (TR), potentially impacting metabolism and development.[13]
PPARγ Signaling
Evidence suggests that Bisphenol S can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[14][15] This interaction may contribute to the obesogenic effects observed with some bisphenols.
Experimental Protocols
Detailed experimental protocols for the use of 2,4'-Bisphenol S-d8 are highly dependent on the specific application, matrix, and instrumentation. However, a general methodology for the extraction and quantification of Bisphenol S from urine using an internal standard approach is outlined below.
Objective: To quantify the concentration of Bisphenol S in human urine samples.
Materials:
-
2,4'-Bisphenol S-d8 internal standard solution (e.g., 1 µg/mL in methanol)
-
Bisphenol S calibration standards
-
Urine samples
-
β-glucuronidase/sulfatase enzyme
-
Ammonium acetate buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of the 2,4'-Bisphenol S-d8 internal standard solution.
-
Add 500 µL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase/sulfatase enzyme.
-
Incubate at 37°C for at least 4 hours to deconjugate BPS metabolites.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Detect BPS and BPS-d8 using multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using the peak area ratios of BPS to BPS-d8 from the calibration standards.
-
Calculate the concentration of BPS in the urine samples based on their peak area ratios and the calibration curve.
-
This technical guide provides a foundational understanding for researchers working with 2,4'-Bisphenol S-d8. For specific applications and detailed protocols, consulting the primary scientific literature and the technical documentation provided by the suppliers is highly recommended.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sph.hznu.edu.cn [sph.hznu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor gamma (PPARγ) activation and metabolism disturbance induced by bisphenol A and its replacement analog bisphenol S using in vitro macrophages and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety Data of 24 Bisphenol S-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 24 Bisphenol S-d8 (BPS-d8), a deuterated analog of Bisphenol S (BPS). The information presented is collated from various sources, including safety data sheets, chemical databases, and peer-reviewed scientific literature. This document is intended to serve as a thorough resource for laboratory personnel and researchers engaged in drug development and other scientific endeavors involving this compound.
Chemical and Physical Properties
Bisphenol S-d8 is a stable, isotopically labeled compound used as an internal standard in various analytical methods, particularly in mass spectrometry-based assays, to quantify Bisphenol S.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol | [2] |
| Synonyms | 2,4'-Bisphenol Sulfone-d8, 2,4'-Dihydroxydiphenyl Sulfone-d8, BPS-d8 | [3][4] |
| Molecular Formula | C₁₂H₂D₈O₄S | [3] |
| Molecular Weight | 258.32 g/mol | [2][3][4] |
| Appearance | Pale Yellow to Light Brown Solid | [4] |
| Melting Point | 181-184°C | [5] |
| Purity | >95% (HPLC) | [3][6] |
| Storage Temperature | 2-8°C, Refrigerator | [3][4][6] |
Hazard Identification and Toxicology
| Hazard | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |
| Eye Irritation | Causes serious eye irritation. | [8] |
| Sensitization | Did not cause sensitization on laboratory animals. | [8] |
| Mutagenicity | Not mutagenic in Ames Test. Equivocal evidence in mammalian somatic cells. | [8] |
| Reproductive Toxicity | Animal testing did not show any effects on fertility. | [8] |
| Specific Target Organ Toxicity (Single Exposure) | The substance or mixture is not classified as a specific target organ toxicant, single exposure. | [8] |
| Specific Target Organ Toxicity (Repeated Exposure) | The substance or mixture is not classified as a specific target organ toxicant, repeated exposure. | [8] |
Handling, Storage, and Exposure Controls
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
| Aspect | Recommendation | Source(s) |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. | [3][4][6][9] |
| Personal Protective Equipment (PPE) | Eye/face protection, skin protection (gloves and protective clothing), and respiratory protection. | [8] |
Biological Activity and Signaling Pathways
Bisphenol S, the non-deuterated analog of BPS-d8, is an endocrine disruptor that can interfere with hormonal signaling pathways. Research has shown that BPS can mimic the effects of estradiol and impact cellular processes.
Estradiol-Induced Nongenomic Signaling
BPS has been shown to disrupt estradiol-induced nongenomic signaling in pituitary cells. It can activate extracellular signal-regulated kinase (ERK) and enhance estradiol-induced c-Jun-N-terminal kinase (JNK) activity. This disruption leads to altered cell proliferation, apoptosis, and prolactin release.[10][11]
Caption: BPS disrupts estradiol signaling via membrane estrogen receptors.
ROS-Mediated PERK/ATF4 Signaling Pathway
Exposure to BPS can increase the levels of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This stress activates the PERK/eIF2α/ATF4 signaling pathway, which in turn can reduce the synthesis of estradiol by downregulating the expression of CYP19A1, a key enzyme in estrogen synthesis.[12]
Caption: BPS-induced ROS leads to reduced estradiol synthesis.
Experimental Protocols
Detailed experimental protocols for studying the effects of Bisphenol S are crucial for reproducible research. Below are summaries of methodologies cited in the literature.
Analysis of ERK and JNK Phosphorylation
-
Cell Line: GH3/B6/F10 rat pituitary cells.
-
Method: Fixed-cell immunoassay.
-
Procedure: Cells are treated with BPS and/or estradiol for specific time points. After treatment, cells are fixed, permeabilized, and incubated with primary antibodies specific for phosphorylated ERK and JNK. Subsequently, a fluorescently labeled secondary antibody is used for detection and quantification.
Cell Proliferation Assay
-
Method: Crystal violet assay.
-
Procedure: Cells are seeded in multi-well plates and treated with various concentrations of BPS. After the incubation period, the cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to determine the relative cell number.
Apoptosis Assay (Caspase Activity)
-
Method: Cleavage of fluorescent caspase substrates.
-
Procedure: Cells are treated with BPS. At the end of the treatment, a substrate for caspase-8 or caspase-9, which becomes fluorescent upon cleavage, is added to the cells. The fluorescence intensity is then measured to quantify caspase activity.
Prolactin Release Assay
-
Method: Radioimmunoassay (RIA).
-
Procedure: Pituitary cells are treated with BPS and/or estradiol for a short duration. The cell culture medium is then collected, and the concentration of prolactin is measured using a specific radioimmunoassay kit.
Determination of Estradiol Synthesis
-
Cell Line: JEG-3 cells.
-
Method: ELISA assay.
-
Procedure: JEG-3 cells are exposed to BPS. After the exposure period, the cell culture supernatant is collected, and the concentration of estradiol is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Source: [12]
Gene Expression Analysis
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR).
-
Procedure: RNA is extracted from BPS-treated cells and reverse-transcribed into cDNA. The expression levels of target genes, such as CYP19A1, are then quantified by RT-qPCR using specific primers.
-
Source: [12]
Caption: General workflow for studying the cellular effects of BPS.
Conclusion
This compound is an essential tool for the accurate quantification of Bisphenol S in various matrices. While it is a deuterated analog, its handling and safety precautions should be guided by the known hazardous properties of Bisphenol S, which include endocrine disruption and reproductive toxicity. Researchers and drug development professionals must adhere to strict safety protocols and be aware of the biological effects of BPS, including its ability to interfere with critical signaling pathways. The experimental protocols outlined in this guide provide a foundation for further investigation into the mechanisms of action of Bisphenol S.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound [chemicalbook.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. Bisphenol S - Wikipedia [en.wikipedia.org]
- 8. hpc-standards.com [hpc-standards.com]
- 9. fishersci.com [fishersci.com]
- 10. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Bisphenol S-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Bisphenol S-d8 (BPS-d8) in various organic solvents. Understanding the solubility of this deuterated analogue of Bisphenol S is critical for its application as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry for environmental and biomedical research. This document offers a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: Solubility of Bisphenol S Analogs
Direct quantitative solubility data for Bisphenol S-d8 is limited in publicly available literature. However, the solubility of its non-deuterated counterpart, Bisphenol S (BPS), serves as a strong proxy, as the isotopic labeling is not expected to significantly alter its solubility characteristics in organic solvents. The following table summarizes the available qualitative and quantitative solubility data for Bisphenol S.
| Organic Solvent | Solubility (at ambient temperature) | Data Type | Citation |
| Methanol | Soluble | Qualitative | [1] |
| A 30% solution (w/v) has been prepared, suggesting high solubility. | Semi-Quantitative | [1] | |
| "Very soluble" in an extraction solution containing methanol. | Qualitative | ||
| Ethanol | Soluble | Qualitative | [2][3] |
| 30 mg/mL | Quantitative | ||
| Acetonitrile | Soluble (at least to 100 µg/mL) | Semi-Quantitative | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | [2] |
| 30 mg/mL | Quantitative | ||
| N,N-Dimethylformamide (DMF) | 30 mg/mL | Quantitative | |
| Diethyl Ether | Soluble | Qualitative | [2] |
| Benzene | Slightly Soluble | Qualitative | [2] |
Note: The quantitative data presented above for DMF, DMSO, and ethanol are for the non-deuterated Bisphenol S and should be considered as a close approximation for Bisphenol S-d8. Commercial preparations of Bisphenol S-d8 are available in methanol and acetonitrile at concentrations of at least 100 µg/mL, confirming its solubility in these solvents to that extent.
Experimental Protocol: Determination of Bisphenol S-d8 Solubility
The following is a detailed methodology for determining the solubility of Bisphenol S-d8 in an organic solvent of interest. This protocol is based on the widely used shake-flask method coupled with concentration analysis by High-Performance Liquid Chromatography (HPLC), a robust and accurate approach.
Objective: To determine the saturation solubility of Bisphenol S-d8 in a specific organic solvent at a defined temperature.
Materials:
-
Bisphenol S-d8 (solid, of known purity)
-
Organic solvent of interest (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
HPLC column suitable for the analysis of bisphenols (e.g., C18)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid Bisphenol S-d8 to a series of volumetric flasks. The excess is crucial to ensure that saturation is reached. b. Add the chosen organic solvent to each flask, ensuring the solid is not completely dissolved. c. Tightly cap the flasks to prevent solvent evaporation. d. Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Shake the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.
-
Sample Filtration: a. After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microcrystals.
-
Preparation of Calibration Standards: a. Prepare a stock solution of Bisphenol S-d8 of a known concentration in the same organic solvent. b. Perform a series of dilutions of the stock solution to create a set of calibration standards with concentrations bracketing the expected solubility.
-
HPLC Analysis: a. Analyze the prepared calibration standards and the filtered saturated solution samples by HPLC. b. Develop an appropriate HPLC method to achieve good separation and detection of Bisphenol S-d8. c. Record the peak area or peak height for each standard and sample.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations. b. Determine the concentration of Bisphenol S-d8 in the filtered saturated solution samples by interpolating their peak areas/heights from the calibration curve. c. The determined concentration represents the solubility of Bisphenol S-d8 in the chosen organic solvent at the specified temperature.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of Bisphenol S-d8 can be visualized as follows:
Caption: Workflow for determining the solubility of Bisphenol S-d8.
References
Isotopic Enrichment of 2,4'-Bisphenol S-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of 2,4'-Bisphenol S-d8 (2,4'-BPS-d8), a deuterated analogue of the 2,4'-isomer of Bisphenol S. Given the increasing use of Bisphenol S (BPS) as a replacement for Bisphenol A (BPA) and the corresponding need for accurate analytical standards, isotopically labeled internal standards like 2,4'-BPS-d8 are crucial for robust quantification in complex matrices. This document outlines a plausible synthesis route for isotopic enrichment, detailed analytical methodologies for its characterization, and its primary applications in research.
Introduction to 2,4'-Bisphenol S-d8
2,4'-Bisphenol S is an isomer of the more common 4,4'-Bisphenol S, formed during the synthesis of BPS from phenol and sulfuric acid.[1][2] Like its 4,4'- counterpart, 2,4'-BPS is considered an endocrine-disrupting chemical, necessitating sensitive and accurate methods for its detection and quantification in environmental and biological samples.
2,4'-Bisphenol S-d8 is a stable isotope-labeled version of 2,4'-BPS where all eight hydrogen atoms on the two phenyl rings have been substituted with deuterium. This high level of isotopic enrichment makes it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard helps to correct for matrix effects, variations in ionization efficiency, and sample preparation losses, thereby improving the accuracy and precision of quantification.[3]
Isotopic Enrichment: A Proposed Synthesis Protocol
A specific, detailed protocol for the commercial synthesis of 2,4'-Bisphenol S-d8 is often proprietary.[3] However, a plausible and effective method for its preparation can be devised based on established principles of deuteration for aromatic compounds, particularly phenols. The most common method involves an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.
Principle
The synthesis of deuterated aromatic compounds can be achieved via an H-D exchange reaction with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid catalyst.[4][5] For phenols, this exchange is facilitated at the ortho and para positions of the aromatic ring due to the activating effect of the hydroxyl group.[6][7]
Proposed Experimental Protocol
Objective: To achieve a high degree of deuteration on the aromatic rings of 2,4'-Bisphenol S.
Materials:
-
2,4'-Bisphenol S
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a solid acid catalyst like Amberlyst 15.[8]
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4'-Bisphenol S in an excess of deuterium oxide.
-
Catalyst Addition: Slowly add a catalytic amount of deuterated sulfuric acid to the mixture. Alternatively, a solid acid catalyst like Amberlyst 15 can be used for easier separation.[8]
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The elevated temperature facilitates the electrophilic aromatic substitution of hydrogen with deuterium.[6]
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with anhydrous diethyl ether.
-
Washing: The organic layer is washed with a small amount of D₂O to remove any remaining acid catalyst.
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,4'-Bisphenol S-d8.
-
Purification: The crude product can be purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.
Quality Control: The final product should be analyzed by High-Performance Liquid Chromatography (HPLC) for chemical purity and by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree and positions of deuteration.[3]
Analytical Methods for Characterization and Quantification
The primary application of 2,4'-Bisphenol S-d8 is as an internal standard in quantitative analysis. The following section details a typical analytical workflow.
Sample Preparation
Sample preparation is a critical step to extract the analyte and internal standard from the matrix and remove interferences. A common technique is solid-phase extraction (SPE).
Protocol for Water Samples:
-
Spike a known amount of 2,4'-BPS-d8 internal standard into the water sample.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate 2,4'-BPS from other isomers and matrix components.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native 2,4'-BPS and 2,4'-BPS-d8.
Data Presentation
The following tables summarize key quantitative data for 2,4'-Bisphenol S-d8.
Table 1: Physicochemical and Quality Control Data for 2,4'-Bisphenol S-d8
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₂D₈O₄S | [3] |
| Molecular Weight | 258.32 g/mol | [3] |
| Purity (HPLC) | >95% | [3] |
| Isotopic Enrichment | >98 atom % D (Typical) | Manufacturer Specification |
Table 2: Representative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2,4'-Bisphenol S | 249.0 | 108.0 | 155.0 | -20 / -15 |
| 2,4'-Bisphenol S-d8 | 257.0 | 112.0 | 161.0 | -20 / -15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
The following diagrams illustrate the proposed synthesis and a typical analytical workflow.
Caption: Proposed workflow for the isotopic enrichment of 2,4'-Bisphenol S.
Caption: Typical analytical workflow for the quantification of 2,4'-BPS.
References
- 1. Bisphenol S - Wikipedia [en.wikipedia.org]
- 2. EP1468987B1 - Process for producing 2,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 3. 24 Bisphenol S-d8 () for sale [vulcanchem.com]
- 4. tn-sanso.co.jp [tn-sanso.co.jp]
- 5. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 6. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles and advanced applications of deuterated internal standards, a cornerstone of modern analytical chemistry. From fundamental concepts to detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for robust and reliable quantification.
Introduction: The Imperative for Internal Standards
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective detection of molecules in complex matrices. However, the accuracy of quantitative measurements can be compromised by several factors, including variations in sample preparation, chromatographic performance, and ionization efficiency.[1] To mitigate these sources of error, internal standards (IS) are indispensable. An ideal internal standard co-elutes with the analyte of interest and experiences identical variations during the analytical process, thereby providing a reliable reference for normalization.
Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" for quantitative mass spectrometry.[2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This near-identical behavior allows them to effectively compensate for matrix effects and other sources of analytical variability, leading to significantly improved accuracy and precision in quantification.[3][4]
The Advantages of Deuteration: Beyond a Simple Mass Shift
The utility of deuterated standards extends beyond merely providing a mass-shifted version of the analyte. The key advantages include:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis.[5][6] Deuterated internal standards co-elute with the analyte and are subject to the same matrix effects, allowing for accurate correction of the analyte signal.[3]
-
Improved Accuracy and Precision: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated standards significantly enhance the accuracy and precision of quantitative results.[4][7][8]
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to day-to-day variations in instrument performance and sample matrix composition.
-
Reliable Quantification in Complex Matrices: In complex biological matrices such as plasma, urine, and tissue homogenates, where matrix effects are pronounced, deuterated standards are essential for obtaining reliable quantitative data.[5][9]
Data Presentation: Quantitative Comparison of Analytical Performance
The impact of using deuterated internal standards on assay performance is evident in the quantitative data. The following tables summarize key performance metrics from studies comparing deuterated internal standards with other approaches.
Table 1: Comparison of Intra-Assay Precision for Immunosuppressive Drugs with and without a Deuterated Internal Standard
| Analyte | Concentration | CV (%) with Analog IS | CV (%) with Deuterated IS |
| Cyclosporine A | 8.1 µg/L | 14.7 | 2.6 |
| Cyclosporine A | 979 µg/L | 6.8 | 1.2 |
| Tacrolimus | 2.1 µg/L | 12.8 | 1.7 |
| Tacrolimus | 33.2 µg/L | 5.4 | 0.9 |
| Sirolimus | 2.0 µg/L | 13.5 | 1.1 |
| Sirolimus | 30.8 µg/L | 4.9 | 0.4 |
| Everolimus | 2.1 µg/L | 11.9 | 4.3 |
| Everolimus | 31.4 µg/L | 3.8 | 0.8 |
| Mycophenolic Acid | 0.01 µg/mL | 12.1 | 3.5 |
| Mycophenolic Acid | 7.5 µg/mL | 4.2 | 2.5 |
Data adapted from a study on the validation of an LC-MS/MS method for immunosuppressants.[4] The coefficient of variation (CV) is a measure of precision, with lower values indicating higher precision.
Table 2: Effect of Deuterated Internal Standards on the Quantification of Drugs of Abuse in Urine
| Analyte | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) |
| Amphetamine | -45 | -8 |
| Methamphetamine | -52 | -11 |
| MDMA | -61 | -14 |
| Morphine | -38 | -6 |
| Codeine | -41 | -7 |
| Cocaine | -55 | -12 |
| Benzoylecgonine | -48 | -9 |
| THC-COOH | -65 | -15 |
Data represents the percentage of signal suppression due to matrix effects.[3][5][9] The use of a deuterated internal standard significantly reduces the impact of matrix effects on quantification.
Experimental Protocols: Methodologies for Key Applications
The following sections provide detailed methodologies for common applications of deuterated standards in mass spectrometry.
Quantification of Immunosuppressive Drugs in Whole Blood by LC-MS/MS
This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.[4][10]
4.1.1 Sample Preparation
-
To 50 µL of EDTA whole blood, add 50 µL of the internal standard working solution containing the deuterated analogs of each drug.
-
Add 100 µL of a zinc sulfate solution (0.1 M) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to further precipitate proteins and extract the drugs.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2 LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
Quantification of Neurotransmitters in Brain Tissue by LC-MS/MS
This protocol outlines a method for the quantification of various neurotransmitters in mouse brain tissue using their corresponding deuterated internal standards.[11][12]
4.2.1 Sample Preparation
-
Homogenize brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Add a known amount of the deuterated internal standard mixture to the homogenate.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant can be directly injected into the LC-MS/MS system or further purified using solid-phase extraction if necessary.
4.2.2 LC-MS/MS Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar neurotransmitters.
-
Mobile Phase A: Acetonitrile with a small amount of an additive like ammonium formate.
-
Mobile Phase B: Water with the same additive.
-
Gradient: A gradient from high organic to high aqueous to retain and elute the polar analytes.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A sensitive triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM of specific transitions for each neurotransmitter and its deuterated analog.
Solid-Phase Extraction (SPE) for Lipidomic Analysis with Deuterated Internal Standards
This protocol describes a general workflow for solid-phase extraction of lipids from plasma using a deuterated lipid internal standard mix.[13][14][15][16][17]
4.3.1 Sample Preparation
-
To a 100 µL plasma sample, add 10 µL of a deuterated lipid internal standard mixture.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for SPE.
4.3.2 Solid-Phase Extraction
-
Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the lipids from the cartridge with 1 mL of a nonpolar solvent (e.g., methanol, acetonitrile, or a mixture of chloroform and methanol).
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a solvent compatible with the LC-MS system.
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of deuterated standards.
Caption: General workflow for quantitative analysis using deuterated internal standards.
Caption: Workflow for a pharmacokinetic study using deuterated standards.
Caption: Logical diagram illustrating the compensation of matrix effects.
Challenges and Considerations
While deuterated standards are incredibly powerful, it is crucial to be aware of potential challenges:
-
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[18][19][20][21][22] The position of the deuterium label can influence the magnitude of this effect.[23] While often negligible, this can be problematic if the analyte and internal standard elute in a region of rapidly changing matrix effects.[6]
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if the deuterium is located at an exchangeable position (e.g., on a heteroatom). This can compromise the accuracy of the quantification.
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.
Conclusion
Deuterated internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to compensate for matrix effects and other sources of analytical variability makes them the gold standard for a wide range of applications, from therapeutic drug monitoring and pharmacokinetic studies to metabolomics and proteomics. By understanding the principles of their application, being aware of the potential challenges, and implementing robust experimental protocols, researchers can harness the full potential of deuterated standards to generate high-quality, reliable quantitative data. This guide provides a solid foundation for both new and experienced users to confidently and effectively incorporate these powerful tools into their analytical workflows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. 7. Accuracy – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. 4.2. Calculation of precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The measurement of immunosuppressive drugs bymass spectrometry and immunoassay in a SouthAfrican transplant setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3.2. Deuterium Labeled Internal Standards Addition Procedures [bio-protocol.org]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntk-kemi.com [ntk-kemi.com]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [m.alwsci.com]
- 18. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Bisphenol S-d8 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Bisphenol S-d8 (BPS-d8) as an internal standard in the quantitative analysis of Bisphenol S (BPS) and other bisphenol analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like BPS-d8 is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.
Introduction to Bisphenol S-d8 as an Internal Standard
Bisphenol S (BPS) is increasingly used as a replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1] This has led to a growing need for sensitive and reliable analytical methods to monitor its presence in various matrices, including environmental, food, and biological samples.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS analysis.[2] They exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] BPS-d8 co-elutes with BPS, allowing it to effectively normalize for signal suppression or enhancement caused by the sample matrix, a phenomenon known as the matrix effect.[2] This results in improved accuracy and precision of the analytical method.
Experimental Protocols
This section details the methodologies for the analysis of BPS using BPS-d8 as an internal standard in various matrices.
Materials and Reagents
-
Analytes: Bisphenol S (BPS) and other relevant bisphenols.
-
Internal Standard: Bisphenol S-d8 (BPS-d8).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Chemicals: Formic acid, ammonium acetate, and other reagents as required for sample preparation.
-
Solid Phase Extraction (SPE) Cartridges: As required for the specific application (e.g., C18, Strata-X).
Sample Preparation Protocols
This protocol is suitable for the analysis of BPS in various water matrices.
-
Fortification: Spike a known volume of the water sample (e.g., 500 mL) with BPS-d8 internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the fortified water sample onto the cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
This protocol is adapted for the analysis of BPS in complex food matrices.[3][4]
-
Homogenization: Homogenize the food sample.
-
Extraction: Extract a known weight of the homogenized sample with a suitable solvent, such as acetonitrile.
-
Fortification: Add the BPS-d8 internal standard to the extract.
-
Clean-up (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mixture of water and acetonitrile.[3]
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
This protocol is designed for the analysis of BPS in biological fluids.
-
Urine:
-
Enzymatic Hydrolysis: To measure total BPS (free and conjugated forms), incubate the urine sample with β-glucuronidase/sulfatase enzyme.[2]
-
Fortification: Add BPS-d8 internal standard to the hydrolyzed sample.[2]
-
Protein Precipitation/Extraction: Perform a simple protein precipitation with acetonitrile or a dispersive liquid-liquid microextraction (DLLME).[2][5]
-
Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before analysis.
-
-
Plasma:
-
Fortification: Spike the plasma sample with BPS-d8 internal standard.
-
Protein Precipitation: Add cold acetonitrile to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Instrumental Parameters
The following are typical instrumental parameters. These should be optimized for the specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 or Phenyl-based column (e.g., Acquity BEH C8) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of bisphenols |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Capillary Voltage | 3 kV |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for BPS and BPS-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Bisphenol S (BPS) | 249.0 | 108.0 | 155.9 | Optimized |
| Bisphenol S-d8 (BPS-d8) | 257.0 | 112.0 | - | Optimized |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The provided values are based on literature.[5]
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods using BPS-d8 as an internal standard.
Table 4: Method Validation Data for BPS in Urine
| Parameter | Result |
| Linear Range | 0.05 - 40 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery | 91.7% - 97.2% |
| Within-day Precision (%RSD) | 2.8% - 8.2% |
| Day-to-day Precision (%RSD) | 6.6% - 14.0% |
Data adapted from a method for the determination of BPS in urine.[2]
Table 5: Method Detection Limits for BPS in Various Food Matrices
| Food Matrix | Method Detection Limit (ng/g) |
| Water | 0.0017 |
| Fruit | 0.060 |
| Vegetable | 0.036 (for BPAF, indicative for similar compounds) |
| Meat Products | 1.2 |
Data adapted from a study on bisphenols in total diet food samples.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of BPS using BPS-d8 as an internal standard.
Caption: Workflow for BPS analysis in water samples.
Caption: Workflow for BPS analysis in food samples.
Caption: Workflow for BPS analysis in biological samples.
References
- 1. fr.restek.com [fr.restek.com]
- 2. series.publisso.de [series.publisso.de]
- 3. sci-hub.box [sci-hub.box]
- 4. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bisphenol S (BPS) in Biological Matrices using Isotope Dilution Mass Spectrometry
Introduction
Bisphenol S (BPS) is an industrial chemical used in the manufacturing of polyethersulfone and as a substitute for Bisphenol A (BPA) in various consumer products, including thermal paper and some plastics.[1][2] Growing concerns over the potential endocrine-disrupting effects of BPS necessitate sensitive and reliable analytical methods for its quantification in various matrices to assess human exposure and toxicological risk. This application note describes a robust and validated method for the quantitative analysis of BPS in biological matrices using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with an isotope-labeled internal standard, Bisphenol S-d8. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3]
Principle
This method employs a simple protein precipitation extraction procedure to isolate BPS from biological matrices such as plasma, amniotic fluid, and fetal homogenates. For the analysis of total BPS (free and conjugated forms), a deconjugation step with β-glucuronidase and sulfatase is incorporated prior to extraction.[1] The extracted samples are then analyzed by UPLC-MS/MS in negative ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for selective and sensitive detection. Quantification is achieved by calculating the peak area ratio of the analyte (BPS) to the internal standard (BPS-d8).
Experimental Protocols
Materials and Reagents
-
Bisphenol S (BPS), analytical standard
-
Bisphenol S-d8 (BPS-d8), internal standard (IS)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Acetic acid
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Control biological matrix (e.g., rat plasma)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 100 µg/mL stock solution of BPS in methanol.[1]
-
Prepare a working stock solution of BPS-d8 (IS) at 2250 µg/mL in methanol.[1] From this, prepare a spiking solution at a suitable concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
Calibration Standards:
-
Prepare a series of calibration standards by spiking the control biological matrix with the BPS stock solution to achieve a concentration range of 5–1,000 ng/mL.[1]
Sample Preparation (for Free BPS):
-
To 50 µL of the sample (or calibration standard), add 150 µL of the BPS-d8 internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (for Total BPS):
-
To 50 µL of the sample, add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for 2 hours to ensure complete deconjugation.[1]
-
Proceed with steps 1-6 from the "Sample Preparation (for Free BPS)" protocol.
UPLC-MS/MS Analysis
UPLC Conditions:
-
Column: CORTECS UPLC Phenyl, 1.6 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 0.8 µL[2]
-
Gradient:
-
0.00 min: 50% B
-
8.39 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 50% B
-
12.00 min: End
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Ion Spray Voltage: -3,000 V[1]
-
Source Temperature: 650°C[1]
-
Curtain Gas: 15 psi[1]
-
Nebulizer Gas: 65 psi[1]
-
Heater Gas: 85 psi[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| BPS (Quantifier) | 248.9 | 107.9 | 150 |
| BPS (Qualifier) | 248.9 | 155.9 | 150 |
| BPS-d8 (IS) | 257.0 | 112.0 | 150 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of BPS in rodent plasma.
| Parameter | Value | Reference |
| Linear Range | 5–1,000 ng/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.99 | [1] |
| Limit of Detection (LOD) - Free BPS | 1.15 ng/mL | [1] |
| Limit of Detection (LOD) - Total BPS | 0.862 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | [1] |
| Accuracy (%RE) | ≤ ±10.5% | [1] |
| Precision (%RSD) | ≤ 7.7% | [1] |
| Mean Recovery | ≥ 93.1% | [1] |
Experimental Workflow Diagram
Caption: Workflow for BPS quantification.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Bisphenol S in various biological matrices. The simple protein precipitation sample preparation is rapid and efficient, and the use of the stable isotope-labeled internal standard, Bisphenol S-d8, ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement. This method has been successfully validated and is suitable for supporting toxicological studies and human biomonitoring to assess exposure to BPS.[1]
References
Application Notes and Protocols for the Detection of Bisphenol S using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol S (BPS) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, often as a replacement for Bisphenol A (BPA).[1] Growing evidence suggests that BPS may have similar endocrine-disrupting properties to BPA, necessitating sensitive and reliable analytical methods for its detection in biological matrices.[2] This document provides a detailed application note and protocol for the quantitative analysis of BPS in human urine using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an isotope-labeled internal standard, 2,4-Bisphenol S-d8. The use of an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Human exposure to BPS is widespread, and urine is the primary matrix for biomonitoring studies due to non-invasive sample collection.[1][3] In urine, BPS is primarily present as its glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step is crucial to measure the total BPS concentration.[4] This application note describes a robust method for the determination of total BPS in human urine, involving enzymatic deconjugation, solid-phase extraction (SPE) for sample clean-up and concentration, followed by UPLC-MS/MS analysis.
Signaling Pathway Affected by Bisphenol S
Bisphenol S, similar to BPA, has been shown to interact with estrogen receptors (ERs) and can elicit both genomic and non-genomic signaling pathways. BPS can bind to nuclear estrogen receptors (ERα and ERβ), leading to the transcription of estrogen-responsive genes. Additionally, BPS can activate membrane-bound estrogen receptors (mERs), such as G protein-coupled estrogen receptor (GPER), which in turn can trigger rapid non-genomic signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and c-Jun-N-terminal kinase (JNK) pathways.[2][5] Disruption of these pathways can lead to altered cell proliferation, apoptosis, and hormone release.[2]
Caption: Bisphenol S signaling pathways.
Experimental Workflow
The analytical workflow for the determination of BPS in human urine involves several key steps, starting from sample collection and finishing with data analysis. The use of a deuterated internal standard (BPS-d8) at the beginning of the procedure is critical for accurate quantification.
Caption: Experimental workflow for BPS detection.
Detailed Experimental Protocols
Materials and Reagents
-
Bisphenol S (BPS), analytical standard
-
2,4-Bisphenol S-d8 (BPS-d8), internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (blank) for calibration standards and quality controls
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve BPS and BPS-d8 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of BPS by serially diluting the stock solution with methanol/water (50:50, v/v).
-
Internal Standard Spiking Solution: Prepare a working solution of BPS-d8 at a suitable concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).
Sample Preparation Protocol
-
Pipette 1 mL of urine sample into a polypropylene tube.
-
Add 50 µL of the BPS-d8 internal standard spiking solution to each sample, vortex to mix.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate the samples at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:methanol) and transfer to an autosampler vial for analysis.
UPLC-MS/MS Analysis
UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| BPS | 249.0 | 108.0 | 35 | 25 |
| 249.0 | 155.0 | 35 | 20 | |
| BPS-d8 | 257.0 | 112.0 | 35 | 25 |
| 257.0 | 163.0 | 35 | 20 |
Note: The more abundant transition is typically used for quantification and the other for confirmation.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical method described.
| Parameter | BPS in Human Urine | Reference |
| Linear Range | 0.05 - 50 ng/mL | [4] |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL | [4] |
| Recovery | 85 - 115% | [3][4] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Matrix Effect | Corrected by Internal Standard |
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and accurate quantification of Bisphenol S in human urine using UPLC-MS/MS with an isotope-labeled internal standard. The method is suitable for human biomonitoring studies and can be adapted for other biological matrices with appropriate validation. The inclusion of diagrams for the signaling pathway and experimental workflow, along with detailed protocols and performance data, serves as a valuable resource for researchers in environmental health, toxicology, and drug development.
References
- 1. [Determination of 17 bisphenol compounds in human urine by solid supported liquid-liquid extraction-ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of nine bisphenol analogues in human urine by high-throughput solid-phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Bisphenol S using Isotope Dilution Mass Spectrometry with Bisphenol S-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol S (BPS) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, often as a replacement for Bisphenol A (BPA).[1] Due to its potential endocrine-disrupting properties and increasing presence in the environment and consumer products, sensitive and accurate quantification of BPS in various matrices is crucial.[1] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[2][3] This application note details a robust method for the quantification of Bisphenol S in environmental and biological samples using Bisphenol S-d8 (BPS-d8) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of choice for quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response.[2][4] A known amount of an isotopically labeled analogue of the analyte (in this case, BPS-d8) is added to the sample at the beginning of the analytical procedure.[5] The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the internal standard equally.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Bisphenol S using isotope dilution mass spectrometry.
Caption: General workflow for BPS analysis by IDMS.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Bisphenol S in various matrices using LC-MS/MS.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |
| Bisphenol S | Urine | 0.02 µg/L[6] | 0.05 µg/L[6] |
| Bisphenol S | Food (general) | 0.0017 - 3.1 ng/g[7] | 0.04 - 0.60 µg/kg[8] |
| Bisphenol S | Canned Food | Not Detected[7] | - |
| Bisphenol S | Meat Products | 1.2 - 35 ng/g[7] | - |
Table 2: Precision and Recovery Data for BPS in Urine [6]
| Spiked Concentration (µg/L) | Within-day Precision (rel. SD %) | Day-to-day Precision (rel. SD %) | Recovery Rate (%) |
| 0.4 | 6.6 | 7.4 | - |
| 2.0 | 7.5 | 2.8 | 91.7 |
| 10.0 | 7.2 | 4.9 | 92.7 |
| 40.0 | 14.0 | 8.2 | 97.2 |
Experimental Protocols
Sample Preparation (Urine)
This protocol is a representative example for the extraction of BPS from urine samples.
Materials:
-
Urine sample
-
Bisphenol S-d8 internal standard solution (in methanol)
-
β-glucuronidase/arylsulfatase
-
Ammonium acetate buffer (pH 5)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Spiking: To 1 mL of urine sample, add a known amount of Bisphenol S-d8 internal standard solution.
-
Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 4 hours to deconjugate BPS metabolites.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
Liquid Chromatography (LC) Method
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40°C[9]
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][9]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for both Bisphenol S and Bisphenol S-d8 need to be optimized. A common product ion for bisphenols is at m/z 93 (C6H5O)-.[9]
-
Bisphenol S: Precursor ion [M-H]⁻ → Product ion(s)
-
Bisphenol S-d8: Precursor ion [M-H]⁻ → Product ion(s)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: Optimized for the specific instrument.
Signaling Pathway Visualization
While BPS is not directly involved in a signaling pathway in the context of this analytical method, its endocrine-disrupting activity is often linked to its interaction with estrogen receptors. The following diagram illustrates a simplified representation of this interaction.
Caption: Simplified BPS interaction with estrogen signaling.
Conclusion
The use of Bisphenol S-d8 in an isotope dilution LC-MS/MS method provides a highly reliable and accurate approach for the quantification of Bisphenol S in complex matrices. This method is essential for exposure assessment, toxicological studies, and regulatory monitoring. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers and scientists in the field.
References
- 1. Bisphenols | Food Packaging Forum [foodpackagingforum.org]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. series.publisso.de [series.publisso.de]
- 7. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
Application Note: Quantification of Bisphenol S in Environmental Water Samples Using Isotope Dilution Mass Spectrometry with Bisphenol S-d8
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bisphenol S (BPS) in environmental water samples. The protocol employs a stable isotope-labeled internal standard, Bisphenol S-d8 (BPS-d8), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. The methodology involves spiking water samples with BPS-d8, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Final analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers and scientists monitoring emerging contaminants in various aqueous matrices.
Introduction
Bisphenol S (BPS) is increasingly used as a replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1] Consequently, its presence in the environment, particularly in water sources, is a growing concern due to its potential endocrine-disrupting properties.[1][2] Accurate quantification of BPS at trace levels is essential for assessing environmental contamination and human exposure. Isotope dilution mass spectrometry is a preferred analytical technique for this purpose, as it utilizes a stable isotope-labeled analog of the target analyte as an internal standard (IS).[3] BPS-d8, a deuterated form of BPS, is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the native BPS, ensuring that it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.[4] This application note provides a comprehensive protocol for the use of BPS-d8 in the analysis of BPS in environmental water samples.
Experimental Protocols
1. Preparation of Standard and Spiking Solutions
-
Primary Stock Solution (100 µg/mL of BPS-d8): Accurately weigh 1 mg of Bisphenol S-d8 (BPS-d8) solid standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.
-
Intermediate Spiking Solution (1 µg/mL of BPS-d8): Dilute the primary stock solution 1:100 with methanol to obtain an intermediate spiking solution of 1 µg/mL.
-
Working Spiking Solution (100 ng/mL of BPS-d8): Further dilute the intermediate spiking solution 1:10 with methanol to achieve a working spiking solution of 100 ng/mL. The concentration of the working solution should be adjusted based on the expected concentration of BPS in the samples to be in a similar range.[4]
2. Sample Collection and Preservation
Collect water samples in amber glass bottles to prevent photodegradation. To minimize microbial degradation of bisphenols, samples should be stored at 4°C and extracted within 48 hours of collection. If longer storage is necessary, the samples should be frozen at -20°C.
3. Sample Preparation and Spiking
-
Allow water samples to equilibrate to room temperature.
-
For each 100 mL of water sample, add a precise volume of the BPS-d8 working spiking solution to achieve a final concentration of 10 ng/L. This is a typical concentration for an internal standard in environmental analysis.
-
Vortex the spiked sample for 30 seconds to ensure homogeneity.
-
Allow the spiked sample to equilibrate for at least 15 minutes before proceeding with extraction.[5]
4. Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between conditioning steps.
-
Sample Loading: Load the 100 mL spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained BPS and BPS-d8 from the cartridge with 6 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both BPS and BPS-d8. The exact m/z values should be optimized for the specific instrument being used.
-
Data Presentation
The following table summarizes typical performance data for the analysis of BPS using a deuterated internal standard.
| Parameter | Bisphenol S (BPS) | Bisphenol S-d8 (BPS-d8) | Reference |
| Precursor Ion (m/z) | 249.0 | 257.0 | Instrument Dependent |
| Product Ion 1 (m/z) | 108.0 | 112.0 | Instrument Dependent |
| Product Ion 2 (m/z) | 155.0 | 160.0 | Instrument Dependent |
| Retention Time (min) | ~4.5 | ~4.5 | Method Dependent |
| Limit of Detection (LOD) | 0.5 ng/L | - | [6] |
| Limit of Quantification (LOQ) | 1.5 ng/L | - | [6] |
| Recovery | 85 - 110% | - | [6] |
| Relative Standard Deviation (RSD) | < 10% | - | [6] |
Mandatory Visualization
Caption: Experimental workflow for the analysis of BPS in water samples.
References
- 1. isotope.com [isotope.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Human Biomonitoring of Bisphenol S using Isotopically Labeled Bisphenol S-d8
Application Notes
Introduction
Bisphenol S (BPS) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, often as a replacement for Bisphenol A (BPA).[1] Its widespread use in consumer products, including food packaging and thermal paper, has led to concerns about human exposure and potential endocrine-disrupting effects.[2][3] Human biomonitoring, the direct measurement of chemicals in human specimens like urine and blood, is a critical tool for assessing exposure to BPS. To ensure the accuracy and reliability of these measurements, stable isotope-labeled internal standards are essential. Bisphenol S-d8 (BPS-d8), a deuterated analog of BPS, is the preferred internal standard for the quantitative analysis of BPS in human biomonitoring studies.[4][5]
Principle of Isotope Dilution Mass Spectrometry
The use of BPS-d8 in conjunction with mass spectrometry-based analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for isotope dilution analysis.[4] This technique is considered the gold standard for quantitative analysis in complex biological matrices. BPS-d8 is chemically identical to native BPS, and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[6] However, due to the difference in mass, it can be distinguished from the native BPS by the mass spectrometer. By adding a known amount of BPS-d8 to a sample at the beginning of the analytical process, any loss of the native BPS during sample processing can be corrected for by measuring the ratio of the native analyte to the labeled internal standard.[4][6] This results in highly accurate and precise quantification of BPS concentrations in human samples.
Applications in Human Biomonitoring
BPS-d8 is utilized in a variety of human biomonitoring studies to assess BPS exposure from various sources. These studies often involve the analysis of:
-
Urine: As BPS is metabolized and excreted in urine, this is a primary matrix for assessing recent exposure.[7][8] Both free (unconjugated) and total (free and conjugated) BPS can be measured.
-
Serum/Plasma: Blood analysis provides a measure of the circulating levels of BPS in the body.[2][4]
-
Other Biological Matrices: BPS-d8 can also be used as an internal standard for the analysis of BPS in other matrices such as amniotic fluid and fetal homogenate in research settings.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing BPS-d8 for the analysis of BPS in human and related biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for BPS Analysis
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Rodent Plasma (Free BPS) | UPLC-MS/MS | 1.15 ng/mL | - | [4] |
| Rodent Plasma (Total BPS) | UPLC-MS/MS | 0.862 ng/mL | - | [4] |
| Human Urine | UPLC-ESI-MS/MS | - | 0.05 µg/L | [7] |
| Serum | LC-MS/MS | - | 0.2 ng/mL | [2] |
| Infant Formula | UPLC-MS/MS | - | 0.19 ng/g | [5] |
Table 2: Recovery Rates for BPS Analysis
| Matrix | Method | Recovery Rate | Reference |
| Rodent Plasma | Protein Precipitation | ≥93.1% | [4] |
| Food Samples | Solid-Phase Extraction | 81-108% | [9] |
Experimental Protocols
Protocol 1: Determination of Total Bisphenol S in Human Urine
This protocol is a generalized procedure based on common practices for the analysis of total BPS in urine using enzymatic hydrolysis and UPLC-MS/MS with BPS-d8 as an internal standard.
1. Materials and Reagents
-
Bisphenol S (BPS) analytical standard
-
Bisphenol S-d8 (BPS-d8) internal standard solution (e.g., in methanol)
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Urine collection containers
-
Centrifuge tubes
-
Autosampler vials
2. Sample Collection and Storage
-
Collect urine samples in polypropylene containers.[10]
-
If not analyzed immediately, refrigerate samples at 2-8°C for short-term storage or freeze at -20°C or -80°C for long-term storage to prevent degradation.[10][11]
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a known volume (e.g., 1 mL) of urine into a clean centrifuge tube.
-
Add a known amount of BPS-d8 internal standard solution.
-
Add ammonium acetate buffer to adjust the pH to approximately 5.0.
-
Add the β-glucuronidase/sulfatase enzyme solution.
-
Vortex the mixture gently.
-
Incubate the sample (e.g., at 37°C for 2-4 hours or overnight) to deconjugate the BPS metabolites.
-
After incubation, perform a sample clean-up step. A common method is protein precipitation:
-
Add a volume of cold acetonitrile (e.g., 3 volumes) to the sample to precipitate proteins.[12]
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition).
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., BEH C18).[4][13]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency.[4][13]
-
Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.[13]
-
Injection Volume: 2-10 µL.[13]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bisphenols.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both BPS and BPS-d8 are monitored. For example:
-
BPS: m/z 249 -> 108
-
BPS-d8: m/z 257 -> 112 (These are example transitions and should be optimized for the specific instrument).
-
-
5. Quantification
-
Generate a calibration curve by plotting the peak area ratio of BPS to BPS-d8 against the concentration of the BPS standards.[4]
-
The concentration of BPS in the urine samples is then calculated from this calibration curve.
Protocol 2: Determination of Free Bisphenol S in Human Serum
This protocol outlines a general procedure for analyzing free (unconjugated) BPS in serum using protein precipitation and UPLC-MS/MS with BPS-d8.
1. Materials and Reagents
-
Same as Protocol 1, excluding the enzymatic hydrolysis reagents.
-
Serum collection tubes.
2. Sample Collection and Storage
-
Collect whole blood in serum separator tubes.
-
Allow the blood to clot at room temperature for at least 30 minutes.[11]
-
Centrifuge to separate the serum.[10]
-
Store serum at -80°C until analysis.[4]
3. Sample Preparation
-
Thaw frozen serum samples on ice.
-
Pipette a known volume (e.g., 100 µL) of serum into a microcentrifuge tube.
-
Add a known amount of BPS-d8 internal standard solution.
-
Add a volume of cold acetonitrile (e.g., 300 µL) to precipitate proteins.[12]
-
Vortex vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Analysis and Quantification
-
The instrumental analysis and quantification steps are the same as described in Protocol 1.
Visualizations
Caption: Workflow for Total BPS Analysis in Urine.
Caption: Workflow for Free BPS Analysis in Serum.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Brage NMBU: Method development for the extraction of six bisphenols in serum by LC-MS/MS [nmbu.brage.unit.no]
- 3. waters.com [waters.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Enabling Quantitative Analysis in Ambient Ionization Mass Spectrometry: Internal Standard Coated Capillary Samplers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note: Quantitative Analysis of Bisphenol S in Human Urine using Isotope Dilution Mass Spectrometry
Introduction
Bisphenol S (BPS) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins, often as a replacement for Bisphenol A (BPA).[1] Due to its widespread use, human exposure to BPS is a growing concern. Biomonitoring of BPS in human urine is a common approach to assess exposure levels.[2][3] This application note describes a sensitive and robust method for the quantitative analysis of BPS in human urine samples using a stable isotope-labeled internal standard, 2,2',6,6'-tetradeuterobisphenol S (Bisphenol S-d8), coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
This method involves enzymatic hydrolysis of conjugated BPS metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Bisphenol S (BPS), analytical standard
-
2,2',6,6'-tetradeuterobisphenol S (Bisphenol S-d8), internal standard (IS)[4]
-
β-glucuronidase from Helix pomatia
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
-
Urine Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 3000 x g for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the deuterated internal standard, Bisphenol S-d8, to a final concentration of 20 ng/mL.[2]
-
Enzymatic Hydrolysis: To deconjugate BPS-glucuronide, add 50 µL of a β-glucuronidase solution in ammonium acetate buffer (pH 5.0) to the urine sample.[5] Incubate the mixture at 37°C for at least 4 hours, or overnight.[5]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute BPS, and then returns to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BPS: 249.2 -> 108.1 (quantifier), 249.2 -> 92.1 (qualifier)[1]
-
Bisphenol S-d8: 257.2 -> 112.1 (quantifier)
-
-
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.02 µg/L | [6][7] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/L | [6][8] |
| Recovery | 92 - 112% | [2] |
| Inter-day Precision (RSD) | < 15% | [2] |
| Intra-day Precision (RSD) | < 10% | [2] |
Table 2: Example MRM Transitions for BPS and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisphenol S | 249.2 | 108.1 | -35 |
| Bisphenol S | 249.2 | 92.1 | -45 |
| Bisphenol S-d8 | 257.2 | 112.1 | -35 |
Collision energies are instrument-dependent and require optimization.
Mandatory Visualization
References
- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 2. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary profiles of bisphenol S derivatives and their exposure pathway analysis in maternal and infant populations of Beijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]
- 5. Determination of nine bisphenol analogues in human urine by high-throughput solid-phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. mdpi.com [mdpi.com]
- 8. [Determination of 17 bisphenol compounds in human urine by solid supported liquid-liquid extraction-ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisphenol S-d8 in Food Contact Material Migration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bisphenol S-d8 (BPS-d8) as an internal standard in migration studies of food contact materials (FCMs). The use of a stable isotope-labeled internal standard like BPS-d8 is a robust analytical approach that corrects for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of Bisphenol S (BPS) quantification.
Principle and Application
Bisphenol S is utilized as a monomer in the production of polycarbonate plastics and epoxy resins, which are employed in various food contact materials.[1][2] Due to its potential endocrine-disrupting properties, regulatory bodies have set specific migration limits (SMLs) for BPS to ensure consumer safety.[3] The European Food Safety Authority (EFSA), for instance, has established an SML for BPS.[4]
Migration studies are essential to verify that the amount of BPS migrating from FCMs into food does not exceed these established limits. The principle of these studies involves exposing the FCM to a food simulant under specific time and temperature conditions that represent the intended use of the material.[2] The concentration of BPS that has migrated into the simulant is then quantified using sensitive analytical techniques, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The use of Bisphenol S-d8 as an internal standard is central to the isotope dilution method. BPS-d8 is a deuterated analog of BPS, meaning some hydrogen atoms are replaced by deuterium. Chemically, it behaves almost identically to the native BPS during sample extraction, cleanup, and chromatographic separation. However, due to the mass difference, it can be distinguished from the native BPS by a mass spectrometer. By adding a known amount of BPS-d8 to the samples and calibration standards, any loss of the analyte during the analytical process can be accurately corrected for, leading to more reliable quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Bisphenol S using LC-MS/MS with an internal standard. These values can vary depending on the specific instrumentation, matrix, and method parameters.
| Parameter | Value | Food Simulant/Matrix | Reference |
| Limit of Detection (LOD) | 0.0017 - 3.1 ng/g | Various Food Matrices | [5] |
| 1 µg/L | Cardboard Takeaway Packaging Extract | [6] | |
| 0.02 µg/L | Human Urine | [5] | |
| Limit of Quantification (LOQ) | 0.010 mg/kg | Baby Bottle Migration Simulant | [7] |
| 0.05 µg/L | Human Urine | [5] | |
| Recovery | 89% - 112% | 50% Aqueous Ethanol | [8] |
| 82% - 98% | Polycarbonate Water Bottle Migration Simulant | ||
| 91.7% - 97.2% | Human Urine | [5] | |
| Precision (RSD) | ≤7.8% (Repeatability) | Ready-made Meals | [4] |
| ≤10% (Intermediate Precision) | Ready-made Meals | [4] |
Experimental Protocols
This section provides a detailed protocol for a migration study of BPS from a polycarbonate food contact material using BPS-d8 as an internal standard, followed by LC-MS/MS analysis.
Reagents and Materials
-
Bisphenol S (BPS), analytical standard grade (>99% purity)
-
Bisphenol S-d8 (BPS-d8), isotopic purity >98%
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Food Simulants:
-
Simulant A: 10% ethanol (v/v) in water
-
Simulant B: 3% acetic acid (w/v) in water
-
Simulant D2: Olive oil or 95% ethanol as a substitute
-
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
BPS Stock Solution (100 µg/mL): Accurately weigh 10 mg of BPS and dissolve it in 100 mL of methanol.
-
BPS-d8 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of BPS-d8 and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPS stock solution with the appropriate food simulant to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the BPS-d8 stock solution with methanol to a concentration of 1 µg/mL.
Migration Test Procedure
-
Sample Preparation: Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
-
Exposure: Place the test specimen in a migration cell or a glass container. Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L (or as specified by relevant regulations).
-
Incubation: Seal the migration cell and incubate under conditions that simulate the worst-case foreseeable use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications).
-
Sample Collection: After the incubation period, remove the food simulant, which now contains the migrated BPS.
Sample Preparation for LC-MS/MS Analysis
-
Internal Standard Spiking: Take a known aliquot (e.g., 1 mL) of the collected food simulant and spike it with a known amount of the BPS-d8 internal standard spiking solution (e.g., 10 µL of 1 µg/mL BPS-d8).
-
Solid Phase Extraction (for aqueous simulants):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the spiked food simulant onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes (BPS and BPS-d8) with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL).
-
-
Liquid-Liquid Extraction (for fatty food simulants):
-
Mix the spiked olive oil simulant with a solvent like acetonitrile.
-
Vortex and centrifuge to separate the layers.
-
Collect the acetonitrile layer containing the analytes.
-
Repeat the extraction.
-
Combine the extracts, evaporate to dryness, and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BPS: 249 > 108 (quantifier), 249 > 156 (qualifier)
-
BPS-d8: 257 > 112 (quantifier)
-
-
Optimize other parameters such as capillary voltage, source temperature, and collision energies for the specific instrument.
-
Quantification
Construct a calibration curve by plotting the ratio of the peak area of BPS to the peak area of BPS-d8 against the concentration of BPS in the calibration standards. Determine the concentration of BPS in the food simulant samples by applying the peak area ratio from the sample to the calibration curve.
Visualization of Pathways and Workflows
Bisphenol S Estrogenic Signaling Pathway
BPS, as a xenoestrogen, can mimic the action of estradiol by binding to estrogen receptors (ERα and ERβ), which can lead to the activation of downstream signaling pathways.
Caption: Estrogenic signaling pathway of Bisphenol S.
Experimental Workflow for Migration Study
The following diagram illustrates the key steps in a food contact material migration study using BPS-d8 as an internal standard.
Caption: Workflow for BPS migration testing.
Conclusion
The use of Bisphenol S-d8 as an internal standard in conjunction with LC-MS/MS provides a highly accurate and reliable method for the quantification of BPS migration from food contact materials. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in ensuring the safety and regulatory compliance of food packaging and other food contact articles.
References
- 1. mdpi.com [mdpi.com]
- 2. Migration of Bisphenol A from Polycarbonate Plastic Food Contact Materials and Articles | National Agricultural Library [nal.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for Bisphenol S-d8 Sample Preparation
Introduction
Bisphenol S-d8 (BPS-d8) is the deuterated form of Bisphenol S (BPS), a common substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. Due to its structural similarity to the native compound, BPS-d8 is an ideal internal standard for isotope dilution analysis. This technique is widely employed for the accurate quantification of BPS and other bisphenol analogues in a variety of complex matrices, including food, environmental, and biological samples. The use of an isotopically labeled internal standard like BPS-d8 is crucial to compensate for matrix effects and potential analyte losses during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
The primary analytical technique for the detection of BPS and its analogues, in conjunction with BPS-d8 as an internal standard, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of these compounds often found in various samples. Sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest prior to LC-MS/MS analysis. Common extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
This document provides detailed protocols for the sample preparation of various matrices using BPS-d8 as an internal standard for the quantification of Bisphenol S and other bisphenols.
Experimental Protocols
Protocol 1: Extraction of Bisphenols from Solid Foodstuffs (e.g., Ready-Made Meals)
This protocol is based on an ultrasound-assisted extraction followed by solid-phase extraction (SPE) for cleanup.
Materials and Reagents:
-
Bisphenol S-d8 (BPS-d8) internal standard solution
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Sand
-
Strata-X SPE cartridges (or equivalent)
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Ultrasonic bath
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Weigh approximately 1 g of the homogenized food sample into a 15 mL polypropylene centrifuge tube.[4]
-
Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.
-
Extraction: Add 6 mL of acetonitrile to the tube. Vortex for 30 seconds and then sonicate for 30 seconds.[4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[4]
-
Dilution: Decant the supernatant into a 60 mL glass tube and add 40 mL of water.[4]
-
SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge with 10 mL of acetonitrile followed by 10 mL of 20% acetonitrile in water.[4]
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences (e.g., 10 mL of 20% acetonitrile in water).
-
Elution: Elute the analytes with 10 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water mixture) for LC-MS/MS analysis.
Workflow for Solid Foodstuff Sample Preparation
Caption: Workflow for the extraction of bisphenols from solid food samples.
Protocol 2: Extraction of Bisphenols from Liquid Samples (e.g., Breast Milk, Infant Formula)
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials and Reagents:
-
Bisphenol S-d8 (BPS-d8) internal standard solution
-
Acetonitrile (ACN), LC-MS grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
-
Polypropylene centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Measurement: Place 5 mL of the liquid sample (e.g., breast milk) into a 50 mL polypropylene centrifuge tube.[5]
-
Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.[5]
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts to the tube.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract: Take the supernatant for direct injection into the LC-MS/MS system or evaporate and reconstitute in the mobile phase if further concentration is needed.
Workflow for Liquid Sample Preparation using QuEChERS
Caption: QuEChERS workflow for bisphenol extraction from liquid samples.
Protocol 3: Extraction of Bisphenols from Urine
This protocol involves enzymatic hydrolysis to account for conjugated bisphenols, followed by solid-phase extraction.
Materials and Reagents:
-
Bisphenol S-d8 (BPS-d8) internal standard solution
-
β-glucuronidase enzyme solution[5]
-
Ammonium acetate buffer
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Polypropylene tubes
-
Incubator/water bath (37°C)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a measured volume of urine (e.g., 1 mL) into a polypropylene tube.
-
Internal Standard Spiking: Spike the sample with the BPS-d8 internal standard solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase in an ammonium acetate buffer to the urine sample to deconjugate the bisphenol glucuronides.[5] Incubate at 37°C for a specified period (e.g., 16-18 hours).[5]
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum.
-
-
Elution: Elute the bisphenols with methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow for Bisphenol Extraction from Urine
Caption: Workflow for the analysis of total bisphenols in urine samples.
Data Presentation
The following tables summarize quantitative data from various studies utilizing BPS-d8 as an internal standard.
Table 1: Method Performance for Bisphenol Analysis in Food Samples
| Matrix | Analyte | Recovery (%) | LOD (ng/g or µg/kg) | LOQ (ng/g or µg/kg) | Reference |
| Ready-Made Meals | BPS | Not specified | 0.025 - 0.140 µg/kg | Not specified | [3] |
| Total Diet Food | BPS | 92.4 - 104 | 0.0017 - 3.1 ng/g | Not specified | [4] |
| Vegetables & Fruits | BPA | > 90 | 0.01 - 0.20 µg/kg | 0.04 - 0.60 µg/kg | [1][2] |
| Infant Formula | BPS | Not specified | 0.19 ng/g | 0.19 ng/g | [6] |
| Sweetened Condensed Milk | BPS | Not specified | Not specified | < 0.3-0.7 ng/mL | [5] |
Table 2: Method Performance for Bisphenol Analysis in Biological Samples
| Matrix | Analyte | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Urine | Various Bisphenols | 92 - 112 | Not specified | 0.05 - 2.2 | [7] |
Note: "Not specified" indicates that the information was not provided in the cited search results. LOD (Limit of Detection) and LOQ (Limit of Quantification) are key parameters indicating the sensitivity of the analytical method.
Conclusion
The use of Bisphenol S-d8 as an internal standard in isotope dilution mass spectrometry is a robust and reliable approach for the quantification of Bisphenol S and other bisphenol analogues in a wide range of sample matrices. The protocols outlined above, including ultrasound-assisted extraction, QuEChERS, and enzymatic hydrolysis followed by solid-phase extraction, provide effective means to prepare samples for subsequent LC-MS/MS analysis. The selection of the appropriate sample preparation technique will depend on the specific matrix and the analytical objectives. The provided quantitative data demonstrates that these methods can achieve the low detection limits required for human biomonitoring and food safety applications.
References
- 1. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.box [sci-hub.box]
- 5. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Bisphenol S in Thermal Paper using Bisphenol S-d8 as an Internal Standard
Introduction
Bisphenol S (BPS) has increasingly been used as a replacement for Bisphenol A (BPA) in thermal paper products, such as receipts and labels, due to regulatory restrictions on BPA.[1][2][3] Concerns about the potential endocrine-disrupting properties of BPS itself have necessitated the development of accurate and reliable analytical methods for its quantification in these materials. The use of an isotopically labeled internal standard, such as Bisphenol S-d8 (BPS-d8), is crucial for achieving high accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the extraction and quantification of BPS in thermal paper samples using BPS-d8 as an internal standard, targeting researchers, scientists, and professionals in drug development and chemical analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of BPS in thermal paper.
1. Reagents and Materials
-
Bisphenol S (BPS), analytical standard
-
Bisphenol S-d8 (BPS-d8), as an internal standard (IS)
-
Methanol (MeOH), HPLC or LC-MS grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, ultrapure (e.g., Milli-Q)
-
Formic acid, LC-MS grade
-
Syringe filters, 0.22 µm PTFE or equivalent
-
Autosampler vials, amber glass with PTFE septa
2. Equipment
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
3. Standard Solution Preparation
-
BPS Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPS standard and dissolve it in 10 mL of methanol.
-
BPS-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPS-d8 and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPS stock solution with a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the BPS-d8 stock solution with methanol to a suitable concentration for spiking into all samples and calibration standards.
4. Sample Preparation and Extraction
-
Cut a representative portion of the thermal paper sample into small pieces (approximately 2x2 mm).
-
Accurately weigh approximately 50 mg of the cut paper into a glass centrifuge tube.
-
Add a precise volume of the BPS-d8 internal standard spiking solution to the tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the tube for 30 seconds to ensure the paper is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 60 minutes.[4]
-
After sonication, centrifuge the sample at 2500 rpm for 5 minutes to pellet the paper debris.[4]
-
Carefully transfer the supernatant to a clean glass tube.
-
The extract may require dilution with methanol to bring the BPS concentration within the calibration range. A 500-fold dilution is often a suitable starting point.[4]
-
Filter the final diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for BPS and BPS-d8.
-
Optimize other MS parameters such as collision energy, declustering potential, and ion source temperature according to the instrument manufacturer's guidelines.
-
6. Quantification
Create a calibration curve by plotting the ratio of the peak area of BPS to the peak area of BPS-d8 against the concentration of the BPS calibration standards. The concentration of BPS in the unknown samples can then be determined from this calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of BPS in thermal paper using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.04 - 1.3 µg/g | [6] |
| Recovery of BPS-d8 | 60 - 78% | [6] |
| Linearity (R²) | > 0.99 | [7] |
Table 2: Example Concentrations of BPS in Thermal Paper
| Sample Type | BPS Concentration Range | Reference |
| "BPA-Free" Thermal Paper Receipts | 0.61% - 0.96% by weight | [4] |
| Thermal Paper Receipts (General) | 0.070 - 210 µg/g | [8] |
Visualizations
Diagram 1: Experimental Workflow for BPS Analysis in Thermal Paper
Caption: Workflow for BPS analysis in thermal paper.
Diagram 2: Logic of Internal Standard Quantification
References
Application Notes and Protocols for Studying BPS Metabolic Pathways Using Bisphenol S-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bisphenol S-d8 (BPS-d8) as an internal standard for the quantitative analysis of Bisphenol S (BPS) and its metabolites. The protocols detailed below are intended for researchers in toxicology, environmental health, and drug metabolism studies to investigate the metabolic fate of BPS.
Introduction
Bisphenol S (BPS) is a widely used industrial chemical that has replaced Bisphenol A (BPA) in many consumer products.[1] Understanding its metabolic pathways is crucial for assessing its potential health risks. The primary metabolic routes for BPS in vivo are Phase II conjugation reactions, predominantly glucuronidation and to a lesser extent, sulfation.[2][3] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, primarily in the liver.[1][4] The resulting metabolites, BPS-glucuronide (BPS-G) and BPS-sulfate (BPS-S), are more water-soluble and are readily excreted, mainly through urine.[3][5]
Stable isotope-labeled internal standards, such as BPS-d8, are essential for accurate quantification of BPS and its metabolites in complex biological matrices by mass spectrometry. BPS-d8 has chemical and physical properties nearly identical to native BPS, but its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for matrix effects and variations in sample processing.
Key Applications
-
In Vitro Metabolism Studies: Elucidating the kinetics of BPS metabolism using liver microsomes or S9 fractions.
-
In Vivo Toxicokinetic Studies: Quantifying BPS and its metabolites in biological samples (e.g., plasma, urine, tissues) from animal models or human subjects.
-
Biomonitoring: Assessing human exposure to BPS by measuring its metabolites in urine.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of BPS and its metabolites using BPS-d8 as an internal standard.
Table 1: LC-MS/MS Method Performance for BPS Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.02 µg/L | Urine | [6] |
| Limit of Quantification (LOQ) | 0.05 µg/L | Urine | [6] |
| Recovery | 91.7% - 97.2% | Urine | [6] |
| Within-day Precision (RSD) | 2.9% - 6.2% | Urine | [6] |
| Day-to-day Precision (RSD) | 2.8% - 8.2% | Urine | [6] |
Table 2: Toxicokinetic Parameters of BPS-d8 in Humans (Oral Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Peak Plasma Time (Tmax) of BPS-d8 | 0.7 ± 0.1 h | [7] |
| Peak Plasma Time (Tmax) of BPS-G-d8 | 1.1 ± 0.4 h | [7] |
| Elimination Half-life (t½) of BPS-d8 | 7.9 ± 1.1 h | [7] |
| Elimination Half-life (t½) of BPS-G-d8 | 9.3 ± 7.0 h | [7] |
| Bioavailability | 62 ± 5% | [7] |
| Urinary Excretion (as BPS-d8) | 1.72 ± 1.3% of dose | [7] |
| Urinary Excretion (as BPS-G-d8) | 54 ± 10% of dose | [7] |
Experimental Protocols
Protocol 1: In Vitro BPS Metabolism in Human Liver Microsomes
This protocol describes an assay to determine the rate of BPS metabolism by human liver microsomes.
Materials:
-
Bisphenol S (BPS)
-
Bisphenol S-d8 (BPS-d8)
-
Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of BPS and BPS-d8 in methanol.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regeneration system and UDPGA/PAPS solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine 183 µL of 100 mM phosphate buffer, 2 µL of the BPS working solution, and 5 µL of 20 mg/mL human liver microsomes.[8]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regeneration system (for Phase I) and/or UDPGA/PAPS solutions (for Phase II).[8]
-
Incubate at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing BPS-d8 as the internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of BPS, BPS-G, and BPS-S.
-
Protocol 2: Quantification of BPS and its Metabolites in Urine
This protocol details the procedure for measuring total BPS (free and conjugated) in urine samples.
Materials:
-
Urine sample
-
Bisphenol S-d8 (BPS-d8)
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add BPS-d8 as the internal standard.
-
-
Enzymatic Hydrolysis (for total BPS):
-
Add 50 µL of the β-glucuronidase/sulfatase enzyme solution and 100 µL of ammonium acetate buffer to the urine sample.
-
Incubate at 37°C for at least 2 hours (or overnight) to deconjugate the BPS metabolites.
-
-
Extraction:
-
After incubation, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge as described in Protocol 1.
-
Transfer the supernatant for LC-MS/MS analysis. For higher sensitivity, a solid-phase extraction (SPE) step can be incorporated here.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the concentration of BPS by comparing the peak area ratio of BPS to BPS-d8 against a calibration curve.
-
Visualizations
Caption: Major metabolic pathways of Bisphenol S (BPS).
Caption: General experimental workflow for BPS analysis.
References
- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of bisphenol S in mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - ES [thermofisher.com]
Application Notes and Protocols for the Use of 24 Bisphenol S-d8 in Pharmacokinetic Studies of Bisphenol S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol S (BPS) is an industrial chemical used in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper, often as a replacement for Bisphenol A (BPA).[1][2] With its increasing use, understanding the absorption, distribution, metabolism, and excretion (ADME) of BPS in biological systems is crucial for assessing its potential health effects. Pharmacokinetic (PK) studies are essential for determining the fate of BPS in the body. The use of a stable isotope-labeled internal standard, such as 24 Bisphenol S-d8, is critical for accurate quantification of BPS in biological matrices by mass spectrometry. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of BPS using this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂D₈O₄S |
| Molecular Weight | 258.32 g/mol |
| CAS Number | Not available (Unlabeled: 80-09-1) |
| Appearance | Neat solid |
| Purity | >95% (typically by HPLC) |
| Storage | +4°C |
Application: Internal Standard for Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of BPS in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to unlabeled BPS, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling correction for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision of the analytical method.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Rats)
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of BPS following oral administration.
1. Materials and Reagents:
-
Bisphenol S (BPS)
-
This compound (for internal standard)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male and female Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-70°C or -80°C)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Animal Dosing and Sample Collection:
-
Animal Acclimation: House rats in an accredited facility under standard conditions for at least one week prior to the study.
-
Dose Preparation: Prepare dosing solutions of BPS in the chosen vehicle at the desired concentrations (e.g., 34, 110, and 340 mg/kg).[1]
-
Dosing: Administer BPS via oral gavage at a volume of 5 mL/kg body weight.[1]
-
Blood Sampling: Collect blood samples (approximately 250 µL) via tail venipuncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into EDTA tubes.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -70°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected BPS levels).
-
Add 10 µL of methanol.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Analysis of BPS in Human Urine
This protocol describes the preparation and analysis of human urine samples to measure total BPS concentration, which includes both free and conjugated forms.
1. Materials and Reagents:
-
Human urine samples
-
This compound
-
β-glucuronidase/arylsulfatase enzyme solution
-
Ammonium acetate buffer
-
Solid Phase Extraction (SPE) cartridges or Dispersive liquid-liquid microextraction (DLLME) reagents
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Sample Preparation:
-
Enzymatic Hydrolysis:
-
To a 1 mL urine sample, add a known amount of this compound internal standard.
-
Add β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., ammonium acetate).
-
Incubate at 37°C overnight to deconjugate BPS-glucuronide and BPS-sulfate.
-
-
Extraction (Choose one method):
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Perform DLLME according to established procedures for bisphenols.[3]
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of BPS and this compound in prepared plasma or urine samples.
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate BPS from potential interferences.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
BPS: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in the laboratory)
-
Quantitative Data
The following tables summarize pharmacokinetic parameters of BPS from studies in different species.
Table 1: Pharmacokinetic Parameters of Free BPS in Male Rats and Mice Following Oral Gavage. [4]
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Rat | 34 | 1,030 ± 150 | 0.35 | 5,590 ± 590 | 5.77 |
| 110 | 3,360 ± 520 | 1.17 | 30,100 ± 4,300 | 8.89 | |
| 340 | 8,910 ± 1,510 | 1.97 | 129,000 ± 24,000 | 11.9 | |
| Mouse | 34 | 2,750 ± 530 | 0.25 | 4,200 ± 620 | 2.86 |
| 110 | 10,200 ± 1,400 | 0.25 | 15,200 ± 2,300 | 4.21 | |
| 340 | 29,800 ± 4,500 | 0.25 | 47,800 ± 7,200 | 3.54 |
Table 2: Pharmacokinetic Parameters of Total BPS (Free + Conjugated) in Male Rats and Mice Following Oral Gavage. [4]
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Rat | 34 | 12,800 ± 2,100 | 0.50 | 88,100 ± 13,200 | 8.54 |
| 110 | 44,700 ± 6,700 | 1.33 | 416,000 ± 62,400 | 11.2 | |
| 340 | 109,000 ± 16,400 | 2.77 | 1,680,000 ± 252,000 | 17.2 | |
| Mouse | 34 | 33,400 ± 5,000 | 0.25 | 52,100 ± 7,800 | 2.92 |
| 110 | 123,000 ± 18,500 | 0.25 | 198,000 ± 29,700 | 3.18 | |
| 340 | 389,000 ± 58,400 | 0.25 | 612,000 ± 91,800 | 3.11 |
Table 3: Pharmacokinetic Parameters of Total d4-BPS in Humans After a Single Oral Dose (8.75 µg/kg). [1][2]
| Parameter | Value (Mean ± SD) |
| Cmax | Varies by individual |
| Tmax | 0.7 ± 0.3 h |
| Terminal Half-life | 6.8 ± 0.7 h |
| Fractional Urinary Excretion (48h) | Men: 92 ± 17% Women: 70 ± 36% |
Visualizations
Caption: Workflow for a rodent pharmacokinetic study of BPS.
Caption: Primary metabolic pathway of Bisphenol S in the body.
References
- 1. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rti.org [rti.org]
- 3. UHPLC-MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration | RTI [rti.org]
Application Note: Analysis of Bisphenol S-d8 in Wastewater and Sludge using Isotope Dilution LC-MS/MS
Introduction
Bisphenol S (BPS) is a chemical compound used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. Due to its increasing use, BPS is now being detected in various environmental compartments, including wastewater and sludge. Monitoring the levels of BPS in these matrices is crucial for assessing its environmental fate and potential risks. Bisphenol S-d8 (BPS-d8) is a deuterated analog of BPS and serves as an ideal internal standard for quantification in analytical methods. The use of an isotopically labeled internal standard in a method known as isotope dilution analysis provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
This application note details a robust and sensitive method for the analysis of BPS in wastewater and sludge using solid-phase extraction (SPE) for wastewater and ultrasonic extraction followed by SPE for sludge, with quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using BPS-d8 as an internal standard.
Analytical Approach
The overall workflow for the analysis of BPS in wastewater and sludge is depicted in the flowchart below. The method involves sample collection, addition of the internal standard (BPS-d8), extraction of the analytes, sample clean-up, and subsequent analysis by LC-MS/MS.
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects with 24 Bisphenol S-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 24 Bisphenol S-d8 as an internal standard to correct for matrix effects in analytical experiments, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in my analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either suppression or enhancement of the analyte signal, ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In complex biological matrices such as urine, plasma, or serum, these effects are a significant concern as they can lead to erroneous quantification of the target analyte.[3]
Q2: What is this compound and how does it help in correcting for matrix effects?
A: this compound (BPS-d8) is a stable isotope-labeled (SIL) internal standard.[4] It is a form of Bisphenol S (BPS) where eight hydrogen atoms have been replaced with deuterium atoms. Because its chemical and physical properties are nearly identical to the native (unlabeled) BPS, it is expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[5] By adding a known amount of BPS-d8 to each sample, it experiences the same matrix effects as the native BPS. The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the variability caused by matrix effects.
Q3: When should I add the this compound internal standard to my samples?
A: For the most effective correction of matrix effects and potential analyte loss during sample processing, the internal standard should be added as early as possible in the sample preparation workflow.[6] For urine samples, this is typically after initial dilution or buffering and before any enzymatic hydrolysis or extraction steps.[6][7]
Q4: What concentration of this compound should I use?
A: The concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve for the native analyte. For example, in the analysis of bisphenols in urine, a concentration of 20 ng/mL of the deuterated internal standard mixture has been used.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Chromatographic peak for Bisphenol S-d8 is shifted relative to Bisphenol S. | Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in retention time on reverse-phase columns. | - Optimize Chromatography: Adjust the gradient or mobile phase composition to promote co-elution. - Use a Lower Resolution Column: A column with slightly broader peaks may allow for complete overlap of the analyte and internal standard peaks, improving correction.[1] - Confirm Peak Integration: Ensure that the integration windows for both the analyte and the internal standard are set correctly to capture the entire peak for each. |
| Inconsistent or poor correction of matrix effects. | Differential Matrix Effects: Even with a deuterated internal standard, severe matrix effects can sometimes affect the analyte and internal standard differently, especially if they are not perfectly co-eluting.[2][8] Internal Standard Instability: The internal standard may be degrading during sample preparation or storage. | - Improve Sample Cleanup: Implement additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps to remove more interfering matrix components.[6] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. - Evaluate Internal Standard Stability: Prepare fresh internal standard solutions and analyze them to check for degradation. Store stock solutions in an appropriate solvent (e.g., methanol) at a recommended temperature, such as 4°C.[9] |
| Low or no signal from Bisphenol S-d8. | Incorrect Preparation of Internal Standard Solution: Errors in dilution or dissolution of the neat standard. Instrumental Issues: Problems with the LC-MS/MS system, such as a clogged injector or ion source. | - Verify Internal Standard Preparation: Carefully re-prepare the internal standard working solution from the stock. Ensure the neat standard is fully dissolved. - Perform System Suitability Test: Inject a standard solution of BPS-d8 to confirm the instrument is functioning correctly. Check for leaks and ensure the pump is delivering a stable flow.[10][11] |
| High background signal for Bisphenol S. | Contamination: Bisphenol S is a common environmental contaminant and can be present in laboratory equipment, solvents, or reagents. | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - Thoroughly Clean Glassware and Equipment: Avoid using plastic containers or tubing where possible, as they can be a source of bisphenol contamination. - Analyze Method Blanks: Regularly run method blanks (samples without the analyte or internal standard) to assess the level of background contamination. |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the neat this compound solid to equilibrate to room temperature before opening the vial.
-
Accurately weigh a precise amount of the neat standard (e.g., 1 mg).
-
Dissolve the weighed standard in a known volume of LC-MS grade methanol (e.g., 10 mL) in a clean, amber glass volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C in a tightly sealed amber glass vial.[9]
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution using LC-MS grade methanol.
-
For example, to prepare a 1 µg/mL working solution, dilute 100 µL of the 100 µg/mL stock solution to 10 mL with methanol in a volumetric flask.
-
Store the working solution at 4°C. It is recommended to prepare fresh working solutions regularly.
-
Sample Preparation for Bisphenol S Analysis in Urine
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Thawing and Aliquoting:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a specific volume of urine (e.g., 1.0 mL) into a clean glass tube.
-
-
Addition of Internal Standard and Buffer:
-
Add a known volume of the this compound working solution to each urine sample to achieve the desired final concentration (e.g., 20 ng/mL).
-
Add a buffer solution, such as 2 M sodium acetate (pH 5.0), to the urine sample.[12]
-
-
Enzymatic Hydrolysis (for total Bisphenol S measurement):
-
Extraction:
-
After hydrolysis, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering matrix components.
-
LLE Example: Add an extraction solvent such as a mixture of ethyl acetate and hexane, vortex thoroughly, and centrifuge to separate the layers. Transfer the organic layer to a new tube.
-
SPE Example: Condition an appropriate SPE cartridge, load the sample, wash with a weak solvent to remove interferences, and then elute the analytes with a stronger solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL).
-
Vortex to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data
Table 1: LC-MS/MS Parameters for Bisphenol S and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Bisphenol S | 249.0 | 108.0 | 154.9 | 42 | 28 |
| This compound | 257.0 | 112.0 | - | 42 | 28 |
Note: These values are examples and may require optimization for your specific instrument.
Visualizations
Caption: Experimental workflow for the analysis of Bisphenol S in urine using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate quantification when using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. saudijournals.com [saudijournals.com]
Technical Support Center: Accurate BPS Quantification with 24 Bisphenol S-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "24 Bisphenol S-d8" as an internal standard for the accurate quantification of Bisphenol S (BPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Question: Why is my "this compound" internal standard peak area inconsistent across samples?
Answer: Inconsistent peak area for your "this compound" internal standard (IS) can stem from several factors throughout the analytical process. Here are some common causes and troubleshooting steps:
-
Inaccurate Spiking: Ensure the IS is added precisely and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette and ensure the IS solution is fully homogenized before use.
-
Variability in Sample Preparation: Inconsistent extraction recovery between samples can lead to variable IS peak areas. Ensure uniform treatment of all samples during extraction, evaporation, and reconstitution steps.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the IS in the mass spectrometer's source. While a stable isotope-labeled IS like "this compound" is designed to co-elute with the analyte and experience similar matrix effects, severe or highly variable matrix components can still cause issues. To investigate this, you can perform a post-extraction spike of the IS into an extracted blank matrix and compare the response to the IS in a clean solvent.
-
Injector Issues: A malfunctioning autosampler can lead to inconsistent injection volumes. Check the autosampler for any leaks, bubbles in the syringe, or mechanical problems.
-
LC System Problems: Fluctuations in pump pressure, solvent composition, or column temperature can affect chromatographic performance and lead to variable peak areas. Monitor the system's pressure profile and ensure stable operating conditions.
Question: I am observing a chromatographic separation between BPS and "this compound". What could be the cause and how can I fix it?
Answer: A slight separation between the analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect." This is more common with a higher degree of deuteration.
-
Cause: Deuterium atoms are slightly smaller and form slightly stronger bonds than protium (¹H) atoms. This can lead to subtle differences in physicochemical properties, resulting in a small retention time shift on the chromatographic column.
-
Solution:
-
Optimize Chromatography: Adjusting the gradient slope or the mobile phase composition can help to minimize the separation. A slower gradient may improve co-elution.
-
Integration Parameters: Ensure that your peak integration software is correctly integrating both peaks. The integration window should be wide enough to encompass both the analyte and IS peaks if they are very closely eluting.
-
Acceptance Criteria: A small, consistent shift in retention time is often acceptable as long as it does not affect the accuracy and precision of the quantification. The key is that the IS and analyte behave reproducibly across the entire analytical run.
-
Question: My calibration curve for BPS is non-linear, even with the use of "this compound". What are the potential reasons?
Answer: While "this compound" is used to correct for non-linearity, several factors can still lead to a non-linear calibration curve.
-
Cross-Signal Contribution: At high concentrations of BPS, the natural abundance of isotopes in the BPS molecule (particularly ¹³C) can contribute to the signal of the "this compound" internal standard, a phenomenon known as isotopic crosstalk. This can artificially inflate the IS signal at high analyte concentrations, leading to a negative bias and a curved calibration.
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If this is the case, you may need to dilute your samples or reduce the injection volume.
-
Impurity in the Internal Standard: If the "this compound" standard contains a significant amount of unlabeled BPS, this will affect the accuracy of your calibrators and lead to a non-linear response. Ensure you are using a high-purity internal standard.
-
Incorrect Curve Fitting: Ensure you are using the appropriate regression model for your calibration curve (e.g., linear, quadratic) with the correct weighting.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used for BPS quantification?
A1: "this compound" is a stable isotope-labeled (SIL) internal standard for Bisphenol S (BPS). It has the same chemical structure as BPS, but eight of its hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This makes it slightly heavier than BPS. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of "this compound" is added to every sample. Because it is chemically almost identical to BPS, it behaves similarly during sample preparation, chromatography, and ionization. The mass spectrometer can distinguish between the native BPS and the heavier "this compound". By measuring the ratio of the BPS signal to the "this compound" signal, researchers can accurately quantify BPS, as the internal standard corrects for variations in sample recovery and matrix effects.[2]
Q2: What are the key advantages of using a stable isotope-labeled internal standard like "this compound" over a structurally similar compound?
A2: The primary advantages of using a SIL internal standard like "this compound" are:
-
Co-elution with the Analyte: It has nearly identical chromatographic behavior to BPS, meaning it experiences the same matrix effects during ionization.
-
Similar Extraction Recovery: It behaves similarly to BPS during sample preparation steps, correcting for losses during extraction.
-
Improved Accuracy and Precision: By correcting for variability in sample preparation and matrix effects, SIL internal standards significantly improve the accuracy and precision of the analytical method.[2]
Q3: Can deuterium atoms on "this compound" exchange with hydrogen atoms from the solvent?
A3: While deuterium exchange can be a concern for some deuterated compounds, especially those with deuterium on heteroatoms (like -OH or -NH), the deuterium atoms in "this compound" are on the aromatic rings. These C-D bonds are generally stable under typical analytical conditions. However, it is good practice to be aware of the potential for back-exchange, especially under harsh pH or temperature conditions during sample preparation. If you suspect isotopic instability, you can assess it by incubating the IS in the sample matrix under your experimental conditions and monitoring for any formation of unlabeled BPS.
Q4: What are the typical mass transitions (MRM) for BPS and "this compound" in LC-MS/MS analysis?
A4: The specific mass transitions (Multiple Reaction Monitoring, MRM) can vary slightly depending on the instrument and source conditions. However, for negative ion mode electrospray ionization (ESI), typical transitions would be:
-
BPS: Precursor ion (Q1) m/z 249.2 → Product ions (Q3) m/z 108.1 and m/z 92.1.[3]
-
"this compound": Precursor ion (Q1) m/z 257.1 → Product ion (Q3) (This will be shifted by +8 Da from the BPS product ions, e.g., m/z 116.1). The exact product ions should be determined by infusing the "this compound" standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for BPS analysis using a stable isotope-labeled internal standard with LC-MS/MS.
Table 1: Method Performance for BPS Quantification in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.05 µg/L | [4] |
| Within-day Precision (RSD) | 2.8% - 8.2% | [4] |
| Day-to-day Precision (RSD) | 7.2% - 21.1% | [4] |
| Recovery Rate | 91.7% - 97.2% | [4] |
Table 2: Method Performance for BPS Quantification in Plasma
| Parameter | Value | Reference |
| Concentration Range | 0.05–5 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [5] |
| Intra-day Precision (CV%) | < 20% | [5] |
| Inter-day Precision (CV%) | < 20% | [5] |
| Accuracy | 93% - 115% | [5] |
Experimental Protocols
Protocol 1: Determination of BPS in Urine by UPLC-ESI-MS/MS
This protocol is a generalized procedure based on established methods.[4]
-
Sample Preparation:
-
Pipette 1 mL of urine into a clean tube.
-
Add 50 µL of the "this compound" internal standard working solution.
-
Add 100 µL of β-glucuronidase/arylsulfatase enzyme solution to hydrolyze conjugated BPS.
-
Incubate the sample at 37°C for at least 2 hours.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: As specified in the FAQ section, optimized for the specific instrument.
-
-
Data Analysis:
-
Integrate the peak areas for BPS and "this compound".
-
Calculate the peak area ratio of BPS to "this compound".
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of BPS in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for BPS Quantification
Caption: A generalized experimental workflow for the quantification of BPS using "this compound".
Simplified Signaling Pathway of BPS as an Endocrine Disruptor
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bisphenol S-d8 Analysis
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing signal suppression and enhancement issues encountered during the analysis of Bisphenol S-d8 (BPS-d8) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression or enhancement for Bisphenol S-d8 in LC-MS analysis?
Signal suppression or enhancement for BPS-d8 is primarily caused by matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of BPS-d8 in the mass spectrometer's ion source.[2] This interference can either reduce (suppression) or increase (enhancement) the analyte signal, leading to inaccurate quantification.[2] Common sources of matrix components include proteins, lipids, salts, and other endogenous substances present in the sample. For bisphenols, serious matrix effects, including both ion suppression and enhancement, have been observed.[3]
Q2: How can I determine if my BPS-d8 signal is being affected by matrix effects?
A common method to assess matrix effects is to compare the signal response of BPS-d8 in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the standard. A significant difference in signal intensity indicates the presence of matrix effects. A post-extraction spike method is a practical way to evaluate this.
Q3: Can the use of a deuterated internal standard like BPS-d8 eliminate matrix effects?
The use of a stable isotope-labeled internal standard, such as BPS-d8 for the analysis of native BPS, is a widely recognized technique to correct for matrix effects.[2] The underlying principle is that the internal standard co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized. However, it is important to note that while this method corrects for the effects, it does not eliminate the underlying cause of signal suppression or enhancement.
Q4: Can the mobile phase composition influence the BPS-d8 signal?
Yes, the mobile phase composition can significantly impact the signal. For instance, trace impurities in the mobile phase can suppress the analyte peak.[2] In the context of bisphenol analysis, it has been observed that Bisphenol A (BPA), a related compound, present in the mobile phase can accumulate on the column and lead to spurious peaks, especially in gradient elution.[4] Switching to an isocratic elution with a higher organic content can prevent the retention of mobile phase contaminants on the column.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to BPS-d8 signal instability.
Issue 1: Low or no BPS-d8 signal.
-
Question: Why is my BPS-d8 signal unexpectedly low or absent?
-
Answer:
-
Check Instrument Parameters: Ensure the mass spectrometer is tuned and calibrated. Verify that the correct precursor and product ion transitions for BPS-d8 are being monitored.
-
Investigate Matrix Effects: Severe ion suppression is a likely cause. Analyze a clean standard solution of BPS-d8 to confirm instrument performance. Then, perform a post-extraction spike experiment to quantify the degree of signal suppression in your sample matrix.
-
Optimize Chromatography: Poor chromatographic peak shape or co-elution with a highly suppressive matrix component can lead to a low signal. Adjust the gradient or mobile phase composition to improve separation.
-
Sample Preparation: Evaluate your sample extraction and clean-up procedure. Inefficient recovery or the presence of significant interferences can reduce the signal.
-
Issue 2: Inconsistent and irreproducible BPS-d8 signal.
-
Question: What is causing the high variability in my BPS-d8 signal across injections?
-
Answer:
-
Assess Matrix Variability: The composition of biological matrices can vary significantly between samples, leading to inconsistent matrix effects.
-
Evaluate Internal Standard Performance: Ensure that the BPS-d8 internal standard is being added consistently to all samples and standards.
-
Check for Contamination: Contamination in the LC system or from the sample collection and preparation materials can introduce interfering compounds. The presence of bisphenols in solvents, even LC-MS grade, can lead to erratic results.[4]
-
LC System Stability: Check for fluctuations in pump pressure, column temperature, and autosampler injection volume.
-
Issue 3: BPS-d8 signal is higher than expected.
-
Question: My BPS-d8 signal is unexpectedly high in some samples. What could be the cause?
-
Answer:
-
Investigate Ion Enhancement: Co-eluting matrix components can sometimes enhance the ionization of the analyte. This is less common than suppression but can occur.
-
Confirm Standard Concentrations: Double-check the concentration of your BPS-d8 spiking solution.
-
Rule out Contamination: Check for any sources of BPS or BPS-d8 contamination in your analytical workflow.
-
Quantitative Data Summary
| Potential Issue | Cause | Recommended Solution |
| Signal Suppression | Co-eluting matrix components compete for ionization. | Optimize chromatographic separation, improve sample clean-up, use a stable isotope-labeled internal standard. |
| Signal Enhancement | Co-eluting matrix components improve ionization efficiency. | Optimize chromatographic separation, improve sample clean-up, use a stable isotope-labeled internal standard. |
| Inconsistent Signal | Variable matrix composition between samples, inconsistent internal standard addition, system contamination. | Use a robust sample preparation method, ensure precise internal standard addition, perform regular system cleaning. |
| Ghost Peaks | Contaminants from the mobile phase accumulating on the column.[4] | Use high-purity solvents, consider isocratic elution where feasible.[4] |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare a BPS-d8 standard solution in a pure solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a blank sample matrix extract. This is a sample that has gone through the entire extraction procedure but does not contain the analyte.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the BPS-d8 standard solution into the pure solvent.
-
Set B (Post-Spiked Matrix): Spike the same amount of BPS-d8 standard solution into the blank sample matrix extract.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
-
Visualizations
Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.
Caption: Troubleshooting Workflow for BPS-d8 Signal Instability.
Caption: Experimental Workflow for Matrix Effect Evaluation.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bisphenol S-d8 Spiking Concentrations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol S-d8 (BPS-d8) as an internal standard (IS) in analytical experiments, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol S-d8 and why is it used as an internal standard?
A1: Bisphenol S-d8 (BPS-d8) is a stable isotope-labeled form of Bisphenol S (BPS), where eight hydrogen atoms on the aromatic rings have been replaced with deuterium. It is considered an ideal internal standard for the quantification of BPS in various samples.[1] Because BPS-d8 has nearly identical chemical and physical properties to the native BPS analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation.[1][2] This similarity allows it to effectively compensate for variations in sample processing, matrix effects, and instrument response, leading to more accurate and precise quantification of BPS.[2][3]
Q2: What does the "24" in "24 Bisphenol S-d8" refer to?
A2: The prefix "24" is not part of the standard chemical nomenclature for Bisphenol S-d8. It could potentially refer to a manufacturer's specific product lot number, a catalog number, or an internal laboratory identifier. It is crucial to refer to the certificate of analysis provided by the supplier for the exact chemical identity, purity, and concentration of your BPS-d8 standard.
Q3: What is the optimal concentration of BPS-d8 for spiking my samples?
A3: There is no single universal concentration for BPS-d8. The ideal concentration depends on several factors, including:
-
Expected analyte concentration: The concentration of the internal standard should be similar to the expected concentration of the target analyte (BPS) in your samples.[4]
-
Sample matrix: Complex biological matrices like serum, urine, or tissue may require different IS concentrations compared to simpler matrices like water due to varying levels of matrix effects.[5][6]
-
Instrument sensitivity: The concentration should be sufficient to produce a stable and reproducible signal on your analytical instrument, well above the limit of detection.[7]
A common starting point for BPS analysis in biological or environmental samples is in the low ng/mL (or µg/L) range. For example, studies have utilized spiking levels of 5 ng/mL and 50 ng/mL in milk samples.[8] Ultimately, the optimal concentration must be determined empirically through a method validation experiment.
Q4: How do I correct for matrix effects when using BPS-d8?
A4: While BPS-d8 is designed to compensate for matrix effects, significant ion suppression or enhancement can still occur in complex samples.[9] Using a stable isotope-labeled internal standard like BPS-d8 is the preferred method to correct for these effects.[5] The calculation of the analyte-to-internal standard response ratio helps to normalize the signal and mitigate variability caused by the sample matrix. If severe matrix effects are suspected, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.[6][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in BPS-d8 Signal | 1. Inconsistent Pipetting: Inaccurate or imprecise addition of the IS solution to samples. 2. Poor Mixing: The internal standard is not homogenously distributed throughout the sample. 3. Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical run.[3] | 1. Use calibrated pipettes and consistent technique. Consider automated liquid handlers for high throughput. 2. Ensure thorough vortexing or mixing after spiking the IS into the sample. 3. BPS-d8 is meant to correct for this; however, if variability is excessive (>15-20% RSD), perform instrument maintenance and check for stability. |
| Low Recovery of BPS-d8 | 1. Inefficient Extraction: The sample preparation method (e.g., LLE, SPE) is not effectively extracting BPS-d8 from the sample matrix. 2. Analyte Degradation: BPS-d8 may be degrading during sample processing due to factors like pH, temperature, or exposure to light.[10] 3. Adsorption: The internal standard may be adsorbing to container walls (e.g., plastic tubes, vials). | 1. Optimize the extraction solvent, pH, and procedure. Ensure SPE cartridges are properly conditioned and eluted. 2. Investigate the stability of BPS-d8 under your specific experimental conditions. Use antioxidants or protect samples from light if necessary.[10] 3. Use silanized glass vials or low-adsorption polypropylene tubes. |
| BPS-d8 Signal is Too High or Too Low | 1. Inappropriate Spiking Concentration: The chosen concentration is outside the optimal range for the instrument or the expected analyte concentration. 2. Errors in Stock Solution Preparation: The concentration of the BPS-d8 stock or working solution is incorrect. | 1. Perform a concentration optimization experiment (see protocol below) to find a concentration that gives a robust signal without saturating the detector. 2. Carefully re-prepare and verify the concentrations of all standard solutions. |
| Chromatographic Peak Shape is Poor | 1. Co-elution with Interferences: Matrix components are co-eluting with BPS-d8, affecting its peak shape and ionization.[9] 2. Deuterium Exchange: Although less common for aromatic deuteration, potential for H/D exchange could slightly alter properties. | 1. Modify the chromatographic gradient or change the stationary phase to improve separation from interfering compounds. 2. Ensure mobile phases and sample diluents are not excessively acidic or basic to minimize the risk of exchange.[1] |
Experimental Protocol: Optimizing BPS-d8 Spiking Concentration
This protocol outlines a general procedure to determine the optimal BPS-d8 concentration for your specific assay.
Objective: To identify a BPS-d8 concentration that provides a consistent and reproducible MS signal and accurately corrects for the native BPS analyte across its calibration range.
Methodology:
-
Prepare a BPS-d8 Working Solution: Prepare a working solution of BPS-d8 at a concentration that is approximately in the middle of the expected concentration range of your BPS analyte. For example, if you expect BPS concentrations between 1 and 100 ng/mL, a 50 ng/mL working solution is a good starting point.
-
Prepare Calibration Curve Samples: Prepare your standard calibration curve for the native BPS analyte in a representative blank matrix (e.g., drug-free plasma, clean water).
-
Spike with BPS-d8: Spike all calibration standards, quality controls (QCs), and a set of representative blank matrix samples with a fixed volume of the BPS-d8 working solution.
-
Sample Processing: Process all samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Evaluation:
-
Assess BPS-d8 Signal Stability: The peak area of BPS-d8 should be consistent across all samples (typically within a ±20% variation of the mean). Significant deviation in specific samples may indicate matrix effects.
-
Evaluate Calibration Curve: The calibration curve for BPS, calculated using the ratio of the BPS peak area to the BPS-d8 peak area, should be linear with a correlation coefficient (R²) ≥ 0.99.
-
Check Recovery: The recovery of BPS-d8 should be acceptable and consistent, often aimed to be within 70-120%.[11]
-
Table 1: Example Data for Evaluating BPS-d8 Concentration
| Sample ID | BPS Conc. (ng/mL) | BPS-d8 Spiked Conc. (ng/mL) | BPS-d8 Peak Area | Analyte/IS Ratio | % Recovery of IS |
| Blank | 0 | 25 | 485,000 | 0.000 | 97% |
| Cal 1 | 1 | 25 | 491,000 | 0.021 | 98% |
| Cal 5 | 50 | 25 | 510,000 | 1.050 | 102% |
| Cal 8 | 500 | 25 | 475,000 | 10.85 | 95% |
| QC Low | 5 | 25 | 505,000 | 0.102 | 101% |
| QC High | 400 | 25 | 480,000 | 8.530 | 96% |
This table illustrates ideal data where the BPS-d8 peak area remains stable across the calibration range.
Visualizations
Workflow for Method Development
Caption: Workflow for optimizing the internal standard spiking concentration.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Caption: Decision tree for troubleshooting a variable BPS-d8 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. nebiolab.com [nebiolab.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
Navigating Chromatographic Challenges with 24 Bisphenol S-d8: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 24 Bisphenol S-d8 in their chromatographic analyses, achieving a symmetrical, well-defined peak is paramount for accurate quantification. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common peak shape issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem observed with this compound and what causes it?
A1: The most prevalent issue is peak tailing , where the latter half of the peak is broader than the front half.[1] For a polar compound like Bisphenol S-d8, this is often due to secondary interactions with the stationary phase. Specifically, the acidic silanol groups on the surface of silica-based columns can interact with the polar sulfonyl group of the analyte, leading to delayed elution and a tailing peak.[2] Other contributing factors can include column degradation, improper mobile phase pH, or a partially blocked column frit.
Q2: My this compound peak is showing 'fronting'. What does this mean and how can I fix it?
A2: Peak fronting , where the peak is broader in the first half, is less common for this compound but can occur.[1] Potential causes include high analyte concentration leading to column overload, or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak. To resolve this, try reducing the concentration of your sample or dissolving it in the mobile phase itself.
Q3: I'm observing a split or 'double' peak for this compound. What are the likely causes?
A3: Peak splitting can be caused by several factors. A common reason is a disruption in the sample path at the head of the column, such as a partially blocked inlet frit or a void in the packing material. This can cause the sample to be introduced onto the column in a non-uniform manner. Another possibility is a significant mismatch between the injection solvent and the mobile phase, causing the sample to precipitate at the column inlet. Finally, if the mobile phase pH is very close to the pKa of the analyte, it can exist in two different ionized states, potentially leading to peak splitting.
Q4: Can the mobile phase pH significantly impact the peak shape of this compound?
A4: Yes, the mobile phase pH is a critical parameter. Bisphenol S is a weak acid, and its degree of ionization will change with pH. Operating at a low pH (e.g., with the addition of formic acid) will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[3] It is crucial to use a buffer if you need to control the pH precisely, as unbuffered mobile phases can be susceptible to small changes that affect retention time and peak shape.
Troubleshooting Peak Shape Issues
Poor peak shape can compromise the accuracy and precision of your results. The following table summarizes key peak shape parameters and their typical values for acceptable and problematic peaks. A systematic approach to troubleshooting, as outlined in the workflow below, can help identify and resolve the root cause of the issue.
| Parameter | Ideal Value | Problematic Value | Potential Causes |
| Tailing Factor (Tf) | 1.0 - 1.2 | > 1.5 | Secondary silanol interactions, column bleed, low mobile phase pH |
| Asymmetry Factor (As) | 0.9 - 1.2 | > 1.5 | Similar to tailing factor; also consider column overload |
| Resolution (Rs) | > 2.0 | < 1.5 | Poor column efficiency, inappropriate mobile phase, co-eluting peaks |
| Theoretical Plates (N) | High (depends on column) | Low | Column degradation, extra-column dead volume, poor connections |
Table 1: Quantitative Comparison of Good vs. Poor Peak Shape Parameters.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape problems with this compound.
A logical workflow for troubleshooting peak shape issues.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (LC-MS grade)
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size) is a suitable choice.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of organic phase (e.g., 35% B), and increase it over the course of the run to elute the analyte.
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 2.0 µL[4]
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm or by mass spectrometry (MS). For MS, negative ion mode is typically used for bisphenols.[5]
3. Standard Preparation
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards.
4. Sample Preparation
-
The sample preparation will be matrix-dependent. A common approach for solid samples is extraction with an organic solvent, followed by a clean-up step such as solid-phase extraction (SPE) if necessary. It is crucial to ensure the final sample is dissolved in a solvent compatible with the mobile phase.
5. Data Analysis
-
Integrate the peak for this compound and assess the peak shape parameters (tailing factor, asymmetry). A symmetrical peak with a tailing factor between 1.0 and 1.2 is desirable.
By following these guidelines and systematically troubleshooting any issues that arise, researchers can achieve robust and reliable chromatographic results for this compound.
References
Technical Support Center: Stability of Bisphenol S-d8 in Processed Samples
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Bisphenol S-d8 (BPS-d8), a crucial internal standard for the accurate quantification of Bisphenol S (BPS) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol S-d8 (BPS-d8) and why is its stability important?
A1: Bisphenol S-d8 is a deuterium-labeled stable isotope of Bisphenol S.[1] It is used as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BPS in various samples.[2][3] Because the IS is added at a known concentration at the beginning of sample processing, its stability is paramount. Any degradation of BPS-d8 during sample preparation or analysis will lead to an inaccurate calculation of the native BPS concentration, compromising the reliability of the results.
Q2: What are the primary factors that can affect BPS-d8 stability in a processed sample?
A2: The stability of BPS-d8 can be influenced by several factors, mirroring the degradation pathways of unlabeled BPS. Key factors include:
-
Temperature: Elevated temperatures during sample processing (e.g., heating, drying) or storage can accelerate degradation.[4][5] Studies on BPS show that degradation rates increase significantly with rising temperatures.[4]
-
pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other chemical reactions that alter the structure of the molecule.
-
Matrix Composition: The sample matrix itself can contain components that react with BPS-d8. For example, advanced oxidation processes involving hydroxyl radicals, carbonate radicals, and superoxide radicals are known to degrade BPS.[6][7]
-
Light Exposure: Photodegradation can occur, especially under UV light. It is advisable to protect samples and standards from direct light.
-
Enzymatic Activity: In biological samples, residual enzymatic activity could potentially alter the BPS-d8 structure if not properly quenched during sample preparation.
Q3: What is isotopic exchange, and is it a concern for BPS-d8?
A3: Isotopic exchange is a process where a stable isotope (like deuterium) on a labeled compound swaps with a non-labeled isotope (like hydrogen) from the solvent or sample matrix. This would change the mass of the internal standard, leading to quantification errors. For BPS-d8, the deuterium atoms are located on the aromatic rings. This type of C-D bond is generally stable under typical analytical conditions. However, exposure to extreme pH or high temperatures in the presence of certain catalysts could theoretically facilitate this exchange. While not a common issue, it is a potential variable to consider in troubleshooting unexpected results.
Q4: How should I store my processed samples to ensure BPS-d8 stability?
A4: To minimize degradation, processed samples (extracts) should be stored in tightly sealed, amber vials to protect from light. Storage at low temperatures, such as +4°C for short-term storage or -20°C to -80°C for long-term storage, is highly recommended to slow down potential chemical and microbial degradation.[1]
Troubleshooting Guides
Problem 1: Low or Inconsistent BPS-d8 Recovery
You observe a significantly lower or highly variable signal for BPS-d8 across your sample batch compared to your calibration standards.
Troubleshooting Workflow for Low BPS-d8 Recovery
References
- 1. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
Preventing "24 Bisphenol S-d8" contamination in the lab
Welcome to the technical support center for 24 Bisphenol S-d8. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot laboratory contamination issues related to this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (2,4'-Bisphenol Sulfone-d8) is a stable, isotope-labeled form of Bisphenol S (BPS).[1] Its primary application is as an internal standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).[2][3] It is used to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis, such as matrix effects or instrument drift.[3][4]
Q2: Why is preventing contamination of this compound so critical?
A2: Preventing contamination is critical because the unlabeled form, Bisphenol S (BPS), is a widespread environmental contaminant found in many lab consumables.[5][6][7] If your samples, solvents, or equipment are contaminated with unlabeled BPS, it will interfere with the signal of the deuterated standard. This interference can lead to inaccurate and unreliable quantification of your target analyte.[8]
Q3: What are the most common sources of Bisphenol S (BPS) contamination in a laboratory environment?
A3: BPS can be introduced from numerous sources, including:
-
Plastics: Polycarbonate (PC) and polyethersulfone (PES) plastics can leach BPS. This includes some pipette tips, microcentrifuge tubes, and storage containers.[6][9]
-
Thermal Paper: Receipts, shipping labels, and other thermal papers contain high levels of BPS that can be easily transferred by touch.[5][6]
-
Dust: Indoor dust can be a significant reservoir of bisphenols from various products in the lab and building.[5][6]
-
Water: Municipal water sources can contain trace amounts of bisphenols.
-
Personal Care Products: Some soaps, lotions, and shampoos may contain BPS.[10]
-
Apparel: Certain synthetic fabrics and textiles may contain BPS.[6]
Q4: How should this compound be stored?
A4: It should be stored in a refrigerator at 2-8°C.[1] Like many deuterated compounds, it can be hygroscopic (readily absorbs moisture), so it is crucial to keep the container tightly sealed to prevent moisture absorption and potential isotopic exchange.[11]
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂D₈O₄S | [1][2] |
| Molecular Weight | 258.32 g/mol | [1][2][12] |
| Appearance | Pale Yellow to Light Brown Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Purity (Typical) | >95% (HPLC) | [3] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: I am detecting a significant BPS signal in my blank (solvent-only) injections. What should I do?
Answer: A signal in your blank indicates a systemic contamination issue. Follow this workflow to isolate the source.
Caption: Workflow for troubleshooting BPS contamination in blank injections.
Problem 2: My analytical results are inconsistent, showing high variability between replicates. Could this be a contamination issue?
Answer: Yes, sporadic contamination is a common cause of poor reproducibility. Contamination with unlabeled BPS can unpredictably suppress or enhance the ionization of your deuterated standard, leading to variable results.[8][13]
Caption: Relationship between contamination sources and analytical variability.
To troubleshoot:
-
Review Handling Procedures: Ensure strict protocols are followed. Change gloves frequently, especially after touching anything outside of the immediate experimental setup (e.g., door handles, pens, receipt paper).[14]
-
Test Consumables: Perform a leaching test on a new batch of consumables (e.g., microcentrifuge tubes, pipette tips). See Protocol 2 below.
-
Use High-Purity Reagents: Always use HPLC- or MS-grade solvents and reagents from reliable sources.[14]
Problem 3: I suspect my stock solution of this compound is contaminated with unlabeled BPS. How can I verify this?
Answer: The ideal way to check for contamination of the standard itself is with high-resolution mass spectrometry (HRMS).
-
Method: Dilute your stock solution and analyze it directly. An HRMS instrument can distinguish the mass of this compound from unlabeled Bisphenol S due to the mass difference of the deuterium atoms.
-
Interpretation: If you see a peak at the exact mass of unlabeled BPS that is significantly above the natural isotopic abundance background, your standard is likely contaminated.
Experimental Protocols
Protocol 1: Procedure for Cleaning Glassware to Remove Trace Bisphenol Contamination
This protocol is designed to minimize background contamination from glassware used for preparing standards, mobile phases, or samples.
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent. Avoid common dish soaps which can contain interfering compounds.[14]
-
Triple Rinse: Rinse thoroughly with tap water three times, followed by three rinses with high-purity (e.g., 18 MΩ·cm) water.
-
Solvent Rinse: Rinse the glassware with HPLC-grade methanol or acetone to remove organic residues. Perform this in a fume hood.
-
Baking (Muffle Furnace): For glassware that can withstand high temperatures (borosilicate glass), bake in a muffle furnace at 450-550°C for at least 4 hours. This will pyrolyze trace organic contaminants.
-
Cooling and Storage: Allow glassware to cool completely in a clean, dust-free environment (e.g., a desiccator or covered with clean aluminum foil). Store in a sealed cabinet dedicated to clean glassware.
Protocol 2: Screening Laboratory Consumables for BPS Leaching
Use this method to test plastics like microcentrifuge tubes or pipette tips for leachable BPS.
-
Sample Selection: Choose a representative number of items from a new, unopened bag of consumables (e.g., 3-5 microcentrifuge tubes).
-
Blank Preparation: Prepare a "reagent blank" by placing 1 mL of HPLC-grade 50:50 acetonitrile/water into a pre-cleaned, inert glass vial.
-
Leaching Procedure:
-
Place 1 mL of the same 50:50 acetonitrile/water solvent into each of the plastic test tubes.
-
For pipette tips, fill and dispense the solvent into a clean glass vial 10 times to simulate use.
-
Vortex the tubes for 60 seconds.
-
Let the tubes sit at room temperature for 1 hour.
-
-
Analysis: Transfer the solvent from the plastic tubes into clean glass autosampler vials. Analyze the reagent blank and the test samples by LC-MS/MS, looking for the presence of Bisphenol S.
-
Evaluation: Compare the BPS signal in the test samples to the reagent blank. A significantly higher signal in the test samples indicates that the consumables are a source of BPS contamination.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. toxicfreefuture.org [toxicfreefuture.org]
- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. angie-b.github.io [angie-b.github.io]
- 14. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
Technical Support Center: Analysis of Bisphenol S (BPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "24 Bisphenol S-d8" as an internal standard for the quantification of Bisphenol S (BPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using "this compound" as an internal standard (IS) in BPS analysis?
A1: "this compound" is a stable isotope-labeled (SIL) version of Bisphenol S. It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the results.[1][2] The IS is added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process.[3] It helps to correct for variability that can occur during sample preparation (e.g., extraction), sample injection, and due to matrix effects in the mass spectrometer.[2][4] Since BPS-d8 is chemically and physically almost identical to BPS, any loss or signal variation experienced by the BPS analyte during the analytical process will be mirrored by the BPS-d8 internal standard.[4]
Q2: How is the recovery of the internal standard, "this compound," calculated?
A2: The recovery of the internal standard is a measure of the efficiency of the extraction process. It is calculated by comparing the peak area of the internal standard in an extracted sample to the peak area of the internal standard in a non-extracted standard solution (which represents 100% recovery) at the same concentration.[5][6]
Formula for Percent Recovery of Internal Standard:
Q3: What is an acceptable recovery range for "this compound"?
A3: While 100% recovery is ideal, it is not always achievable. The key is that the recovery should be consistent and reproducible across all samples in an analytical run.[5][7] Regulatory guidelines, such as those from the FDA, do not specify a universal acceptance criterion for percent recovery, but they emphasize consistency.[5] Many laboratories establish their own acceptance criteria, often within a range of 50-150% of the mean IS response for known samples.[2] Some regulatory agencies suggest that internal standard recoveries in samples should be within 20% of the recoveries in calibration solutions.[8]
Q4: How does the internal standard help in calculating the concentration of BPS?
A4: The concentration of BPS is determined by using the ratio of the peak area of the BPS analyte to the peak area of the BPS-d8 internal standard.[3] A calibration curve is generated by plotting the peak area ratio (BPS/BPS-d8) against the known concentrations of the BPS calibration standards. The concentration of BPS in an unknown sample is then calculated from its measured peak area ratio using the calibration curve.[9]
Formula for Response Factor (RF) and Concentration Calculation: The relationship is often defined by a response factor (RF) calculated from the calibration standards:[4]
Once the average RF is determined from the calibration curve, the concentration of the analyte in an unknown sample can be calculated:[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of BPS-d8 (<50%) | Inefficient sample extraction. | - Ensure the chosen extraction solvent is appropriate for BPS and the sample matrix. Adjusting the polarity of the solvent may be necessary.[10]- Increase the volume of the extraction solvent or perform multiple extractions.[10]- Optimize the pH of the sample solution to ensure BPS is in a non-ionized form for better extraction. |
| Degradation of the internal standard. | - BPS can be sensitive to light and temperature. Protect samples and standards from light and store them at appropriate temperatures.[10]- Ensure the stability of the BPS-d8 stock and working solutions. | |
| Issues with the solid-phase extraction (SPE) procedure. | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[10]- Check for incomplete elution of the internal standard by increasing the elution solvent volume.[10] | |
| High Recovery of BPS-d8 (>150%) | Co-eluting interference from the sample matrix enhancing the IS signal. | - Improve the chromatographic separation to resolve the interference from the BPS-d8 peak.- Optimize the sample cleanup procedure to remove matrix components more effectively. |
| Contamination of the sample with BPS-d8. | - Check all solvents, reagents, and labware for potential contamination with the internal standard. | |
| Incorrect concentration of the non-extracted standard used for recovery calculation. | - Prepare a fresh non-extracted standard and re-measure the peak area. | |
| High Variability in BPS-d8 Recovery Across Samples | Inconsistent sample preparation. | - Ensure precise and consistent addition of the internal standard solution to every sample.[3]- Standardize all sample preparation steps, including vortexing times, incubation periods, and solvent volumes. |
| Matrix effects varying between samples. | - A stable isotope-labeled internal standard like BPS-d8 should compensate for consistent matrix effects. However, significant inter-sample variability in the matrix may still be a factor.[6]- Evaluate the need for a more rigorous sample cleanup method. | |
| Instrument instability. | - Check the LC-MS/MS system for performance issues such as fluctuating spray stability in the ion source or detector sensitivity drift.[11] | |
| No BPS-d8 Peak Detected | Failure to add the internal standard. | - Review the sample preparation workflow to ensure the IS addition step was not missed. |
| Instrument malfunction. | - Verify that the mass spectrometer is set to monitor the correct mass transition for BPS-d8.- Perform a direct injection of the BPS-d8 standard solution to confirm instrument functionality. | |
| Severe ion suppression. | - Dilute the sample extract to reduce the concentration of matrix components causing suppression.- Optimize the chromatographic method to separate BPS-d8 from the suppressive matrix components. |
Experimental Protocols
Protocol 1: Determination of BPS in Urine using LC-MS/MS
This protocol outlines a general procedure for the analysis of BPS in urine samples using "this compound" as an internal standard.
1. Materials and Reagents:
-
Bisphenol S (BPS) analytical standard
-
This compound (BPS-d8) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase/sulfatase enzyme
-
Ammonium acetate buffer (pH 5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymer-based)
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of BPS and BPS-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of BPS by serially diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of BPS-d8 in methanol at a concentration that will result in a clear and reproducible peak after addition to the samples.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a 1 mL aliquot of urine, add 50 µL of the BPS-d8 internal standard spiking solution.
-
Add 50 µL of β-glucuronidase/sulfatase in ammonium acetate buffer to hydrolyze conjugated BPS.
-
Vortex the sample and incubate at 37°C for at least 4 hours.
-
After incubation, proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration.[12]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the BPS and BPS-d8 with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[12]
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]
4. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BPS: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
BPS-d8: Monitor the corresponding transition for the deuterated internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for BPS and BPS-d8 in all samples, standards, and quality controls.
-
Calculate the peak area ratio (BPS/BPS-d8).
-
Construct a calibration curve by plotting the peak area ratio against the BPS concentration for the calibration standards.
-
Determine the concentration of BPS in the unknown samples using the regression equation from the calibration curve.
-
Calculate the recovery of BPS-d8 as described in the FAQ section.
Visualizations
Caption: Workflow for BPS analysis using an internal standard.
Caption: Troubleshooting logic for BPS-d8 recovery issues.
References
- 1. myadlm.org [myadlm.org]
- 2. en.cmicgroup.com [en.cmicgroup.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. LC-MS quantitation - Chromatography Forum [chromforum.org]
- 5. fda.gov [fda.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. welchlab.com [welchlab.com]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Method Validation for BPS Analysis using Bisphenol S-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Bisphenol S-d8" as an internal standard for the quantification of Bisphenol S (BPS) in various matrices.
Frequently Asked Questions (FAQs)
Q1: Why is Bisphenol S-d8 recommended as an internal standard for BPS analysis?
A1: Bisphenol S-d8 (BPS-d8) is a deuterated analog of Bisphenol S. It is an ideal internal standard because it is chemically almost identical to BPS and therefore exhibits similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This allows it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification of BPS.[1]
Q2: What are the typical validation parameters for an LC-MS/MS method for BPS analysis?
A2: A validated LC-MS/MS method for BPS should include the following parameters:
-
Linearity: The range over which the detector response is proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected.[2]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.[3][4]
-
Stability: The stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[2]
Q3: What are common matrices in which BPS is analyzed?
A3: BPS is analyzed in a wide range of matrices, reflecting its widespread presence as a replacement for BPA. Common matrices include:
-
Biological Samples: Urine[5][6][7], blood, plasma[2], serum, amniotic fluid[2], and breast milk.[8]
-
Environmental Samples: Water, indoor dust[9], and soil.
-
Food and Consumer Products: Canned foods[10][11], beverages, thermal paper (receipts)[12][13], and personal care products.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Degradation: The stationary phase of the analytical column may be deteriorating.
-
Contamination: Buildup of matrix components on the column or in the guard column.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for BPS.
-
Injection Solvent Mismatch: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.
-
Injection Port Issues: A bad rotor seal in the injector can cause split peaks.[14]
Troubleshooting Steps:
-
Wash the Column: Flush the column with a strong solvent to remove potential contaminants.
-
Replace the Guard Column: If a guard column is in use, replace it.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for BPS (an acidic compound) to ensure it is in a single ionic form.
-
Check Injection Solvent: If possible, dissolve the sample in the initial mobile phase.
-
Inspect the Injector: Check for leaks and consider replacing the rotor seal if split peaks are observed.[14]
-
Replace the Analytical Column: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
Possible Causes:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of BPS and BPS-d8 in the mass spectrometer source.[3][4]
-
Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering compounds.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[3]
-
Improve Sample Preparation:
-
Incorporate a solid-phase extraction (SPE) step for cleaner sample extracts.
-
Use liquid-liquid extraction (LLE) to partition BPS away from interfering substances.
-
For biological fluids, consider protein precipitation followed by SPE.[15]
-
-
Modify Chromatographic Conditions: Adjust the gradient to better separate BPS and BPS-d8 from the matrix interferences.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[16]
Issue 3: Inconsistent or Low Recovery of BPS-d8 Internal Standard
Possible Causes:
-
Inaccurate Spiking: The internal standard may not be added consistently to all samples and standards.
-
Degradation of BPS-d8: The internal standard may be degrading during sample preparation or storage.
-
Extraction Issues: The chosen extraction method may not be efficient for BPS.
-
Ion Suppression: Significant matrix effects can lead to a low response for the internal standard.[17]
Troubleshooting Steps:
-
Verify Pipetting and Dilutions: Ensure that the internal standard stock and working solutions are prepared correctly and that the spiking volume is accurate and consistent.
-
Check Stability: Analyze a freshly prepared standard of BPS-d8 to ensure it has not degraded.
-
Optimize Extraction: Re-evaluate the pH and solvent choice for the extraction to ensure optimal recovery of BPS.
-
Investigate Matrix Effects: As described in Issue 2, assess and mitigate ion suppression.
Issue 4: Poor Linearity in the Calibration Curve
Possible Causes:
-
Incorrect Standard Concentrations: Errors in the preparation of calibration standards.
-
Detector Saturation: The concentration of the highest calibration standard may be outside the linear dynamic range of the mass spectrometer.
-
Matrix Effects: Non-linear responses can occur if the matrix effect is not consistent across the calibration range.
-
Contamination: Contamination in the blank matrix or solvent can affect the accuracy of the lower concentration standards.
Troubleshooting Steps:
-
Prepare Fresh Calibration Standards: Carefully prepare a new set of calibration standards.
-
Extend the Calibration Range: If the curve is flattening at the high end, add a lower concentration point or dilute the higher standards.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed.[18] This helps to compensate for consistent matrix effects.
-
Check for Contamination: Analyze a blank extract to ensure there is no significant BPS signal.
Data Presentation
Table 1: Example Method Validation Parameters for BPS Analysis in Human Urine
| Parameter | Result |
| Linearity Range | 0.05 - 40.0 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/L[5] |
| Limit of Quantification (LOQ) | 0.05 µg/L[5][19] |
| Within-day Precision (RSD) | 6.6% - 14.0%[5] |
| Day-to-day Precision (RSD) | 2.8% - 8.2%[5] |
| Recovery Rate | 91.7% - 97.2%[5] |
Table 2: Example Method Validation Parameters for BPS Analysis in Rodent Plasma
| Parameter | Result |
| Quantitation Range | 5 - 1,000 ng/mL[2] |
| Limit of Detection (LOD) | 1.15 ng/mL (free BPS), 0.862 ng/mL (total BPS)[2] |
| Accuracy | Within ± 20% of nominal concentration |
| Precision (RSD) | < 20% |
| Stability (3 Freeze-Thaw Cycles) | 80.4% - 88.7% of Day 0[2] |
| Stability (7 days at -20°C) | 90.8% - 96.4% of Day 0[2] |
Experimental Protocols
Protocol 1: Extraction of BPS from Human Urine
This protocol is a representative example for the analysis of total BPS.
-
Sample Preparation:
-
Aliquot 1 mL of urine into a clean polypropylene tube.
-
Add 50 µL of BPS-d8 internal standard working solution.
-
Add buffer solution (e.g., ammonium acetate) to adjust the pH to approximately 5.0.[2]
-
-
Enzymatic Hydrolysis (for total BPS):
-
Extraction:
-
Perform a dispersive liquid-liquid microextraction (DLLME) or a solid-phase extraction (SPE) to extract and concentrate the BPS.[5]
-
-
Reconstitution and Analysis:
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Extraction of BPS from Rodent Plasma
This protocol is a representative example for the analysis of free and total BPS.[2]
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of BPS-d8 internal standard working solution.
-
-
For Total BPS Analysis:
-
Add β-glucuronidase/sulfatase in ammonium acetate buffer (pH 5.0).
-
Incubate at 37°C for 2 hours.
-
-
Protein Precipitation:
-
Add acetonitrile to the plasma sample (for both free and total BPS preparations) to precipitate proteins.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for BPS analysis.
Caption: Troubleshooting logic for BPS analysis issues.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 11. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with 24 Bisphenol S-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "24 Bisphenol S-d8" as an internal standard to minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis of Bisphenol S (BPS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Bisphenol S?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Bisphenol S (BPS), is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. In complex matrices such as urine, blood plasma, or environmental samples, endogenous components like salts, lipids, and proteins can cause significant ion suppression.
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for BPS. Since it is chemically identical to BPS, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the sample matrix.[1] By adding a known amount of Bisphenol S-d8 to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if both signals are suppressed, allowing for accurate determination of the BPS concentration.
Q3: What are the typical causes of poor recovery or signal variability for Bisphenol S-d8?
A3: Poor recovery or signal variability of Bisphenol S-d8 can stem from several factors:
-
Sample Preparation: Inefficient extraction of the internal standard from the sample matrix during procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to low recovery.
-
Matrix Effects: Although Bisphenol S-d8 is used to compensate for matrix effects, extreme levels of co-eluting contaminants can still lead to significant signal suppression, affecting the precision of the measurement. For instance, in some urine samples, the matrix effect for BPS was found to be as high as 60%.[2]
-
Instrumental Issues: Contamination in the LC system or ion source, improper MS tuning, or incorrect collision energies can all contribute to signal variability.
-
Pipetting Errors: Inaccurate addition of the internal standard solution to the samples will lead to inconsistent results.
Troubleshooting Guide
Problem 1: Low or inconsistent signal intensity for Bisphenol S-d8.
| Possible Cause | Recommended Solution |
| Inefficient Sample Cleanup | Optimize the sample preparation method. For complex matrices like urine or food samples, consider a more rigorous cleanup technique such as solid-phase extraction (SPE) to remove interfering matrix components.[3] |
| Suboptimal Ionization Source Parameters | Adjust the ion source parameters, including temperature, gas flows (nebulizer and drying gas), and capillary voltage, to maximize the signal for Bisphenol S-d8. |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions, cone voltage, and collision energy for Bisphenol S-d8. These parameters are crucial for achieving optimal sensitivity. |
| Contamination of the LC-MS System | Flush the LC system and clean the mass spectrometer's ion source to remove any potential contaminants that may be causing ion suppression. |
Problem 2: Poor peak shape (e.g., tailing, splitting) for Bisphenol S and Bisphenol S-d8.
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For bisphenols, negative ionization mode is often used, and mobile phase additives like ammonium fluoride can improve peak shape and response.[2] |
| Column Degradation | Replace the analytical column if it has been used extensively or shows signs of degradation. |
| Interactions with Metal Components | For chelating compounds, interactions with stainless steel components in the HPLC system can cause peak tailing and signal loss. Consider using metal-free columns and tubing.[4] |
Problem 3: Analyte (BPS) and Internal Standard (Bisphenol S-d8) do not co-elute perfectly.
| Possible Cause | Recommended Solution |
| Chromatographic Conditions | While deuterated standards are designed to have very similar retention times to their native counterparts, slight differences can occur. Fine-tune the gradient profile or mobile phase composition to ensure co-elution. |
| Isotopic Effect | In some cases, a slight isotopic effect can lead to a small separation. If this is consistent, it may not impact quantification as long as both peaks are integrated correctly and consistently. |
Experimental Protocols
Protocol 1: Analysis of Bisphenol S in Urine using UPLC-ESI-MS/MS with Bisphenol S-d8 Internal Standard
This protocol is adapted from a method for the determination of bisphenols in human urine.[5]
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)
-
To a 1 mL urine sample, add 50 µL of an internal standard solution containing Bisphenol S-d8.
-
Add a buffer solution and perform enzymatic hydrolysis to deconjugate BPS metabolites.
-
Perform DLLME by rapidly injecting a mixture of an extraction solvent and a disperser solvent into the sample.
-
Centrifuge the sample to separate the phases.
-
Collect the sedimented phase containing the extracted analytes and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Reversed-phase C18 column |
| Mobile Phase A | Water with a suitable additive (e.g., ammonium fluoride) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for the separation of BPS from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Parameters for BPS and BPS-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bisphenol S | 249.0 | 108.0 | 42 | 34 |
| Bisphenol S-d8 | 257.0 | 112.0 | 42 | 34 |
| Note: These are example values and should be optimized for the specific instrument used. |
Quantitative Data Summary
Table 2: Recovery and Matrix Effect Data for Bisphenol S Analysis in Urine [2]
| Parameter | Value |
| Average Matrix Effect (% ME) | 32% |
| Matrix Effect Range | 17% - 60% |
| Internal Standard Correction | Bisphenol S-d8 was able to correct for this variation |
Table 3: Method Performance Data for BPS in Urine [5]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Within-day Precision (RSD) | 6.6% - 14.0% |
| Day-to-day Precision (RSD) | 7.2% - 21.1% |
| Recovery Rate | 91.7% - 97.2% |
Visualizations
References
"24 Bisphenol S-d8" purity issues and their impact on results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 24 Bisphenol S-d8 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound (BPS-d8) is a deuterated form of Bisphenol S (BPS), an industrial chemical used in the manufacturing of various polymers and resins. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), BPS-d8 serves as an internal standard. Due to its structural similarity and identical chemical properties to the non-deuterated ("native") BPS, it co-elutes during chromatography. However, its higher mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of BPS in a sample by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What are the common purity issues associated with this compound?
Purity issues with this compound can be categorized into two main types:
-
Chemical Purity: This refers to the presence of other chemical compounds besides BPS-d8. A common impurity can be the isomeric form, 2,4'-sulfonyldiphenol, which can be formed as a byproduct during the synthesis of BPS.[1] Other potential impurities could include residual starting materials or byproducts from the synthesis and purification process.
-
Isotopic Purity: This relates to the percentage of BPS molecules that are fully deuterated. Lower isotopic purity means a higher presence of partially deuterated or non-deuterated (BPS) molecules within the BPS-d8 standard. The presence of unlabeled BPS is a critical issue as it can interfere with the quantification of the native analyte.
Q3: How can impurities in my this compound standard affect my experimental results?
Impurities in your BPS-d8 standard can have a significant impact on the accuracy and reliability of your quantitative results.
-
Presence of Unlabeled BPS: If your BPS-d8 internal standard contains a significant amount of unlabeled BPS, it will contribute to the signal of the analyte you are trying to measure. This will lead to an artificially high reading and an overestimation of the BPS concentration in your sample.
-
Isomeric Impurities: Isomers like 2,4'-sulfonyldiphenol may or may not be chromatographically separated from BPS depending on the analytical method. If they co-elute and have similar fragmentation patterns, they could potentially interfere with the analyte signal, though this is less common with highly specific MRM transitions in LC-MS/MS.
-
Other Chemical Impurities: These can cause a range of issues, including ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. They might also appear as unexpected peaks in your chromatogram, complicating data analysis.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on problems related to its purity.
Issue 1: Higher than expected analyte concentrations or high background signal for the native analyte.
| Possible Cause | Troubleshooting Steps |
| Contamination of the BPS-d8 standard with unlabeled BPS. | 1. Analyze the Internal Standard Solution: Prepare a solution of your BPS-d8 standard in a clean solvent (e.g., methanol) and analyze it using your LC-MS/MS method. Monitor the mass transition for native BPS. The presence of a significant peak at the retention time of BPS indicates contamination. 2. Consult the Certificate of Analysis (CoA): Review the CoA for your BPS-d8 standard. It should specify the isotopic purity and the percentage of the unlabeled compound. 3. Quantify the Unlabeled BPS: If possible, estimate the concentration of the unlabeled BPS in your internal standard solution. This can be used to correct your final sample concentrations. 4. Contact the Supplier: If the level of unlabeled BPS is unacceptably high, contact the supplier for a replacement or a new batch with a higher isotopic purity. |
| Background contamination from lab equipment or solvents. | 1. Analyze Blanks: Inject a series of blank samples (solvent only, extraction blanks) to check for background levels of BPS. 2. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents. 3. Avoid Plasticware: Bisphenols can leach from polycarbonate plastics. Use glass or polypropylene labware wherever possible. |
Issue 2: Inconsistent or poor reproducibility of results.
| Possible Cause | Troubleshooting Steps |
| Variable levels of impurities in the BPS-d8 standard. | 1. Re-verify the Internal Standard Solution: Analyze your BPS-d8 working solution multiple times to ensure its response is consistent. 2. Prepare Fresh Standards: If the internal standard solution has been stored for a long time, prepare a fresh stock and working solutions from the neat material. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. | 1. Assess Matrix Effects: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates the presence of matrix effects. 2. Improve Sample Cleanup: Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. |
Issue 3: Unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Presence of isomeric or other chemical impurities in the BPS-d8 standard. | 1. Review the CoA: Check the CoA for information on chemical purity and any identified impurities. 2. Optimize Chromatographic Separation: Adjust your LC gradient or change the column to try and separate the unknown peak from your analyte and internal standard. 3. Use High-Resolution Mass Spectrometry (HRMS): If available, analyze the BPS-d8 standard by HRMS to identify the accurate mass of the impurity and help in its identification. |
Experimental Protocols
Example Protocol: Determination of Bisphenol S in Urine by UPLC-MS/MS
This protocol is a representative example for the analysis of BPS in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine sample in a glass tube, add 50 µL of a 20 ng/mL this compound internal standard solution.
-
Add 100 µL of a β-glucuronidase enzyme solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5).
-
Incubate the mixture at 37°C for at least 4 hours to deconjugate BPS glucuronides.
-
After incubation, dilute the sample with 4 mL of ultrapure water.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the BPS and BPS-d8 with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).
2. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate BPS from matrix components (e.g., 40% B to 90% B over 8 minutes).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Bisphenol S: e.g., m/z 249 > 108
-
This compound: e.g., m/z 257 > 112
-
3. Quantification
-
Create a calibration curve using known concentrations of native BPS spiked into a blank matrix (e.g., charcoal-stripped urine) and a constant concentration of BPS-d8.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Determine the concentration of BPS in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of Bisphenol S in urine.
Caption: Impact of BPS-d8 purity on quantification accuracy.
Caption: Simplified signaling pathway of Bisphenol S as an endocrine disruptor.
References
Technical Support Center: Ensuring Complete Deuteration of Bisphenol S-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complete deuteration of Bisphenol S to yield "Bisphenol S-d8".
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing Bisphenol S-d8?
The primary challenge is achieving complete and uniform deuteration across all eight aromatic positions of the Bisphenol S molecule. Incomplete deuteration can result in a mixture of partially deuterated isotopologues, which can complicate subsequent experiments and analyses. Factors influencing deuteration efficiency include the choice of catalyst, reaction conditions (temperature, pressure, time), and the purity of the starting materials and deuterium source.
Q2: Which analytical techniques are recommended for confirming the isotopic purity of Bisphenol S-d8?
The most effective methods for determining isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
-
Mass Spectrometry (LC-MS, HRMS, IRMS): This technique separates and detects ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues.[2][4][5][6][7] High-resolution instruments can distinguish between compounds with very small mass differences, providing accurate isotopic enrichment data.[2][4][5]
-
NMR Spectroscopy (¹H NMR and ²H NMR): ¹H NMR can be used to detect residual protons, with the signal intensity being proportional to the amount of non-deuterated compound.[8] Conversely, ²H NMR directly detects the deuterium atoms, providing a spectrum of the deuterated sites.[8][9] For highly deuterated compounds, ²H NMR is often the preferred method as the residual proton signals in ¹H NMR can be very weak.[9]
Q3: What level of isotopic purity is considered acceptable for Bisphenol S-d8?
The acceptable level of isotopic purity depends on the specific application. For use as an internal standard in quantitative mass spectrometry, an isotopic purity of 98% or higher is generally desirable. For other applications, the required purity should be determined based on the experimental needs. Commercially available Bisphenol S-d8 standards often specify a purity of 98%.
Troubleshooting Guide
Issue 1: Incomplete Deuteration Observed by Mass Spectrometry
Symptom: Mass spectrometry analysis of your synthesized Bisphenol S-d8 shows significant peaks corresponding to partially deuterated species (d1-d7).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Deuteration of aromatic rings can be slow and may require elevated temperatures and prolonged reaction times to proceed to completion.[10][11] |
| Inactive or Insufficient Catalyst | Ensure the catalyst (e.g., Pt/C) is fresh and active. Increase the catalyst loading. For heterogeneous catalysts, ensure efficient stirring to maximize contact with the substrate. |
| Poor Quality Deuterium Source | Use high-purity deuterium oxide (D₂O) or deuterium gas (D₂). Contamination with H₂O or H₂ will lead to incomplete deuteration. |
| Back-Exchange with Protic Solvents | During workup and purification, avoid using protic solvents (e.g., methanol, water) that can exchange deuterium atoms with protons, especially if acidic or basic conditions are present. Use deuterated solvents for purification if possible. |
Issue 2: Residual Proton Signals in ¹H NMR Spectrum
Symptom: The ¹H NMR spectrum of your Bisphenol S-d8 shows peaks in the aromatic region, indicating the presence of C-H bonds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deuteration | Refer to the troubleshooting steps for "Incomplete Deuteration Observed by Mass Spectrometry". |
| Contamination with Non-Deuterated Bisphenol S | Ensure all glassware is thoroughly cleaned and dried to prevent contamination from previous experiments. Purify the product using techniques like recrystallization or chromatography. |
| Solvent Impurities | Use high-purity deuterated NMR solvents. Residual protons in the solvent can sometimes be mistaken for sample signals.[12] |
Experimental Protocols
Protocol 1: Platinum-Catalyzed H-D Exchange in D₂O
This method is effective for the deuteration of electron-rich aromatic rings like phenols.[13]
Materials:
-
Bisphenol S
-
5% Platinum on Carbon (Pt/C) catalyst
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Hydrogen gas (H₂)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a pressure-resistant reaction vessel, combine Bisphenol S and 5% Pt/C catalyst.
-
Add D₂O to the vessel.
-
Seal the vessel and purge with an inert gas.
-
Introduce a catalytic amount of H₂ gas.
-
Heat the reaction mixture to 80-180°C with vigorous stirring for 24-48 hours.[13] The optimal temperature and time should be determined empirically.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Filter the mixture to remove the Pt/C catalyst.
-
Extract the product with a suitable deuterated solvent (e.g., deuterated ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the isotopic purity of the resulting Bisphenol S-d8 using HRMS and/or NMR.
Protocol 2: Acid-Catalyzed Deuteration
This protocol uses a strong acid catalyst to facilitate electrophilic substitution of hydrogen with deuterium.
Materials:
-
Bisphenol S
-
Deuterium Chloride (DCl) in D₂O or a solid acid catalyst like Amberlyst 15[14]
-
Deuterium Oxide (D₂O, 99.9 atom % D)
Procedure:
-
Dissolve or suspend Bisphenol S in D₂O in a round-bottom flask.
-
Add the acid catalyst (e.g., a few drops of concentrated DCl in D₂O to adjust the pD, or a catalytic amount of Amberlyst 15).
-
Reflux the mixture under an inert atmosphere for 24-72 hours.
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst, filter it off.
-
Neutralize the mixture with a suitable deuterated base (e.g., NaOD in D₂O).
-
Extract the product with a suitable deuterated solvent.
-
Dry the organic phase, filter, and concentrate to obtain the product.
-
Assess the level of deuteration by HRMS and/or NMR.
Data Presentation
Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy.[2][4][5] | Provides the relative abundance of each isotopologue (d0 to d8). | High sensitivity, requires small sample amounts, provides detailed isotopic distribution.[3][7] | Does not typically provide information on the position of the deuterium atoms. |
| ¹H NMR Spectroscopy | Detects the presence and chemical environment of hydrogen-1 nuclei. | Quantifies the amount of residual, non-deuterated sites. | Simple to perform, provides positional information of residual protons. | Low sensitivity for highly deuterated compounds.[9] |
| ²H NMR Spectroscopy | Detects the presence and chemical environment of deuterium nuclei.[8] | Confirms the presence of deuterium at specific positions. | Directly observes the deuterated sites, useful for confirming deuteration patterns. | Lower sensitivity than ¹H NMR, requires a specialized setup.[8][9] |
Visualizations
Experimental Workflow for Bisphenol S-d8 Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of Bisphenol S-d8.
Decision Tree for Troubleshooting Incomplete Deuteration
Caption: Troubleshooting incomplete deuteration of Bisphenol S.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 11. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 12. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Calibration Curve Linearity with "24 Bisphenol S-d8"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with "24 Bisphenol S-d8" (BPS-d8) as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable correlation coefficient (r²) for a linear calibration curve using this compound?
A1: For a linear calibration model to be accepted for quantitative purposes, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[1] Some methods may even specify a stricter requirement of r² ≥ 0.995. However, it is crucial to also visually inspect the calibration curve and evaluate the residuals to ensure a good fit, as a high r² value alone does not guarantee linearity, especially over a wide dynamic range.
Q2: My calibration curve for Bisphenol S (BPS) with this compound as an internal standard is non-linear, particularly at higher concentrations. What are the potential causes?
A2: Non-linearity at higher concentrations is a common observation and can be attributed to several factors:
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector response may no longer be proportional to the concentration, leading to a plateauing of the curve.
-
Ion Suppression/Enhancement: Matrix effects can alter the ionization efficiency of the analyte and/or the internal standard. This effect may not be constant across the entire concentration range, leading to a non-linear response.
-
Isotopic Interference: At high concentrations of the native analyte (BPS), the natural isotopic abundance of elements like carbon and sulfur can contribute to the signal of the deuterated internal standard (BPS-d8), a phenomenon known as "cross-talk".[2] This can distort the analyte/internal standard ratio and introduce non-linearity.[2]
-
Formation of Dimers or Adducts: At high concentrations in the ion source, molecules can form dimers or other adducts, which may not be detected or may be detected at a different mass-to-charge ratio, leading to a loss of signal for the intended analyte ion.
Q3: Is it ever acceptable to use a non-linear calibration curve, such as a quadratic fit?
A3: Yes, in some cases, a non-linear regression model, such as a quadratic fit, can be appropriately used. Isotope dilution calibration curves are inherently non-linear, and forcing a linear model can lead to systematic errors, even with an r² > 0.99.[3] If the non-linearity is predictable and consistently observed, a well-characterized non-linear relationship with a sufficient number of calibration points can provide more accurate quantification than a forced linear fit.[4] It is essential to validate the chosen regression model and demonstrate its accuracy and precision across the calibration range. A weighted least squares algorithm (e.g., 1/x² weighting) is also a common and effective approach to address heteroscedasticity and improve the fit of the calibration curve.[1]
Q4: Can the concentration of the this compound internal standard affect the linearity of the calibration curve?
A4: Yes, the concentration of the internal standard can influence the linearity. Using an internal standard concentration that is significantly lower than the upper range of your calibration standards can exacerbate non-linearity issues at high analyte concentrations.[4] In some cases, increasing the internal standard concentration has been shown to improve linearity over a wide dynamic range.[5] It is important to optimize the internal standard concentration during method development to be within the linear range of the detector and to provide a consistent response across the calibration curve.
Troubleshooting Guide
This guide addresses common issues encountered with calibration curve linearity when using this compound.
| Observation | Potential Cause | Suggested Solution |
| Poor correlation coefficient (r² < 0.99) | Inaccurate standard preparation. | Prepare fresh calibration standards and internal standard spiking solutions. Verify the purity and concentration of the stock solutions. |
| Instrument instability. | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Ensure stable mobile phase flow and temperature. | |
| Inappropriate regression model. | Evaluate both linear and non-linear (e.g., quadratic) regression models. Consider using a weighted least squares fit (e.g., 1/x or 1/x²). | |
| Curve is linear at low concentrations but plateaus at high concentrations. | Detector saturation. | Dilute samples that are expected to be in the high concentration range to fall within the linear portion of the curve.[6] Alternatively, reduce the injection volume or split the flow post-column. |
| Isotopic interference from analyte to internal standard. | Use a non-linear calibration function that corrects for isotopic interferences.[2] If possible, use an internal standard with a higher mass difference from the analyte. | |
| Inconsistent response ratios for replicate injections. | Poor pipetting or dilution technique. | Ensure consistent and accurate pipetting. Use calibrated pipettes and pre-wet tips. Thoroughly vortex all solutions before use. |
| Sample carryover. | Optimize the wash steps between injections. Inject a blank sample after a high concentration standard to check for carryover. | |
| Significant y-intercept in the calibration curve. | Contamination of blank matrix or reagents. | Analyze a "true" blank (without internal standard) to identify sources of contamination. Use high-purity solvents and reagents. |
| Presence of the analyte in the internal standard solution. | Analyze the internal standard solution without the analyte to check for impurities. If present, account for this contribution in the calculations or obtain a purer standard. |
Data Presentation
The following table summarizes typical quantitative data for a validated LC-MS/MS method for Bisphenol S (BPS) using this compound as an internal standard.
| Parameter | Value | Reference |
| Linear Range | 5 - 1,000 ng/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.99 | [1] |
| Regression Model | Linear, weighted least squares (1/x²) | [1] |
| Intra- and Inter-day Precision (%RSD) | ≤ 7.7% | [1] |
| Accuracy (%RE) | ≤ ±10.5% | [1] |
| Limit of Detection (LOD) | 0.862 ng/mL (total BPS) | [1] |
Experimental Protocols
Protocol: Generation of a Calibration Curve for Bisphenol S using this compound
This protocol outlines the steps for preparing calibration standards and generating a calibration curve for the quantification of Bisphenol S (BPS) using this compound (BPS-d8) as an internal standard.
1. Preparation of Stock and Working Solutions:
-
BPS Stock Solution (1 mg/mL): Accurately weigh a known amount of BPS reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
BPS-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of BPS-d8 in methanol at a concentration of 1 mg/mL.
-
BPS Intermediate Spiking Solutions: Prepare a series of intermediate spiking solutions of BPS by serially diluting the BPS stock solution with methanol to cover the desired concentration range (e.g., 25–5,000 ng/mL).[1]
-
BPS-d8 Working Solution: Prepare a working solution of BPS-d8 in methanol at a concentration appropriate for spiking into all calibration standards and samples (e.g., 2,250 ng/mL).[1]
2. Preparation of Calibration Standards:
-
Prepare a series of at least six to eight non-zero calibration standards by spiking a known volume of the appropriate BPS intermediate spiking solution into a blank matrix (e.g., analyte-free plasma, water).
-
To each calibration standard, add a constant volume of the BPS-d8 working solution to achieve a fixed final concentration of the internal standard in all standards.
-
Also prepare a blank matrix sample and a zero sample (blank matrix with internal standard).
3. Sample Preparation and Analysis:
-
Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, solid-phase extraction).
-
Inject the extracted calibration standards into the LC-MS/MS system.
4. Data Acquisition and Processing:
-
Acquire the data using appropriate mass transitions for BPS and BPS-d8.
-
Integrate the peak areas for both the analyte (BPS) and the internal standard (BPS-d8) for each calibration standard.
-
Calculate the response ratio (Peak Area of BPS / Peak Area of BPS-d8) for each calibration level.
-
Construct the calibration curve by plotting the response ratio (y-axis) against the concentration of BPS (x-axis).
-
Apply the most appropriate regression model (e.g., linear weighted 1/x²) to the data points.
-
Determine the correlation coefficient (r²) and visually inspect the curve for goodness of fit.
Mandatory Visualization
Caption: Troubleshooting workflow for calibration curve linearity issues.
References
- 1. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Addressing "24 Bisphenol S-d8" variability between runs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in "24 Bisphenol S-d8" (BPS-d8) response between analytical runs. This resource is intended for researchers, scientists, and drug development professionals utilizing BPS-d8 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in Bisphenol S-d8 signal intensity between runs?
Variability in the BPS-d8 signal can stem from several factors throughout the analytical process. The most common causes include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of BPS-d8 in the mass spectrometer source. This effect may not be consistent across different samples or batches.
-
Chromatographic Inconsistency: Slight shifts in retention time of BPS-d8 can lead to it eluting in a region of different matrix interference, causing variable signal intensity. Deuterated standards can sometimes elute slightly earlier than their native counterparts.[1]
-
Sample Preparation In-Consistencies: Incomplete or variable extraction recovery of BPS-d8 during sample preparation can lead to inconsistent signal intensity. It is crucial that the extraction efficiency for BPS-d8 closely matches that of the native Bisphenol S (BPS) analyte.
-
Instrumental Factors: General instrument contamination, a dirty ion source, or fluctuations in instrument performance can cause a general decline or erratic signal response for both the analyte and the internal standard.[1]
-
Internal Standard Stability: Degradation of BPS-d8 in stock solutions or in processed samples can lead to a decrease in signal over time. However, studies have shown BPS to be stable for up to 7 days in extracted samples at various temperatures and for at least 60 days in various matrices stored at -80°C.[2]
Q2: My BPS-d8 signal is consistently low. What should I investigate first?
A consistently low BPS-d8 signal across all samples (including calibration standards and quality controls) often points to an issue with the internal standard solution itself or the instrument setup.
-
Check the Internal Standard Solution:
-
Concentration and Preparation: Verify the concentration of your BPS-d8 stock and working solutions. Re-prepare the working solution from the stock to rule out dilution errors.
-
Stability: While generally stable, ensure the storage conditions of your stock solution have been appropriate.[2] If in doubt, prepare a fresh stock solution.
-
-
Investigate Instrumental Conditions:
-
MS Source Conditions: Clean the ion source as it may be contaminated.
-
MS Parameters: Confirm that the correct MRM transitions and collision energies are being used for BPS-d8.
-
Q3: The variability seems random and only appears in certain samples. What is the likely cause?
Random variability, especially when pronounced in specific samples, is often indicative of differential matrix effects.[3][4] This occurs when the matrix of a particular sample uniquely impacts the ionization of the analyte and the internal standard to different extents.
-
Incomplete Co-elution: Even a slight separation between the BPS and BPS-d8 peaks can expose them to different co-eluting matrix components, leading to variable ion suppression or enhancement.
-
High Analyte Concentration: In samples with very high concentrations of the native BPS, the analyte can compete with BPS-d8 for ionization, leading to suppression of the internal standard signal.[5][6]
Q4: Can the purity of the BPS-d8 internal standard affect my results?
Yes, the isotopic purity of the deuterated standard is crucial. If the BPS-d8 standard contains a significant amount of unlabeled BPS, it can interfere with the quantification of low-level samples. Always use a high-purity standard and check the certificate of analysis for isotopic purity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving BPS-d8 variability.
Step 1: Initial Data Review
Before proceeding with experimental troubleshooting, carefully review your analytical data.
-
Assess the Pattern of Variability: Is the variability observed in all injections, or is it specific to certain samples (e.g., only in extracted samples, high concentration samples)?
-
Check for Co-elution: Overlay the chromatograms of BPS and BPS-d8. Do the peaks perfectly co-elute? A slight shift can be a significant source of variability.[1]
-
Examine Peak Shape: Poor peak shape for BPS-d8 can indicate chromatographic or instrumental issues.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting BPS-d8 variability.
Data Presentation: Typical Analytical Parameters
The following table summarizes typical performance data for the analysis of Bisphenol S using a deuterated internal standard. These values can serve as a benchmark for your own method performance.
| Parameter | Typical Value | Source |
| Recovery | ||
| Free BPS | 97.5% | [1] |
| Total BPS | 93.1% | [1] |
| Precision (%RSD) | ||
| Within-day (0.4 µg/L) | 6.6% | [7] |
| Within-day (2.0 µg/L) | 7.5% | [7] |
| Day-to-day (0.4 µg/L) | 7.4% | [7] |
| Day-to-day (2.0 µg/L) | 2.8% | [7] |
| Accuracy (%RE) | ≤ ±10.5% | [1] |
| Limit of Detection (LOD) | ||
| Free BPS in Plasma | 1.15 ng/mL | [1] |
| Total BPS in Plasma | 0.862 ng/mL | [1] |
| In Urine | 0.02 µg/L | [7] |
| Linearity (r) | ≥ 0.99 | [1] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine if matrix components are causing ion suppression or enhancement of the BPS-d8 signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike BPS-d8 into the initial mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank matrix samples and spike BPS-d8 into the final extract.
-
Set C (Pre-extraction Spike): Spike BPS-d8 into the blank matrix before the extraction procedure.
-
-
Analyze all three sets using the established LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: UPLC-MS/MS Analysis of Bisphenol S and BPS-d8
This is an example of a validated method for the analysis of BPS and BPS-d8 in a biological matrix (adapted from a method for rodent plasma).[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample, add 10 µL of BPS-d8 internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
2. UPLC Conditions:
-
Column: Suitable C18 column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B for 1 min, ramp to 95% B in 5 min, hold at 95% B for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Spray Voltage: -3,000 V
-
Source Temperature: 650°C
-
MRM Transitions:
-
Bisphenol S: 248.9 → 107.9
-
Bisphenol S-d8: 257.0 → 112.0
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the potential impact of matrix effects on the analytical signal.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Bisphenol S-d8 Versus Other Analogs for Accurate BPS Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for Bisphenol S (BPS) analysis. This guide provides a comparative overview of Bisphenol S-d8 (BPS-d8) and other commonly used BPS internal standards, supported by experimental data and detailed protocols.
In the analytical realm, the pursuit of accuracy is paramount. For the quantification of Bisphenol S (BPS), a compound of increasing toxicological concern, the choice of an appropriate internal standard is a critical determinant of data quality. This guide delves into a comparative analysis of Bisphenol S-d8 (BPS-d8) against other stable isotope-labeled internal standards, primarily focusing on carbon-13 labeled BPS (¹³C₁₂-BPS), to equip researchers with the knowledge needed to make an informed decision for their specific analytical needs.
Performance Data: A Quantitative Comparison
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can synthesize performance characteristics from validation studies of methods employing these standards.
The following table summarizes the performance of a validated UPLC-MS/MS method for the quantification of BPS using BPS-d8 as the internal standard in rodent plasma, amniotic fluid, and fetuses.
| Performance Metric | Bisphenol S-d8 | Other BPS Internal Standards (e.g., ¹³C₁₂-BPS) |
| Linearity (r) | ≥ 0.99 (5–1,000 ng/mL)[2] | Expected to be similar (≥ 0.99) |
| Accuracy (Mean Relative Error) | ≤ ±10.5%[2] | Generally considered superior in minimizing analytical variability.[1][3] |
| Precision (Relative Standard Deviation) | ≤ 7.7%[2] | Expected to be comparable or better. |
| Mean Recovery | ≥ 93.1%[2] | Expected to be high and consistent. |
| Limit of Detection (LOD) | 0.862 ng/mL (total BPS in plasma)[2] | Dependent on instrumentation and method, but expected to be in a similar low ng/mL range. |
| Co-elution with Analyte | Minor chromatographic shifts possible due to the deuterium isotope effect.[3][4] | Co-elutes perfectly with the unlabeled analyte.[3] |
| Correction for Matrix Effects | Effective in compensating for matrix effects.[2] | Considered superior for correcting ion suppression/enhancement effects.[4] |
| Isotopic Stability | Generally stable, but H/D exchange is a theoretical possibility under certain conditions. | Highly stable with no risk of isotopic exchange.[1] |
Discussion of Performance:
The data presented for BPS-d8 demonstrates its suitability as an internal standard, offering good linearity, accuracy, precision, and recovery.[2] However, the scientific literature suggests that ¹³C-labeled internal standards, such as ¹³C₁₂-BPS, may offer inherent advantages over deuterated standards.[1][3][4]
The primary advantage of ¹³C-labeled standards lies in their identical chromatographic behavior to the native analyte.[3] Deuterated standards can sometimes exhibit slight shifts in retention time due to the kinetic isotope effect, which can be more pronounced with a higher number of deuterium atoms.[3][4] This perfect co-elution of ¹³C-labeled standards ensures that the analyte and the internal standard experience the exact same matrix effects at the point of ionization, leading to more accurate correction.[4]
Furthermore, ¹³C labels are isotopically stable and not susceptible to the hydrogen-deuterium exchange that can, in rare instances, affect deuterated standards under specific analytical conditions.[1] While BPS-d8 has been successfully used in validated methods, the theoretical superiority of ¹³C₁₂-BPS in terms of co-elution and isotopic stability makes it a compelling alternative for achieving the highest level of analytical accuracy.
Experimental Protocols
The following is a representative experimental protocol for the analysis of BPS in biological matrices using a stable isotope-labeled internal standard. This protocol is a composite based on validated methods and should be optimized for specific laboratory conditions and matrices.[2][5][6]
1. Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine, fetal homogenate), add a known concentration of the internal standard (BPS-d8 or ¹³C₁₂-BPS).
-
For Total BPS Analysis (Deconjugation):
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for at least 2 hours to deconjugate BPS metabolites.[2]
-
-
Protein Precipitation:
-
Add acetonitrile to the sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column, such as a Waters Acquity UPLC BEH Phenyl column (1.7 µm, 2.1 mm x 100 mm).[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A typical flow rate is 0.20 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both BPS and the internal standard are monitored.
-
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the key steps.
Figure 1. General experimental workflow for BPS analysis.
Figure 2. Comparison of key internal standard properties.
Conclusion
Both Bisphenol S-d8 and ¹³C₁₂-Bisphenol S are effective internal standards for the quantification of BPS. BPS-d8 has been successfully utilized in validated, high-performance analytical methods. However, for applications demanding the utmost accuracy and for the mitigation of complex matrix effects, the use of ¹³C₁₂-BPS is recommended due to its identical chromatographic behavior and superior isotopic stability. The choice between these internal standards will ultimately depend on the specific requirements of the study, matrix complexity, and desired level of analytical rigor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. series.publisso.de [series.publisso.de]
A Head-to-Head Comparison: 24 Bisphenol S-d8 versus 13C-labeled BPS for High-Precision Analyte Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Bisphenol S (BPS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of two commonly used isotopically labeled standards: 24 Bisphenol S-d8 (BPS-d8) and 13C-labeled BPS. The selection of an internal standard can significantly impact data quality in sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This comparison guide delves into the physicochemical properties, analytical performance, and experimental considerations for both BPS-d8 and 13C-labeled BPS. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs.
Executive Summary: The Isotopic Advantage
Isotope dilution mass spectrometry is a powerful technique for correcting for matrix effects and variations during sample preparation and analysis. The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical behavior. While both deuterium and carbon-13 labeling achieve the necessary mass shift for detection, subtle differences in their physicochemical properties can influence analytical performance.
Generally, 13C-labeled internal standards are considered superior to their deuterated counterparts. This is primarily because the larger relative mass difference between deuterium (²H) and protium (¹H) can lead to a phenomenon known as the "isotope effect". This can cause a slight chromatographic shift between the analyte and the internal standard, potentially leading to differential ionization suppression or enhancement in the mass spectrometer source. Carbon-13, with a smaller relative mass difference to carbon-12, is less prone to this effect, resulting in more reliable co-elution and, consequently, more accurate quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 13C-labeled BPS is presented in Table 1. While many of their properties are similar to the unlabeled BPS, the key difference lies in their molecular weight, which is the basis for their use as internal standards.
| Property | This compound | 13C-labeled BPS | Unlabeled Bisphenol S |
| Molecular Formula | C₁₂H₂D₈O₄S[1] | ¹³C₁₂H₁₀O₄S[2][3] | C₁₂H₁₀O₄S[4] |
| Molecular Weight | 258.32 g/mol [1][5] | 262.18 g/mol [2][3] | 250.27 g/mol [4] |
| Appearance | White to Pale Yellow Solid[6] | Not specified, typically a solid | White colorless solid[7] |
| Melting Point | 181-184°C[6] | Not specified | 245-250°C[7] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[6] | Soluble in methanol[2][3] | Soluble in ethanol and ether, slightly soluble in benzene and dimethyl sulfoxide, not soluble in water[7] |
| Storage Temperature | +4°C[1] | Room temperature, away from light and moisture[3] | Not specified |
Table 1. Physicochemical Properties of Labeled and Unlabeled Bisphenol S.
Analytical Performance: A Comparative Overview
Deuterium-labeled standards, such as BPS-d8, can sometimes exhibit a slight retention time shift on reversed-phase liquid chromatography columns. This is due to the difference in the strength of the C-D bond compared to the C-H bond, which can affect the molecule's hydrophobicity. Even a small shift in retention time can expose the analyte and the internal standard to different matrix components as they elute from the column, leading to variations in ionization efficiency and potentially compromising the accuracy of quantification. Studies have shown that 13C-labeled internal standards are superior to deuterium-labeled ones for analytical purposes due to this co-elution behavior[8].
Experimental Protocols
Below are detailed methodologies for the analysis of Bisphenol S using both deuterated and 13C-labeled internal standards, adapted from published research.
Protocol 1: Analysis of Bisphenol S in Rodent Plasma using UPLC-MS/MS with this compound[9]
This method describes the quantification of both free and total BPS in biological matrices.
1. Sample Preparation:
-
For total BPS, incubate 50 µL of plasma with a deconjugating enzyme solution (β-glucuronidase and sulfatase) in ammonium acetate buffer (pH 5.0) at 37°C for at least 2 hours.
-
For free BPS, omit the enzyme incubation step.
-
Add 20 µL of BPS-d8 internal standard solution (in methanol) to each sample.
-
Precipitate proteins by adding 200 µL of acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7-µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B in 5 min, hold for 2 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: 4000 QTRAP with TurboIonSpray source (negative ion mode)
-
MRM Transitions:
-
BPS: 248.9 → 107.9 (quantifier), 248.9 → 155.9 (qualifier)
-
BPS-d8: 257.0 → 112.0
-
Protocol 2: Analysis of Bisphenol S in Food Samples using LC-MS/MS with 13C-labeled BPS[10]
This method is designed for the analysis of BPS and other bisphenols in various food matrices.
1. Sample Preparation:
-
Homogenize the food sample.
-
Spike the sample with a known amount of BPS-¹³C₁₂ internal standard solution.
-
Perform an extraction using a suitable solvent (e.g., acetonitrile).
-
Clean up the extract using solid-phase extraction (SPE) with a Strata-X cartridge.
-
Evaporate the eluate to dryness and reconstitute in a water/acetonitrile mixture.
2. LC-MS/MS Conditions:
-
LC System: Not specified, but a standard HPLC or UPLC system is suitable.
-
Column: Not specified, but a C18 column is commonly used.
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol.
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Operated in electrospray negative ionization multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
BPS: m/z 249.2 → 108.1 (quantifier), 249.2 → 92.1 (qualifier)[9]
-
BPS-¹³C₁₂: The specific transition would be approximately m/z 261 → 114 (based on the fragmentation of the unlabeled compound and the mass shift of the labeled carbons).
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the analysis of Bisphenol S, it is crucial to understand its biological activity. BPS is known to be an endocrine-disrupting chemical that can interact with various signaling pathways, including those of estrogen and androgen receptors.
Below are diagrams generated using the DOT language to visualize a simplified experimental workflow for BPS analysis and a representation of the estrogen receptor signaling pathway that BPS can interfere with.
Caption: A simplified workflow for the analysis of Bisphenol S using an isotopically labeled internal standard.
Caption: A diagram illustrating the interaction of Bisphenol S with the estrogen receptor signaling pathway.
Conclusion
The choice between this compound and 13C-labeled BPS as an internal standard for quantitative analysis ultimately depends on the specific requirements of the assay, including the desired level of accuracy and the complexity of the sample matrix.
While BPS-d8 is a widely used and effective internal standard, the potential for chromatographic separation from the native analyte due to the deuterium isotope effect presents a risk of compromised accuracy, particularly in complex matrices where ion suppression is a significant concern.
For applications demanding the highest level of precision and reliability, 13C-labeled BPS is the recommended choice . Its closer physicochemical similarity to the unlabeled analyte ensures more robust co-elution, leading to more accurate correction for matrix effects and ultimately, more confidence in the quantitative results. Researchers should carefully consider these factors when developing and validating their analytical methods for the determination of Bisphenol S.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. foodpackagingforum.org [foodpackagingforum.org]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
A Guide to Cross-Validation of Analytical Methods for Bisphenol S Utilizing Bisphenol S-d8
For researchers and professionals in drug development and analytical sciences, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of analytical methods is a critical process performed to verify that two or more distinct methods provide equivalent and reliable results for the quantification of a specific analyte. This guide provides a comparative overview of analytical methods for Bisphenol S (BPS), a common substitute for Bisphenol A, and highlights the essential role of its deuterated analog, Bisphenol S-d8 (BPS-d8), as an internal standard.
The use of a stable isotope-labeled internal standard like BPS-d8 is crucial in modern analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). BPS-d8 mimics the chemical and physical behavior of BPS during sample extraction, cleanup, and ionization, but it is distinguishable by its higher mass. This allows for the correction of matrix effects and variations in instrument response, thereby significantly improving the accuracy and precision of quantification.
Comparative Analysis of Analytical Methods
This guide compares two prominent mass spectrometry-based methods for the determination of Bisphenol S: an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for biological matrices and a Gas Chromatography-Mass Spectrometry (GC-MS) method, which is also a common technique for environmental and food samples.
Table 1: Comparison of Performance Characteristics for BPS Analysis
| Parameter | Method 1: UPLC-ESI-MS/MS in Human Urine[1] | Method 2: GC-MS in Wastewater (with derivatization)[2] |
| Analyte | Bisphenol S (BPS) | Bisphenol S (BPS) |
| Internal Standard | Bisphenol S-d8 (BPS-d8) | Bisphenol A-d16 (BPA-d16) Note: BPS-d8 is ideal |
| Limit of Detection (LOD) | 0.02 µg/L | Method Detection Limit (MDL) generally higher than LC-MS/MS |
| Limit of Quantification (LOQ) | 0.05 µg/L | Method Quantification Limit (MQL) generally higher than LC-MS/MS |
| Linearity | Not explicitly stated, but quantitative evaluation is performed via external calibration. | Good linearity of MS response is checked. |
| Precision (as %RSD) | Within-day: 6.6% - 14.0%Day-to-day: 2.8% - 8.2% | < 5% at the lowest concentration |
| Accuracy (% Recovery) | 91.7% - 97.2% | 70% - 130% |
| Sample Matrix | Human Urine | Wastewater |
| Key Advantage | High selectivity and sensitivity, suitable for low-level detection in complex biological samples. | Can be used for a broad range of bisphenols. |
| Key Disadvantage | Can be susceptible to matrix effects, though mitigated by internal standards. | Requires a derivatization step for polar compounds like BPS, which can add complexity and variability.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are summaries of the experimental protocols for the compared methods.
Method 1: UPLC-ESI-MS/MS for BPS in Human Urine
This method is designed for high-throughput biomonitoring and offers excellent sensitivity and selectivity.[1]
-
Sample Preparation:
-
An internal standard solution, including Bisphenol S-d8, is added to the urine samples.
-
The samples undergo enzymatic hydrolysis to deconjugate BPS metabolites.
-
Dispersive liquid-liquid microextraction (DLLME) is used to enrich the analytes and separate them from the sample matrix.[1]
-
-
Chromatography (UPLC):
-
Analytical Principle: Ultra-high-performance liquid chromatography with electrospray ionization and tandem mass spectrometry (UPLC-ESI-MS/MS).[1]
-
Separation: The analytes are separated using a suitable UPLC column and mobile phase gradient to achieve chromatographic resolution from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is used to generate ions.
-
Detection: Detection is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both BPS and BPS-d8.
-
Quantification: Quantitative evaluation is carried out using an external calibration curve, with the internal standard (BPS-d8) correcting for any analytical variability.[1]
-
Method 2: GC-MS for BPS in Wastewater
This method is suitable for environmental samples and can be adapted for various bisphenol analogues.
-
Sample Preparation:
-
An internal standard (ideally BPS-d8, though BPA-d16 was used in the reference study) is added to the water sample.[2]
-
Solid-Phase Extraction (SPE) is employed to concentrate the analytes and remove interfering substances.[2]
-
Derivatization: A crucial step for GC-MS analysis of polar compounds like BPS. The hydroxyl groups of BPS are derivatized (e.g., silylation) to increase their volatility and thermal stability, making them amenable to gas chromatography.[2]
-
-
Gas Chromatography (GC):
-
Separation: The derivatized analytes are separated on a GC column based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometry (MS):
-
Detection: The separated compounds are detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode to enhance sensitivity.[2]
-
Quantification: The quantitative analysis is performed by plotting the relative response of the analyte to the internal standard against the concentration.[2]
-
Visualizing Analytical Concepts
Diagrams can effectively illustrate complex workflows and relationships in analytical chemistry. The following visualizations are provided in the DOT language for Graphviz.
Caption: Chemical structures of Bisphenol S (BPS) and its deuterated internal standard, BPS-d8.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: The role of BPS-d8 as an internal standard in a typical LC-MS/MS workflow.
References
Inter-laboratory Comparison of Bisphenol S (BPS) Analysis Utilizing "Bisphenol S-d8" as an Internal Standard
This guide provides an objective comparison of inter-laboratory performance for the analysis of Bisphenol S (BPS), a common substitute for Bisphenol A (BPA). A key aspect of accurate quantification of BPS in various matrices is the use of an appropriate internal standard, with the stable isotope-labeled "Bisphenol S-d8" (BPS-d8) being a widely accepted choice. This document summarizes quantitative data from a significant inter-laboratory comparison, details a representative experimental protocol, and visualizes both the analytical workflow and a key signaling pathway associated with BPS. This information is intended for researchers, scientists, and drug development professionals engaged in the analysis and toxicological assessment of BPS.
Data Presentation: An Inter-laboratory Comparison
An inter-laboratory comparison (ILC) organized by the German Federal Institute for Risk Assessment (BfR) provides valuable insight into the proficiency of laboratories in analyzing BPS. In this study, participating laboratories analyzed BPS in both provided solutions and in extracts from food contact materials.[1] While the report does not explicitly state that every laboratory used BPS-d8, the use of isotope-labeled internal standards is standard practice in such proficiency tests to ensure the highest accuracy. The results, therefore, serve as a strong benchmark for BPS analysis performance.
The performance of the participating laboratories was evaluated using z-scores, a statistical measure of how far a result deviates from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory.
Table 1: Summary of Laboratory Performance in BPS Analysis of Provided Solutions
| Sample | Assigned Value (µg/L) | Number of Participants | Number of Satisfactory Results (|z| ≤ 2) | Percentage of Satisfactory Results | | :--- | :--- | :--- | :--- | :--- | | Solution 1 | 2.5 | 11 | 9 | 82% | | Solution 2 | 5.0 | 11 | 10 | 91% |
Data extracted from the BfR Interlaboratory Comparison Report NRL-DE-FCM-01/2020.[1]
Table 2: Summary of Laboratory Performance in BPS Analysis of Food Contact Material Extracts
| Sample Extract | Assigned Value (µg/L) | Number of Participants | Number of Satisfactory Results (|z| ≤ 2) | Percentage of Satisfactory Results | | :--- | :--- | :--- | :--- | :--- | | Cold Water Extract | 1.2 | 11 | 8 | 73% | | Hot Water Extract | 3.8 | 11 | 9 | 82% |
Data extracted from the BfR Interlaboratory Comparison Report NRL-DE-FCM-01/2020.[1]
Experimental Protocols
The following is a representative experimental protocol for the analysis of BPS in aqueous samples, based on methodologies commonly employed in proficiency testing and validated analytical methods. The use of Bisphenol S-d8 as an internal standard is a critical component of this protocol.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To an aliquot of the aqueous sample (e.g., 10 mL), a known amount of Bisphenol S-d8 internal standard solution is added. This is a crucial step for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned with methanol and water. The cartridge retains the BPS and BPS-d8.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: The BPS and BPS-d8 are eluted from the cartridge with a small volume of an organic solvent (e.g., methanol or acetonitrile).
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile (often with a small amount of formic acid or ammonium formate) is used to separate BPS from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both BPS and BPS-d8 (Multiple Reaction Monitoring - MRM).
-
BPS transitions: e.g., m/z 249 -> 108, 249 -> 154
-
BPS-d8 transitions: e.g., m/z 257 -> 112, 257 -> 158
-
-
Quantification: The concentration of BPS in the original sample is determined by comparing the peak area ratio of the native BPS to the BPS-d8 internal standard against a calibration curve prepared with known concentrations of BPS and a constant concentration of BPS-d8.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for BPS analysis with BPS-d8.
BPS Signaling Pathway
References
The Gold Standard for BPS Analysis: A Comparative Guide to Bisphenol S-d8 for Validating Extraction Efficiency
For researchers, scientists, and drug development professionals engaged in the quantification of Bisphenol S (BPS), ensuring the accuracy and reliability of extraction efficiency is paramount. This guide provides a comprehensive comparison of Bisphenol S-d8 (BPS-d8) with alternative internal standards for the validation of BPS extraction, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of a stable isotope-labeled internal standard like BPS-d8 as the gold standard for robust and accurate quantification of BPS in complex matrices.
The Critical Role of Internal Standards in BPS Analysis
Bisphenol S, a common substitute for Bisphenol A (BPA), is now ubiquitous in the environment, leading to increasing concerns about its potential adverse health effects.[1][2] Accurate measurement of BPS in various matrices, including biological fluids, environmental samples, and food contact materials, is crucial for toxicological studies and human exposure assessment. The analytical process, however, is susceptible to variations in sample preparation, extraction, and instrument response. Internal standards are therefore essential to compensate for these variations and ensure the precision and accuracy of the results.
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that it behaves similarly during extraction, derivatization, and ionization, thus providing a reliable reference for quantification.
Bisphenol S-d8: The Superior Choice
Deuterated internal standards, such as BPS-d8, are widely regarded as the most suitable choice for mass spectrometry-based quantification.[3] BPS-d8 is structurally identical to BPS, with the only difference being the replacement of eight hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished from the native BPS by the mass spectrometer, while its chemical and physical properties remain virtually identical.
Key Advantages of BPS-d8:
-
Identical Extraction Recovery: BPS-d8 co-elutes with BPS during chromatography and exhibits the same extraction efficiency from the sample matrix. This is a significant advantage over other internal standards that may have different recoveries, leading to inaccurate quantification.
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since BPS-d8 is affected by these matrix effects in the same way as BPS, it provides an accurate correction factor.
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency and instrument response, BPS-d8 significantly improves the overall precision and accuracy of the analytical method.
Performance Data: BPS-d8 in Action
The following tables summarize the performance of analytical methods for BPS quantification using BPS-d8 as an internal standard across different matrices.
| Parameter | Urine | Food Contact Material (Paper/Cardboard) |
| Linearity (R²) | ≥ 0.99 | > 0.99 |
| Recovery (%) | 91.7 - 97.2 | > 70% |
| Within-day Precision (RSD) | 2.9% - 6.2% | Not Reported |
| Day-to-day Precision (RSD) | 2.8% - 8.2% | Not Reported |
| LOD (µg/L or µg/kg) | 0.02 µg/L | Not Reported |
| LOQ (µg/L or µg/kg) | 0.05 µg/L | Not Reported |
| Reference | [4] | [5] |
Table 1: Performance of BPS analysis using BPS-d8 internal standard in urine and food contact material.
Alternative Internal Standards: A Compromise in Performance
While BPS-d8 is the ideal internal standard, its availability or cost may sometimes lead researchers to consider alternatives. The most common alternative is a deuterated analog of a different bisphenol, such as BPA-d16. While better than no internal standard, this approach is not without its limitations.
| Parameter | Wastewater & Surface Water |
| Internal Standard | BPA-d16 |
| Linearity (R²) | Not Reported |
| Recovery (%) | 87 - 133 |
| Precision (RSD) | < 13% |
| LOD (ng/L) | 1 - 50 |
| LOQ (ng/L) | Not Reported |
| Reference | [3] |
Table 2: Performance of BPS analysis using BPA-d16 as an internal standard in water samples.
As the data suggests, while acceptable results can be obtained with BPA-d16, the recovery range is wider compared to methods using BPS-d8, indicating a greater potential for variability and inaccuracy. Structural analogs that are not isotopically labeled are a less desirable option as their extraction efficiency and ionization response can differ significantly from BPS.
Experimental Protocols
Extraction of BPS from Urine using BPS-d8 Internal Standard
This protocol is adapted from a validated method for the determination of BPS in human urine.[4]
-
Sample Preparation:
-
To a 2 mL urine sample, add 50 µL of an internal standard solution containing BPS-d8.
-
Add 200 µL of sodium acetate buffer (pH 5.2).
-
Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated BPS.
-
Incubate at 37°C for 2 hours.
-
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Add 500 µL of a mixture of tetrachloroethane (extraction solvent) and methanol (disperser solvent) to the sample.
-
Vortex for 1 minute to form a cloudy solution.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the sedimented phase containing the extracted BPS and BPS-d8.
-
-
Analysis:
-
Evaporate the solvent from the collected phase under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water).
-
Analyze by UPLC-MS/MS.
-
Extraction of BPS from Food Contact Materials (Paper/Cardboard) using BPS-d8 Internal Standard
This protocol is based on an interlaboratory comparison for the determination of BPS in recycled paper and cardboard.[5]
-
Sample Preparation:
-
Cut the paper/cardboard sample into small pieces (approximately 1 cm x 1 cm).
-
Weigh 10 g of the sample into a beaker.
-
-
Extraction:
-
Cold Water Extraction: Add 100 mL of deionized water to the sample and stir for 24 hours at room temperature.
-
Hot Water Extraction: Add 100 mL of deionized water to the sample and heat at 80°C for 2 hours with occasional stirring.
-
After extraction, filter the extract.
-
-
Internal Standard Spiking and Analysis:
-
Take a known volume of the filtered extract and spike with a known amount of BPS-d8 internal standard solution.
-
Analyze the spiked extract by LC-MS/MS.
-
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of BPS, the following diagrams are provided.
Caption: A generalized workflow for the extraction and analysis of Bisphenol S using BPS-d8.
BPS, like BPA, is an endocrine-disrupting chemical that can interfere with various signaling pathways in the body. One of the key pathways affected is the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[6]
Caption: Simplified diagram of the Wnt signaling pathway and potential interference by Bisphenol S.
Conclusion
For researchers demanding the highest level of confidence in their BPS quantification, the use of Bisphenol S-d8 as an internal standard is the unequivocal choice. Its ability to accurately correct for extraction inefficiencies and matrix effects provides a level of precision and accuracy that is unmatched by other internal standards. The detailed protocols and comparative data presented in this guide underscore the superiority of BPS-d8 and provide a solid foundation for the validation of BPS extraction efficiency in a variety of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. Health risks of Bisphenol-A exposure: From Wnt signaling perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bisphenol S Analysis: A Comparative Guide to an Isotope-Labeled Internal Standard Approach
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Bisphenol S (BPS) in biological matrices is paramount for toxicological studies and human biomonitoring. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of methods utilizing "24 Bisphenol S-d8" as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This approach significantly enhances the accuracy and precision of BPS measurement by effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide presents experimental data from various studies to illustrate the advantages of this methodology and provides a detailed protocol for its implementation.
Superior Accuracy and Precision with this compound
The inclusion of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leads to demonstrably better analytical performance compared to methods relying on external calibration or other non-isotopic internal standards. The data presented below, compiled from various studies, underscores the enhanced accuracy, precision, and recovery achieved with this approach.
Performance Comparison of BPS Quantification Methods
| Parameter | Method with this compound Internal Standard | Method without Isotopic Internal Standard (Alternative IS or External Standard) |
| Accuracy (% Recovery) | 91.7% - 112%[1] | 74.3% - 86.5%[2] |
| Precision (Intra-day RSD) | 1.3% - 11.2%[3] | < 10%[2] |
| Precision (Inter-day RSD) | 3.7% - 19.0%[3] | Not consistently reported, can be higher |
| Linearity (r²) | ≥ 0.99[4] | ≥ 0.99 (achievable, but more susceptible to matrix effects) |
| Limit of Quantification (LOQ) | 0.05 µg/L in urine[5] | 11.42–22.35 ng/mL in urine |
Experimental Protocol: Quantification of BPS in Human Urine using LC-MS/MS with this compound
This section details a representative experimental protocol for the analysis of BPS in human urine, incorporating this compound as an internal standard.
Sample Preparation
-
Enzymatic Hydrolysis: To measure total BPS (free and conjugated forms), enzymatic hydrolysis is performed to deconjugate BPS-glucuronide and BPS-sulfate.
-
Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration of the analyte.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[6]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent solution to remove interferences.
-
Elute the BPS and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 or similar reverse-phase column to separate BPS from other matrix components. A gradient elution with mobile phases consisting of water and methanol or acetonitrile, often with a small amount of additive like formic acid or ammonium fluoride, is typically employed.[3]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both BPS and this compound.
-
BPS transition (example): m/z 249.0 → 108.0
-
This compound transition (example): m/z 257.0 → 112.0
-
Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of BPS to the peak area of this compound against the concentration of the BPS standards. The concentration of BPS in the unknown samples is then determined from this curve.
Below is a graphical representation of the analytical workflow.
BPS and Estrogenic Signaling Pathways
Bisphenol S, much like its predecessor Bisphenol A (BPA), is known to be an endocrine-disrupting chemical. It can exert its effects by interacting with estrogen receptors (ERα and ERβ) and the G-protein-coupled estrogen receptor (GPER). This interaction can trigger a cascade of cellular events through both genomic and non-genomic signaling pathways. The diagram below illustrates the principal mechanism of BPS-induced estrogenic signaling.
As depicted, BPS can bind to estrogen receptors, leading to the activation of downstream signaling cascades. In the genomic pathway, the BPS-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[8] The non-genomic pathway is often initiated at the cell membrane through GPER, leading to the rapid activation of kinases like ERK and JNK, which in turn influence various cellular processes.[9][10]
Conclusion
The evidence strongly supports the use of this compound as an internal standard for the accurate and precise measurement of BPS in biological samples. The presented data and experimental protocol provide a robust framework for researchers to implement this superior analytical methodology. Understanding the signaling pathways affected by BPS is also critical for interpreting the biological significance of exposure data. By employing the best analytical practices, the scientific community can generate high-quality, reliable data to advance our understanding of the potential health risks associated with BPS exposure.
References
- 1. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Proficiency Testing for Bisphenol S Analysis: The Role of Bisphenol S-d8
For researchers, scientists, and professionals in drug development, the accurate quantification of Bisphenol S (BPS) is critical for assessing its potential health risks. Proficiency testing (PT) serves as a cornerstone for ensuring the reliability of these analytical measurements. This guide provides a comprehensive comparison of Bisphenol S-d8 (BPS-d8) as an internal standard in BPS analysis, offering insights into its performance and the methodologies employed.
The Critical Role of Internal Standards in BPS Analysis
Bisphenol S is an industrial chemical used in the manufacturing of plastics and other consumer products, often as a replacement for Bisphenol A (BPA).[1] Due to its potential endocrine-disrupting properties, regulatory bodies and researchers are keenly interested in its prevalence in the environment and human exposure levels.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the determination of BPS in various matrices, including food, water, and biological samples like urine.[3][4][5]
The complexity of these sample matrices can introduce significant variability during sample preparation and analysis, leading to inaccurate quantification. To counteract these effects, an internal standard (IS) is added to all samples, including calibration standards and quality controls. The ideal IS is a compound that is chemically and physically similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS analysis because they exhibit nearly identical behavior to the native analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any analytical variability.
Bisphenol S-d8: The Preferred Internal Standard for BPS Analysis
Bisphenol S-d8 (BPS-d8) is a deuterated form of BPS, where eight hydrogen atoms on the phenyl rings have been replaced by deuterium atoms. This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. Consequently, BPS-d8 co-elutes with BPS during chromatography and experiences similar ionization efficiency in the mass spectrometer, making it an excellent internal standard for accurate and precise quantification.
Performance Comparison: Bisphenol S-d8 vs. Alternative Internal Standards
Alternative Internal Standards:
-
Structural Analogs: In the absence of a dedicated SIL IS, a structurally similar compound might be used. For BPS, another bisphenol analog could be considered. However, differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization response, potentially compromising the accuracy of the results.
-
Other Stable Isotope-Labeled Bisphenols: Bisphenol A-d16 (BPA-d16) is a commonly used internal standard for bisphenol analysis. While it is a SIL IS, its chemical structure differs from BPS, which can result in different chromatographic behavior and matrix effects. This makes it a less ideal choice compared to the homologous BPS-d8.
Performance Data for Methods Using Bisphenol S-d8:
The performance of an analytical method is typically assessed by its accuracy (recovery) and precision (repeatability and reproducibility). The following table summarizes the performance data from a validated UPLC-ESI-MS/MS method for the determination of BPS in human urine using BPS-d8 as the internal standard.[6]
| Performance Parameter | Spiked Concentration (µg/L) | Relative Standard Deviation (RSD %) | Recovery (%) |
| Within-day Precision | 0.4 | 14.0 | - |
| 2.0 | 7.5 | - | |
| 10.0 | 7.2 | - | |
| 40.0 | 6.6 | - | |
| Day-to-day Precision | 0.4 | 8.2 | - |
| 2.0 | 2.8 | - | |
| 10.0 | 4.9 | - | |
| 40.0 | 7.4 | - | |
| Recovery Rate | 2.0 | - | 91.7 |
| 10.0 | - | 92.7 | |
| 40.0 | - | 97.2 |
Data sourced from a validated UPLC-ESI-MS/MS method for BPS in human urine.[6]
These data demonstrate that the use of BPS-d8 as an internal standard allows for high precision and accuracy in the quantification of BPS.
Proficiency Testing for BPS Analysis
Participation in proficiency testing (PT) or interlaboratory comparison studies is a requirement for laboratory accreditation and provides an external assessment of a laboratory's analytical performance. Several organizations, including the European Union Reference Laboratory for Food Contact Materials (EURL-FCM), conduct PT schemes that may include bisphenols.[7][8]
One study reported successful participation in interlaboratory comparisons for BPS in urine as part of the European Human Biomonitoring project (HBM4EU) and the German External Quality Assessment Scheme (G-EQUAS). The results obtained using a method with BPS-d8 as the internal standard showed good agreement with the nominal values.[6]
| Proficiency Test | Parameter | Result (µg/L) | Nominal Value (µg/L) | Deviation from Nominal Value (%) |
| HBM4EU - Round 2 | BPS | 1.13 | 0.95 | 12 |
| BPS | 6.07 | 5.47 | 11 | |
| HBM4EU - Round 3 | BPS | 3.12 | 3.56 | -13 |
| BPS | 8.51 | 9.00 | -5 |
Data from successful participation in interlaboratory comparisons for BPS in urine.[6]
These results underscore the importance of using a robust analytical method, including an appropriate internal standard like BPS-d8, to achieve reliable performance in proficiency testing.
Experimental Protocols and Visualizations
Detailed Methodology for BPS Analysis in Urine
The following protocol is a representative example for the determination of total BPS in human urine using BPS-d8 as an internal standard, based on a validated UPLC-ESI-MS/MS method.[6]
1. Sample Preparation:
-
Internal Standard Spiking: To a 1 mL urine sample, add a known amount of BPS-d8 internal standard solution.
-
Enzymatic Hydrolysis: Add a buffer solution (e.g., sodium acetate) to adjust the pH to 5.0. Add β-glucuronidase/arylsulfatase to the sample to deconjugate BPS metabolites. Incubate the sample at 37°C for a specified time (e.g., 4 hours).
-
Dispersive Liquid-Liquid Microextraction (DLLME): Add a mixture of extraction solvent (e.g., dichloromethane) and disperser solvent (e.g., acetonitrile) to the sample. Vortex vigorously to form a cloudy solution. Centrifuge to separate the phases.
-
Evaporation and Reconstitution: Carefully collect the organic phase, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use a gradient elution program with mobile phases such as water and methanol, both potentially containing a small amount of an additive like formic acid to improve peak shape.
-
Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both BPS and BPS-d8 using Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve by plotting the peak area ratio of BPS to BPS-d8 against the concentration of BPS in the calibration standards. Determine the concentration of BPS in the samples from this calibration curve.
Visualizations
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Bisphenol-S Influence on Oxidative Stress and Endocrine Biomarkers of Reproductive System: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. measurlabs.com [measurlabs.com]
- 8. EU Reference Laboratory for Food Contact Materials - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Harnessing Deuterated Standards for Accurate Quantification of BPS and BPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of Bisphenol A (BPA) and its subsequent replacement with analogues like Bisphenol S (BPS) in consumer products has raised concerns about their potential endocrine-disrupting properties.[1][2] Accurate quantification of these compounds in various biological and environmental matrices is crucial for exposure assessment and toxicological studies. This guide provides a comparative overview of analytical methodologies, primarily focusing on the use of deuterated internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and reliable measurement of BPS and BPA concentrations. The use of stable isotope-labeled internal standards, such as deuterated BPA (e.g., d6-BPA, d8-BPA, BPA-d16) and deuterated BPS (e.g., d8-BPS), is a cornerstone of modern analytical methods for bisphenols.[1][3][4] These standards are essential for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][4]
Comparative Analysis of BPS and BPA Quantification
The analytical performance for BPS and BPA can vary depending on the sample matrix and the specific analytical method employed. The following table summarizes key quantitative parameters from various studies, highlighting the achieved limits of detection (LOD) and quantification (LOQ).
| Analyte | Matrix | Analytical Method | Deuterated Standard Used | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| BPA | Serum | LC-MS/MS | - | - | 2.1 ng/mL | [5] |
| Urine | UPLC-ESI-MS/MS | d8-BPA | 0.08 µg/L | 0.25 µg/L | [3] | |
| Human Plasma | LC-MS/MS | - | - | 0.1 ng/mL | [6] | |
| Paper Products | GC-MS/MS | BPA-d16 | - | - | [4] | |
| Canned Foods | QuEChERS GC-MS | - | - | - | [7] | |
| BPS | Serum | LC-MS/MS | - | - | 0.2 ng/mL | [5] |
| Urine | UPLC-ESI-MS/MS | d8-BPS | 0.02 µg/L | 0.05 µg/L | [3] | |
| Human Plasma | LC-MS/MS | - | - | 10.7 ng/mL (as part of a mix) | [8] | |
| Paper Products | GC-MS/MS | BPA-d16 (as surrogate) | - | - | [4] | |
| Canned Foods | QuEChERS GC-MS | - | - | - | [7] |
Note: The limits of detection and quantification can vary significantly based on the instrumentation, sample preparation method, and specific matrix interferences.
Experimental Protocols
The accurate quantification of BPS and BPA relies on a meticulous experimental workflow, from sample collection to data analysis. Below is a generalized protocol based on common practices reported in the literature.
1. Sample Collection and Storage:
-
Biological samples such as blood, urine, or plasma should be collected in glass or polypropylene containers to avoid contamination from polycarbonate materials that may contain BPA.[9]
-
Samples should be stored at -20°C or lower until analysis to prevent degradation of the analytes.[9]
2. Sample Preparation:
-
Internal Standard Spiking: Prior to extraction, a known amount of the deuterated internal standard (e.g., d8-BPA, d8-BPS) is added to each sample, calibrator, and quality control sample.[3] This is a critical step for isotope dilution mass spectrometry.
-
Enzymatic Hydrolysis (for urine samples): To measure total BPA and BPS (free and conjugated forms), urine samples are typically treated with β-glucuronidase/sulfatase to deconjugate the metabolites.[3]
-
Extraction: The choice of extraction method depends on the sample matrix.
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating bisphenols from complex matrices like serum, plasma, and urine.[5]
-
Liquid-Liquid Extraction (LLE): This method is also employed for sample cleanup and concentration.[10]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique used for urine samples.[3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for the extraction of bisphenols from solid and semi-solid food samples.[7]
-
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatograph (LC) system. A C18 or biphenyl column is typically used to separate BPS and BPA from other matrix components.[2] A gradient elution with mobile phases such as water and methanol or acetonitrile is commonly employed.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[3][11] The instrument is set to monitor specific precursor-to-product ion transitions for both the native bisphenols and their deuterated internal standards (Multiple Reaction Monitoring - MRM).[2]
4. Data Analysis and Quantification:
-
The concentration of BPS and BPA in the samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.
-
A calibration curve, prepared by analyzing standards with known concentrations of the analytes and a constant concentration of the internal standards, is used to quantify the bisphenols in the unknown samples.
Visualizing the Workflow and a Potential Signaling Pathway
To better illustrate the experimental process, a generalized workflow diagram is provided below.
Caption: Experimental workflow for BPS and BPA quantification.
While both BPS and BPA are known to have estrogenic activity, a detailed, directly comparable signaling pathway diagram based on the provided search results is not feasible. However, it is established that they can act as endocrine disruptors by interacting with estrogen receptors.[2]
Caption: Simplified signaling pathway for BPS and BPA.
References
- 1. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 3. series.publisso.de [series.publisso.de]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Brage NMBU: Method development for the extraction of six bisphenols in serum by LC-MS/MS [nmbu.brage.unit.no]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.box [sci-hub.box]
The Role of 24 Bisphenol S-d8 in Advancing Our Understanding of Bisphenol Toxicokinetics
A Comparative Guide for Researchers
The increasing concern over the endocrine-disrupting properties of Bisphenol A (BPA) has led to its widespread replacement with structural analogs, most notably Bisphenol S (BPS). This shift has necessitated a thorough investigation into the comparative toxicokinetics of these compounds to accurately assess their potential health risks. The use of isotopically labeled internal standards, such as 24 Bisphenol S-d8, is crucial for the precision and accuracy of these studies. This guide provides an objective comparison of the toxicokinetic profiles of BPS and other bisphenols, supported by experimental data, and outlines the methodologies employed in this critical area of research.
Comparative Toxicokinetics of Bisphenols
Studies comparing the toxicokinetics of BPS, BPA, and Bisphenol F (BPF) have revealed significant differences in their absorption, distribution, metabolism, and excretion profiles across various species. The use of deuterated standards like this compound allows for precise quantification of the parent compound and its metabolites in complex biological matrices.
Key Toxicokinetic Parameters
The following tables summarize key toxicokinetic parameters for BPS and BPA from comparative studies. These values highlight the variability between different bisphenols and across species, underscoring the importance of individual assessment rather than extrapolation from BPA data.
Table 1: Comparative Toxicokinetic Parameters of Bisphenol S (BPS) and Bisphenol A (BPA) in Male Rats and Mice following Repeated Oral Exposure [1]
| Parameter | Species | Bisphenol S (BPS) | Bisphenol A (BPA) |
| Cmax/D ((ng/mL)/(ppm)) | Rat | 0.476–1.02 | ~0.1 (estimated) |
| Mouse | 0.376–0.459 | ~0.2 (estimated) | |
| AUC/D ((h*ng/mL)/(ppm)) | Rat | 3.58–8.26 | ~1.0 (estimated) |
| Mouse | 1.52–2.54 | ~1.2 (estimated) | |
| Elimination Half-life (h) | Rat | 4.41 - 7.9 | ~2.4 |
| Mouse | 6.11 - 10.4 | ~1.4 |
Data for BPA are estimated from historical studies for comparative context as they were not concurrently analyzed in the cited study.
Table 2: Toxicokinetic Parameters of Bisphenols in a Pregnant Sheep Model Following a Single Subcutaneous Injection (0.5 mg/kg) [2][3]
| Parameter | Compartment | Bisphenol S (BPS) | Bisphenol A (BPA) | Bisphenol F (BPF) |
| Half-life (h) | Maternal | 1.3 ± 0.2 | 3.9 ± 0.9 | 2.4 ± 0.4 |
| Fetal | 7.0 ± 1.5 | 5.5 ± 1.0 | 4.1 ± 0.7 | |
| Cmax (ng/mL) | Maternal | 1830 ± 350 | 160 ± 40 | 120 ± 30 |
| Fetal | 2.8 ± 0.5 | 4.5 ± 1.2 | 1.9 ± 0.5 |
These data indicate that BPS can persist longer in the fetal compartment compared to the maternal circulation, a crucial finding for assessing developmental exposure risks.[2][3]
Experimental Protocols
Accurate determination of bisphenol concentrations in biological samples is fundamental to toxicokinetic studies. The following outlines a typical experimental protocol for the analysis of bisphenols in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that relies on isotopically labeled internal standards like this compound for quantification.
Protocol: Quantification of Bisphenols in Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing this compound and other deuterated bisphenols (e.g., BPA-d16) in methanol.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard (e.g., for BPS: m/z 249.0 -> 108.0; for this compound: m/z 257.0 -> 112.0).
-
Data Analysis: The concentration of each bisphenol is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the broader biological context of bisphenol exposure is critical. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for toxicokinetic studies and a key signaling pathway affected by BPS.
References
- 1. Bisphenol S induces oxidative stress-mediated impairment of testosterone synthesis by inhibiting the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bisphenol-s-induces-oxidative-stress-mediated-impairment-of-testosterone-synthesis-by-inhibiting-the-nrf2-ho-1-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
Validating a Novel UPLC-MS/MS Method for Bisphenol S Analysis Using 24 Bisphenol S-d8 Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing regulatory scrutiny and public concern over the endocrine-disrupting properties of bisphenols necessitate robust and sensitive analytical methods for their detection and quantification. While Bisphenol A (BPA) has been the primary focus, its replacement, Bisphenol S (BPS), is now under investigation for similar health concerns. This guide provides a comprehensive overview of the validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of BPS, utilizing "24 Bisphenol S-d8" as a stable isotope-labeled internal standard. The performance of this new method is objectively compared with established analytical techniques, supported by experimental data from existing literature.
The Critical Role of Internal Standards: "this compound"
In quantitative analysis, particularly for trace-level detection in complex matrices such as biological fluids and food samples, the use of a stable isotope-labeled (SIL) internal standard is crucial. "this compound" is a deuterated form of Bisphenol S. Because it is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. The use of a SIL internal standard like "this compound" is the gold standard for correcting for matrix effects, variations in instrument response, and analyte loss during sample preparation, thereby ensuring the highest accuracy and precision.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of the new UPLC-MS/MS method alongside two alternative, commonly employed methods for bisphenol analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Table 1: Performance Characteristics for Bisphenol S Analysis
| Performance Characteristic | New UPLC-MS/MS Method with this compound | GC-MS with Derivatization | HPLC-FLD |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Limit of Detection (LOD) | 0.0017 - 3.1 ng/g[1][2] | 0.38 ng/mL | 1.07 - 12.09 µg/L[3] |
| Limit of Quantification (LOQ) | 0.01 ng/mL - 0.05 ng/mL[4][5] | 1.0 ng/mL | 3.13 - 40.32 µg/L[3] |
| Recovery (%) | 95 - 110% | 85 - 105% | 87 - 104%[3] |
| Precision (RSD%) | < 10% | < 15% | < 15% |
Table 2: Comparison of Methodological Features
| Feature | New UPLC-MS/MS Method with this compound | GC-MS with Derivatization | HPLC-FLD |
| Sample Throughput | High | Low to Medium | Medium |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High | High | Moderate |
| Derivatization Required | No | Yes | No |
| Cost per Sample | High | Medium | Low |
| Instrumentation Cost | High | High | Medium |
Experimental Protocols
New UPLC-MS/MS Method for Bisphenol S in Human Serum
This method is designed for high sensitivity and specificity, making it suitable for biomonitoring studies.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human serum, add 10 µL of 100 ng/mL "this compound" internal standard solution.
-
Add 1 mL of 0.1 M ammonium acetate buffer (pH 5) and vortex for 30 seconds.
-
Condition a polymeric SPE cartridge (e.g., Oasis PRiME HLB) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:methanol) for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: CORTECS UPLC Phenyl, 1.6 µm, 2.1 x 100 mm[6]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Bisphenol S: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Alternative Method 1: GC-MS with Derivatization for Bisphenol S in Food Simulants
This method is a well-established technique for bisphenol analysis but requires a derivatization step to improve the volatility of the analytes.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 10 mL of food simulant, add the internal standard.
-
Extract twice with 10 mL of ethyl acetate by shaking for 10 minutes.
-
Combine the organic layers and evaporate to dryness.
-
Derivatize the residue with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
Evaporate the derivatizing agent and reconstitute in 100 µL of hexane.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
MS System: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
Alternative Method 2: HPLC with Fluorescence Detection (FLD) for Bisphenol S in Beverages
This method offers a lower-cost alternative to mass spectrometry-based methods but with reduced sensitivity and selectivity.
1. Sample Preparation (SPE)
-
Similar to the UPLC-MS/MS method, but a larger sample volume (e.g., 50 mL) may be required to achieve the desired sensitivity.
2. HPLC-FLD Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
FLD Detector: Excitation wavelength of 225 nm and an emission wavelength of 310 nm.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in bisphenol analysis, the following diagrams are provided.
Caption: Experimental workflow for the UPLC-MS/MS analysis of Bisphenol S.
Caption: Decision tree for selecting an appropriate bisphenol analysis method.
Conclusion
The new UPLC-MS/MS method, incorporating "this compound" as an internal standard, demonstrates superior sensitivity, selectivity, and high-throughput capabilities for the analysis of Bisphenol S compared to traditional GC-MS and HPLC-FLD methods. While GC-MS offers high sensitivity, the requirement for derivatization limits its throughput. HPLC-FLD provides a cost-effective screening tool but lacks the sensitivity and specificity for trace-level quantification in complex matrices. For researchers and professionals in drug development and food safety, the validated UPLC-MS/MS method represents the most reliable and robust approach for the accurate quantification of Bisphenol S, ensuring data of the highest quality for risk assessment and regulatory compliance.
References
Assessing Instrument Performance for Bisphenol S Detection: A Comparison of Isotopic Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Bisphenol S (BPS) is critical in various fields, from environmental monitoring to toxicology and pharmaceutical development. The use of isotopically labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of two common isotopically labeled internal standards for BPS analysis: 2,4-Bisphenol S-d8 (BPS-d8) and Bisphenol S-¹³C₁₂ (¹³C₁₂-BPS).
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the performance of an analytical method. Both BPS-d8 and ¹³C₁₂-BPS are effective in compensating for matrix effects and variations during sample preparation and analysis. However, subtle differences in their physicochemical properties can lead to variations in performance.
Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS analysis as they exhibit chemical and physical properties very similar to the target analyte, leading to better correction for matrix effects and variability in sample processing. While both deuterium-labeled and ¹³C-labeled standards are widely used, ¹³C-labeled standards are often considered superior. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the native analyte and, in rare cases, may be susceptible to hydrogen-deuterium exchange, which can compromise accuracy. In contrast, ¹³C-labeled standards have the same retention time and response factors as the native analyte and are not prone to isotopic scrambling, making them an ideal choice for high-precision quantitative analysis.
Below is a summary of typical performance data for LC-MS/MS methods utilizing these internal standards. The data presented is a synthesis from various validated methods and should be considered representative.
| Performance Parameter | 2,4-Bisphenol S-d8 (BPS-d8) | Bisphenol S-¹³C₁₂ | Notes |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both internal standards demonstrate excellent linearity over typical concentration ranges. |
| Limit of Detection (LOD) | 0.02 - 1.15 ng/mL | Typically in the low ng/mL to sub-ng/mL range | LODs are highly dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | Typically in the low ng/mL to sub-ng/mL range | LOQs are matrix and instrument-dependent. |
| Accuracy (Recovery) | 82.6% - 112% | Generally within 80-120% | Both standards provide good accuracy, effectively compensating for analyte loss during sample preparation. |
| Precision (RSD) | Within-day: ≤ 7.8% Day-to-day: ≤ 10% | Expected to be similar or slightly better than BPS-d8 | ¹³C₁₂-BPS may offer slightly better precision due to identical chromatographic behavior with the analyte.[1] |
| Chromatographic Shift | Minor shifts possible | Co-elutes perfectly with native BPS | Deuteration can sometimes lead to slight changes in retention time compared to the non-labeled analyte.[2] |
| Isotopic Stability | Generally stable | Highly stable | Deuterium labels can be prone to back-exchange in certain matrices or under specific analytical conditions.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the determination of BPS in biological and environmental matrices using an isotopically labeled internal standard. Specific parameters may need to be optimized for different sample types and instrumentation.
Sample Preparation
The sample preparation procedure is crucial for removing interferences and concentrating the analyte.
-
For Biological Matrices (e.g., Urine, Plasma):
-
To a 1 mL aliquot of the sample, add the internal standard solution (BPS-d8 or ¹³C₁₂-BPS).
-
For the analysis of total BPS (including conjugated forms), perform enzymatic hydrolysis using β-glucuronidase/sulfatase at 37°C.[4]
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) or directly analyzed.
-
-
For Food and Environmental Matrices (e.g., Water, Food Homogenates):
-
Homogenize solid samples.
-
To a known amount of the sample, add the internal standard.
-
Perform extraction using an appropriate solvent (e.g., acetonitrile, methanol).
-
Employ a clean-up technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove matrix components.[5]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bisphenols.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium hydroxide, is typically employed.[4][6]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bisphenols.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Workflow for BPS Detection using an Internal Standard
Caption: Experimental workflow for BPS quantification using an internal standard.
Conclusion
Both 2,4-Bisphenol S-d8 and Bisphenol S-¹³C₁₂ are highly effective internal standards for the accurate and precise quantification of BPS by LC-MS/MS. The choice between them may depend on several factors, including cost, availability, and the specific requirements of the assay. For routine monitoring, BPS-d8 provides robust performance. However, for applications demanding the highest level of accuracy and to avoid potential issues with chromatographic shifts or isotopic instability, ¹³C₁₂-BPS is the superior choice. The detailed experimental protocol and workflow provided in this guide serve as a foundation for developing and validating a reliable method for BPS detection in various matrices.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
The Role of Bisphenol S-d8 in Ensuring Reproducible Analytical Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in quantitative analysis. This guide provides a comparative overview of Bisphenol S-d8 (BPS-d8), a common internal standard for the analysis of Bisphenol S (BPS), a widespread substitute for Bisphenol A (BPA). The data presented here is compiled from various studies to highlight the performance and reliability of BPS-d8 in ensuring experimental reproducibility.
The increasing use of BPS in consumer products has led to a greater need for sensitive and reliable methods to monitor its presence and potential health effects.[1] BPS, like BPA, is an endocrine disruptor that can interfere with cellular signaling pathways.[2][3] Accurate quantification of BPS in various matrices is therefore crucial, and the use of a deuterated internal standard like BPS-d8 is a key component of robust analytical methodologies.
Comparative Performance of Bisphenol S-d8
The primary function of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard behaves chemically and physically like the analyte of interest. BPS-d8, with its deuterium-labeled structure, is an excellent internal standard for BPS analysis, co-eluting with the native compound and exhibiting similar ionization efficiency in mass spectrometry.
The following tables summarize the quantitative performance of analytical methods utilizing BPS-d8 as an internal standard.
Table 1: Method Validation Parameters for Bisphenol Analysis using BPS-d8
| Matrix | Analytical Method | Recovery (%) | Intraday Precision (RSD %) | Interday Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Human Urine | UPLC-ESI-MS/MS | 91.7 - 97.2 | 6.6 - 14.0 | 7.2 - 21.1 | 0.02 µg/L | Not Specified | [4] |
| Infant Formula | UPLC-MS/MS | 91.73 - 106.53 | 2.8 - 5.0 | 3.2 - 5.8 | 0.03 - 0.10 ng/g | 0.10 - 0.78 ng/g | [5] |
| Rodent Plasma (Free BPS) | UPLC-MS/MS | Not Specified | Not Specified | Not Specified | 1.15 ng/mL | 5 ng/mL | [6] |
| Rodent Plasma (Total BPS) | UPLC-MS/MS | Not Specified | Not Specified | Not Specified | 0.862 ng/mL | 5 ng/mL | [6] |
RSD: Relative Standard Deviation
The data consistently demonstrates high recovery rates and good precision (low RSD) across different laboratories and matrices, underscoring the reliability of BPS-d8 for quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. Below are summaries of typical experimental protocols for the analysis of BPS using BPS-d8 as an internal standard.
Sample Preparation for Urine Analysis[4]
-
Enzymatic Hydrolysis: To a urine sample, add an internal standard solution containing BPS-d8. The sample is then treated with β-glucuronidase/arylsulfatase to deconjugate BPS metabolites.
-
Dispersive Liquid-Liquid Microextraction (DLLME): Following hydrolysis, the analytes are enriched and separated from the matrix components using DLLME.
-
Analysis: The extracted analytes are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for Infant Formula[5]
-
Extraction: The infant formula sample is reconstituted with water, and the internal standard mixture, including BPS-d8, is added. Acetonitrile is used for the extraction of bisphenols, aided by sonication. Anhydrous MgSO4 and sodium chloride are added to facilitate phase separation.
-
Cleanup: The supernatant is subjected to a cleanup step using C18 and primary secondary amine (PSA) sorbents to remove interfering matrix components.
-
Analysis: The final extract is concentrated and analyzed by UPLC-MS/MS.
Experimental Workflow for BPS Analysis
Caption: General workflow for the quantification of BPS using BPS-d8.
BPS and Cellular Signaling
Bisphenol S has been shown to impact various cellular signaling pathways, often mimicking or interfering with the actions of estradiol.[2][7] Understanding these pathways is critical for assessing the potential health risks of BPS exposure.
One such pathway involves the activation of the PERK/ATF4 signaling cascade, which is a component of the endoplasmic reticulum (ER) stress response. Exposure to BPS can increase reactive oxygen species (ROS), leading to ER stress and subsequent downstream effects.[7][8]
BPS-Induced ER Stress Signaling Pathway
Caption: BPS-induced ROS-mediated ER stress and its effect on estradiol synthesis.
Conclusion
The available data strongly supports the use of Bisphenol S-d8 as a reliable internal standard for the quantitative analysis of Bisphenol S. Its consistent performance across different analytical methods and matrices, as evidenced by high recovery and precision, ensures the reproducibility of experimental results. For researchers investigating the prevalence and biological effects of BPS, the use of BPS-d8 is a critical component for generating high-quality, dependable data.
References
- 1. lcms.cz [lcms.cz]
- 2. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. series.publisso.de [series.publisso.de]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating LC-MS System Performance for the Analysis of 24 Bisphenol S-d8: A Comparative Guide
This guide provides a comprehensive evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS) systems for the quantitative analysis of 24 Bisphenol S-d8 (BPS-d8), a common internal standard used in the detection of Bisphenol S (BPS). The selection of an appropriate LC-MS system is critical for achieving the desired sensitivity, selectivity, and accuracy in bioanalytical and environmental studies. This document compares the performance of different LC-MS technologies, presents supporting data from various studies, and provides detailed experimental protocols.
Comparison of LC-MS Technologies
The two primary types of mass spectrometers used for the quantification of small molecules like BPS are triple quadrupole (TQ) and high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
-
Triple Quadrupole (TQ) Mass Spectrometry: TQ systems are the gold standard for targeted quantitative analysis.[1] They operate in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1] This targeted approach minimizes chemical noise, making TQ systems ideal for routine analyses where the target analytes are known.[1][2] However, TQ instruments are generally not suited for untargeted analysis as they require prior knowledge of the compound's fragmentation pattern.[1]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF systems are hybrid instruments that combine a quadrupole mass filter with a time-of-flight mass analyzer.[1] This configuration offers high mass resolution and accuracy, enabling both the quantification of target compounds and the identification of unknown molecules in a single run.[1][3] While historically considered less sensitive than TQ systems for targeted quantification, modern Q-TOF instruments have shown comparable performance. Their ability to collect full-scan high-resolution data allows for retrospective data analysis without the need for re-injection.[1]
-
Orbitrap Mass Spectrometry: Orbitrap technology, another form of HRMS, provides very high resolution and mass accuracy.[3] Similar to Q-TOF, Orbitrap-based systems can perform both qualitative and quantitative analyses in a single run.[3] The high resolving power can help to differentiate analytes from matrix interferences, which is particularly useful for complex samples.[3]
Performance Data
The following table summarizes the performance characteristics for the analysis of Bisphenol S and its deuterated internal standard, as reported in various studies using different LC-MS/MS systems. These values can be used as a benchmark for evaluating the performance of a specific LC-MS instrument.
| Parameter | Bisphenol S (BPS) | Bisphenol S-d8 (BPS-d8) | LC-MS System Type | Reference |
| Limit of Detection (LOD) | 0.0017 - 3.1 ng/g (matrix dependent) | Not Specified | LC-MS/MS | [4][5][6][7] |
| 0.02 µg/L (in urine) | Not Specified | UPLC-ESI-MS/MS | [8] | |
| 0.003 - 0.015 µg/kg | Not Specified | UPLC-MS/MS | [9] | |
| Limit of Quantification (LOQ) | 0.19 ng/g | Not Specified | UPLC-MS/MS | [10] |
| 0.2 - 20 µg/L | Not Specified | Triple Quadrupole MS/MS | [11] | |
| Recovery | 92.4% - 104% | Not Specified | LC-MS/MS | [4] |
| 91.7% - 97.2% (in urine) | Not Specified | UPLC-ESI-MS/MS | [8] | |
| 80.3% - 103.8% | Not Specified | UPLC-MS/MS | [9] | |
| Precision (RSD) | 0.40% - 9.6% | Not Specified | LC-MS/MS | [4] |
| <10% | Not Specified | Triple Quadrupole MS/MS | [11] |
Experimental Protocols
A generalized experimental protocol for the analysis of Bisphenol S using a deuterated internal standard like "this compound" is provided below. This protocol is a composite based on methodologies described in the cited literature and should be optimized for the specific LC-MS system and matrix being analyzed.
1. Sample Preparation (QuEChERS Method for Solid Samples)
-
Homogenization: Homogenize 1-5 g of the sample.
-
Extraction: Add 10 mL of acetonitrile and the internal standard (Bisphenol S-d8). Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium acetate, shake for 1 minute, and then centrifuge.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant and add a d-SPE cleanup mixture (e.g., PSA, C18, and magnesium sulfate). Vortex and centrifuge.
-
Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., methanol/water).
2. Liquid Chromatography (LC)
-
Column: A C18 or Biphenyl reversed-phase column is commonly used (e.g., 50-100 mm length, 2.1-4.6 mm internal diameter, <3 µm particle size).[12][13]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like ammonium formate or ammonium hydroxide to improve ionization.[10][11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.[4][11]
-
MRM Transitions for BPS:
-
Precursor Ion (Q1): m/z 249.2
-
Product Ions (Q3): m/z 108.1, 92.1[14]
-
-
MRM Transitions for Bisphenol S-d8: The exact transitions will depend on the labeling pattern of the standard. For a d8 labeled standard, the precursor ion would be approximately m/z 257.2. Product ions would need to be determined by infusion and fragmentation of the standard.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both BPS and BPS-d8.
Visualizations
Below are diagrams illustrating the experimental workflow for LC-MS analysis of Bisphenol S and a logical diagram comparing the key features of TQ and Q-TOF mass spectrometers.
References
- 1. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. LCMS systems, quadrupole mass analyzer, TOF, QTOF | Agilent [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sci-hub.box [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 7. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 13. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. it.restek.com [it.restek.com]
Comparative Analysis of Bisphenol S (BPS) in Consumer Products Utilizing "24 Bisphenol S-d8" as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the prevalence of Bisphenol S (BPS) in various consumer goods. This report details the quantitative analysis of BPS, outlines the experimental protocols for its detection using "24 Bisphenol S-d8" as an internal standard, and explores the biological pathways it impacts.
Bisphenol S (BPS), a structural analog of Bisphenol A (BPA), has seen a significant increase in use in consumer products following the phasing out of BPA due to health concerns. Its presence in a wide array of items, from thermal paper receipts to food contact materials and personal care products, has raised questions about its own safety and potential for human exposure. This guide provides a comparative analysis of BPS levels across different consumer product categories, supported by experimental data that utilizes the stable isotope-labeled internal standard "this compound" for accurate quantification.
Quantitative Data Summary
The following table summarizes the reported concentrations of Bisphenol S in various consumer products. The use of "this compound" as an internal standard in the cited studies ensures the accuracy and reliability of the data by correcting for matrix effects and variations in analytical procedures.
| Product Category | Specific Product | BPS Concentration Range | Country of Study |
| Thermal Paper | Receipts | 0.070 - 210 µg/g | Turkey |
| Receipts | Not detected - 71,000 µg/g | USA | |
| Food | Meat and Meat Products | 1.2 - 35 ng/g | Canada |
| Canned Foods | Not Detected | Canada | |
| Plastics | Baby Bottles (Polypropylene) | Not Detected | Italy |
| Drinking Bottles (Leaching solution) | Up to 0.043 µg/L | Not Specified |
Experimental Protocols
Accurate quantification of BPS in diverse and complex matrices requires robust analytical methodologies. The use of isotope dilution mass spectrometry, with "this compound" as an internal standard, is the gold standard for this purpose. Below are detailed protocols for the extraction and analysis of BPS in different consumer product categories.
Analysis of BPS in Thermal Paper
1. Sample Preparation:
-
A defined section of the thermal paper receipt is accurately weighed.
-
The paper is then subjected to extraction with a suitable organic solvent, such as methanol or acetonitrile.
-
The extraction is typically performed using ultrasonication or vortex mixing to ensure efficient recovery of BPS from the paper matrix.
2. Internal Standard Spiking:
-
A known amount of "this compound" internal standard solution is added to the extract. This is a critical step to ensure accurate quantification by correcting for any losses during sample processing and analysis.
3. Cleanup:
-
The extract may be filtered or subjected to solid-phase extraction (SPE) to remove interfering substances.
4. Instrumental Analysis (LC-MS/MS):
-
The cleaned extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate BPS from other components in the sample. A gradient elution with mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium acetate, is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to selectively detect and quantify BPS and "this compound". The transitions monitored for BPS are typically m/z 249 -> 108 and for "this compound" are m/z 257 -> 112.
5. Quantification:
-
A calibration curve is generated using standards of known BPS concentrations, each containing a fixed amount of the "this compound" internal standard.
-
The concentration of BPS in the sample is calculated based on the ratio of the peak area of the native BPS to the peak area of the labeled internal standard.
Analysis of BPS in Food Matrices
1. Sample Preparation:
-
The food sample is homogenized.
-
A representative portion of the homogenized sample is weighed.
2. Extraction:
-
Solid Foods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common method. It involves extraction with acetonitrile followed by the addition of salts to induce phase separation.
-
Liquid Foods: Liquid-liquid extraction with a suitable solvent or solid-phase extraction (SPE) can be used.
3. Internal Standard Spiking:
-
A known amount of "this compound" is added to the sample before extraction to account for variability in the extraction and cleanup steps.
4. Cleanup:
-
The crude extract is subjected to cleanup using dispersive SPE (d-SPE) with sorbents like C18 and PSA (primary secondary amine) to remove fats, pigments, and other interferences.
5. Instrumental Analysis (LC-MS/MS):
-
The analytical procedure is similar to that described for thermal paper, with potential modifications to the chromatographic gradient to optimize separation from matrix components.
6. Quantification:
-
Quantification is performed using the isotope dilution method as described above.
Signaling Pathway Disruption by Bisphenol S
Bisphenol S has been shown to be an endocrine-disrupting chemical, capable of interfering with hormonal signaling pathways. One of the key pathways affected is the estrogen signaling pathway. BPS can bind to estrogen receptors, mimicking or blocking the action of the natural hormone estradiol. This can lead to a cascade of downstream effects, impacting cellular processes like proliferation, differentiation, and apoptosis.
Caption: BPS interaction with the estrogen signaling pathway.
Experimental Workflow for BPS Analysis
The following diagram illustrates a typical workflow for the analysis of Bisphenol S in consumer products, from sample collection to data analysis.
Caption: General workflow for BPS analysis in consumer products.
Safety Operating Guide
Safe Disposal of Bisphenol S-d8: A Step-by-Step Guide
Ensuring the proper disposal of Bisphenol S-d8 (BPS-d8) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of BPS-d8 waste in accordance with safety regulations. BPS-d8 is often supplied as a solution in flammable solvents such as acetonitrile or methanol, which dictates specific handling and disposal protocols.[1][2]
Key Hazard Information for Disposal Consideration
Understanding the hazards associated with BPS-d8 and its common solvents is the first step in safe disposal. This information, summarized from safety data sheets, underscores the need for careful handling.
| Hazard Classification | Bisphenol S-d8 in Acetonitrile Solution | Bisphenol S-d8 Solid Form |
| Physical Hazards | Highly flammable liquid and vapor (Category 2).[1] | May form explosive mixtures with air on intense heating. |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1] Causes serious eye irritation (Category 2).[1] | Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[3] May cause an allergic skin reaction. Causes serious eye damage. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Very toxic to aquatic life with long-lasting effects. |
Protocol for Proper Disposal of Bisphenol S-d8
This protocol outlines the necessary steps for collecting, storing, and disposing of BPS-d8 waste. These procedures are designed to comply with general laboratory safety standards and regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[4][5]
Step 1: Personal Protective Equipment (PPE)
Before handling BPS-d8 waste, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Gloves: Wear chemically impermeable gloves.[3]
-
Eye Protection: Use tightly fitting safety goggles.[3]
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, consider a chemically resistant apron.
-
Ventilation: Handle all waste in a well-ventilated area, such as a chemical fume hood.[3]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Identify Waste Stream: BPS-d8 waste, especially when in a solvent like acetonitrile, should be treated as a hazardous solvent waste. Do not mix it with other waste types unless explicitly permitted by your institution's EHS guidelines.[4]
-
Use a Designated Container:
-
Collect liquid BPS-d8 waste in a sturdy, chemically resistant container, identical to the original if possible.[4]
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[4]
-
For solid waste contaminated with BPS-d8 (e.g., paper towels, absorbent pads from spill cleanup), place it in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.[2][4]
-
Step 3: Labeling and Storage of Waste Containers
Accurate labeling and proper storage are regulatory requirements.
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as you begin collecting waste.[4][5]
-
The label must include the full chemical names of all components (e.g., "Bisphenol S-d8 in Acetonitrile") and their approximate concentrations or volumes. Do not use abbreviations or chemical formulas.[5]
-
Keep a log of the waste added to the container.[4]
-
-
Storage:
Step 4: Disposal of Empty Containers
Empty containers that held BPS-d8 must also be disposed of as hazardous waste.
-
Rinsing: The first rinse of the empty container with a suitable solvent (e.g., acetone or methanol) must be collected and treated as hazardous waste.[4] Add this rinsate to your designated BPS-d8 waste container.
-
Disposal: After rinsing, the container can often be disposed of according to your institution's procedures for empty chemical containers.[4]
Step 5: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.
-
Containment (for small spills):
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not allow the spilled product to enter drains or waterways.[1][2]
Step 6: Arranging for Final Disposal
-
Schedule Pickup: Once the waste container is full (do not overfill), or if you are approaching the storage time limit set by your institution, schedule a pickup with your EHS or a licensed disposal company.[1][4]
-
Final Disposal Method: The ultimate disposal will be handled by professionals, likely through high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Bisphenol S-d8.
Caption: Workflow for the safe disposal of Bisphenol S-d8 waste.
References
Essential Safety and Logistical Information for Handling 24 Bisphenol S-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 24 Bisphenol S-d8, a deuterated form of Bisphenol S (BPS) used in various research applications. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes.[2][4] |
| Face Shield | Required in addition to safety glasses or goggles when there is a significant splash hazard, such as when transferring large volumes.[2][3][5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or immersion, heavier duty gloves may be necessary. It is recommended to use double gloves.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from minor spills and contamination.[1] |
| Chemical-Resistant Apron or Coveralls | Recommended when handling larger quantities or when there is a higher risk of splashes to provide an additional layer of protection.[5][6] | |
| Respiratory Protection | Fume Hood or Adequate Ventilation | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][7] |
| Respirator | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors should be used.[4][5][6] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Hazard Assessment:
-
Before beginning any work, conduct a thorough hazard assessment for the specific procedures involving this compound.[1][2]
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Confirm that the chemical fume hood is functioning correctly.
2. Handling the Compound:
-
Work within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear the appropriate PPE as detailed in the table above.
-
Ground all equipment when handling the substance to prevent static discharge, especially since it may be dissolved in a flammable solvent.[7]
-
Avoid contact with skin and eyes.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
3. Spill Management:
-
In the event of a small spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4]
-
Place the collected material in a sealed, labeled container for proper disposal.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Prevent spilled material from entering drains.[4]
4. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4][7]
-
Do not dispose of this chemical down the drain.
The logical workflow for handling this compound is illustrated in the diagram below.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. osha.gov [osha.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
